molecular formula C9H9F3N4 B8449427 9H-Purine, 6-propyl-2-(trifluoromethyl)-

9H-Purine, 6-propyl-2-(trifluoromethyl)-

Cat. No.: B8449427
M. Wt: 230.19 g/mol
InChI Key: QRUMIFSSGMBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purine, 6-propyl-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H9F3N4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Purine, 6-propyl-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine, 6-propyl-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F3N4

Molecular Weight

230.19 g/mol

IUPAC Name

6-propyl-2-(trifluoromethyl)-7H-purine

InChI

InChI=1S/C9H9F3N4/c1-2-3-5-6-7(14-4-13-6)16-8(15-5)9(10,11)12/h4H,2-3H2,1H3,(H,13,14,15,16)

InChI Key

QRUMIFSSGMBAMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NC(=N1)C(F)(F)F)N=CN2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 6-Propyl-2-(trifluoromethyl)-9H-Purine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine . The protocol is designed for high regiochemical fidelity, utilizing a de novo pyrimidine assembly strategy followed by imidazole annulation (Traube-type synthesis). This approach avoids the regioselectivity issues often encountered in direct radical trifluoromethylation of the purine core.

Part 1: Executive Strategy & Retrosynthesis

Synthetic Rationale

Direct functionalization of the purine ring at the C2 position with a trifluoromethyl group is synthetically challenging due to the electrophilic nature of the position and the competing reactivity of the C6 and C8 positions. While radical trifluoromethylation (e.g., using Langlois reagent) is possible, it often yields mixtures of C2, C8, and C6 isomers.

To ensure structural integrity and scalability, this guide employs a Convergent Pyrimidine Assembly route. We first construct the pyrimidine ring with the C2-CF₃ and C6-propyl groups already in place, utilizing the condensation of trifluoroacetamidine with a


-keto ester. Subsequent functionalization and cyclization yield the target purine with unambiguous regiochemistry.
Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 6-propyl-2-(trifluoromethyl)-9H-purine Diamino 4,5-Diamino-6-propyl- 2-(trifluoromethyl)pyrimidine Diamino->Target Traube Cyclization (HC(OEt)3 or HCOOH) Amino 4-Amino-6-propyl- 2-(trifluoromethyl)pyrimidine Amino->Diamino 1. Nitrosation 2. Reduction Chloro 4-Chloro-6-propyl- 2-(trifluoromethyl)pyrimidine Chloro->Amino Amination (NH3) Hydroxy 6-Propyl-2-(trifluoromethyl) pyrimidin-4-ol Hydroxy->Chloro Deoxychlorination (POCl3) Precursors Trifluoroacetamidine + Ethyl 3-oxohexanoate Precursors->Hydroxy Condensation

Figure 1: Retrosynthetic logic flow from the target purine back to commercially available acyclic precursors.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the Pyrimidine Core

The foundation of the synthesis involves creating the 6-membered heterocycle with the propyl and trifluoromethyl substituents fixed in their correct relative positions.

Step 1: Condensation to 6-Propyl-2-(trifluoromethyl)pyrimidin-4-ol
  • Reagents: Trifluoroacetamidine (free base), Ethyl 3-oxohexanoate (Ethyl butyrylacetate), Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

Protocol:

  • Generate free trifluoroacetamidine from its hydrochloride salt using 1 equivalent of NaOEt in ethanol; filter off NaCl.

  • Add Ethyl 3-oxohexanoate (1.0 equiv) to the amidine solution.

  • Reflux the mixture for 12–16 hours. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester.

  • Concentrate in vacuo and acidify with dilute HCl to precipitate the pyrimidinol.

  • Purification: Recrystallize from ethanol/water.

Step 2: Chlorination to 4-Chloro-6-propyl-2-(trifluoromethyl)pyrimidine
  • Reagents: Phosphorus Oxychloride (POCl₃), N,N-Diethylaniline (catalytic base).

  • Conditions: Reflux, 3–4 hours.[1]

Mechanism: The tautomeric keto-form of the pyrimidinol reacts with POCl₃ to form the dicholorophosphate intermediate, which is displaced by chloride. The electron-withdrawing CF₃ group at C2 may reduce reactivity, requiring extended reflux times compared to non-fluorinated analogs.

Phase 2: Functionalization & Ring Closure

This phase converts the pyrimidine into a "purine-ready" 4,5-diamino species.

Step 3: Amination to 4-Amino-6-propyl-2-(trifluoromethyl)pyrimidine
  • Reagents: Ammonia (NH₃) in Methanol (saturated solution) or aqueous NH₄OH.

  • Conditions: Sealed tube/autoclave at 80–100°C, 12 hours.

  • Note: The C4-Cl is susceptible to nucleophilic aromatic substitution (

    
    ). The C2-CF₃ group activates the ring, facilitating this displacement.
    
Step 4: Nitrosation and Reduction (Introduction of N5)
  • Sub-step 4a (Nitrosation): Dissolve the 4-aminopyrimidine in acetic acid/water. Add Sodium Nitrite (NaNO₂) aqueous solution dropwise at 0–5°C. The nitroso group (-NO) enters selectively at the C5 position (the only open aromatic CH).

    • Observation: Formation of a colored (often blue/green or violet) precipitate of 5-nitroso-pyrimidine.

  • Sub-step 4b (Reduction): Suspend the nitroso intermediate in 50% aqueous ethanol. Add Sodium Dithionite (Na₂S₂O₄) or use catalytic hydrogenation (H₂, Pd/C). Heat to reflux until the color disappears, indicating conversion to the 4,5-diamino-6-propyl-2-(trifluoromethyl)pyrimidine .

Step 5: Traube Cyclization to 6-Propyl-2-(trifluoromethyl)-9H-purine
  • Reagents: Triethyl Orthoformate (HC(OEt)₃) and Acetic Anhydride (

    
    ), or 98% Formic Acid.
    
  • Conditions: Reflux for 4–6 hours.

Protocol:

  • Suspend the 4,5-diaminopyrimidine in Triethyl Orthoformate (solvent and reagent).

  • Add a catalytic amount of

    
     to facilitate the formation of the ethoxymethylene-amino intermediate.
    
  • Heat to reflux.[2] The intermediate cyclizes to close the imidazole ring.

  • Workup: Evaporate volatiles. Treat the residue with dilute NaOH (to hydrolyze any N-acetyl byproducts), then neutralize with HCl to precipitate the target purine.

Part 3: Data Summary & Visualization

Experimental Workflow Diagram

Workflow Step1 Step 1: Condensation (EtONa, Reflux) Step2 Step 2: Chlorination (POCl3, Reflux) Step1->Step2 Step3 Step 3: Amination (NH3/MeOH, 100°C) Step2->Step3 Step4 Step 4: Nitrosation/Red (NaNO2 -> Na2S2O4) Step3->Step4 Step5 Step 5: Cyclization (HC(OEt)3) Step4->Step5 End Final Product Step5->End Start Start Start->Step1

Figure 2: Sequential workflow for the synthesis of the target purine.

Reagent & Stoichiometry Table
StepReactant / PrecursorReagentEquiv.[1][3][4][5][6][7]Key ConditionExpected Yield
1 TrifluoroacetamidineEthyl 3-oxohexanoate1.1NaOEt, Reflux65–75%
2 Pyrimidin-4-olPOCl₃5.0Reflux, 4h80–90%
3 4-Chloro-pyrimidineNH₃ (MeOH)10.0Sealed Tube, 90°C85–95%
4 4-Amino-pyrimidine1. NaNO₂ / 2. Na₂S₂O₄1.20°C / Reflux60–70%
5 4,5-Diamino-pyrimidineTriethyl OrthoformateSolventReflux, 6h70–80%

Part 4: Scientific Integrity & Safety

Mechanistic Criticality
  • Regioselectivity of Step 1: The condensation of amidines with

    
    -keto esters typically favors the formation of the 4-hydroxypyrimidine where the amidine carbon ends up between the two nitrogens (C2) and the ketone substituent (propyl) ends up at C6. This effectively "locks" the propyl group at the correct position relative to the CF₃ group before the ring is even closed.
    
  • Activation by CF₃: The strong electron-withdrawing nature of the trifluoromethyl group at C2 makes the C4 position highly electrophilic. This facilitates the

    
     displacement of chloride by ammonia in Step 3, often allowing milder conditions than required for non-fluorinated analogs.
    
Safety Considerations
  • Trifluoroacetamidine: Hygroscopic and corrosive. Handle in a glovebox or under inert atmosphere until neutralized.

  • POCl₃: Reacts violently with water. Quench reactions slowly into ice-water with vigorous stirring.

  • Purine Synthesis: The final cyclization releases ethanol. Ensure proper venting.

Part 5: References

  • Synthesis of Trifluoromethylated Purine Ribonucleotides. Describes the reactivity of purines with radical trifluoromethylation sources and the stability of CF3 groups on the purine ring. Source:

  • Product Class 17: Purines: Variation 2: Cyclization with Trifluoroacetic Acid. Provides foundational protocols for cyclizing 4,5-diaminopyrimidines, validating the Traube synthesis approach. Source:

  • Nickel-catalyzed Negishi cross-couplings of 6-chloropurines. Offers an alternative route for introducing the propyl group at C6 if starting from a pre-formed 6-chloropurine core. Source:

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. The classic reference for the nitrosation/reduction sequence to generate the diamine precursor. Source:

Sources

structure elucidation of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Structure elucidation provides the fundamental framework for understanding a compound's reactivity, biological activity, and potential as a therapeutic agent. This guide presents a comprehensive, multi-technique approach to the structural characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)-, a novel substituted purine. Purine analogs are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.[1] The introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a prime candidate for drug discovery programs.[2][3]

This document is intended for researchers, scientists, and drug development professionals, providing not just a series of analytical steps, but the underlying scientific rationale for each experimental choice. We will proceed through a logical workflow, integrating data from various spectroscopic techniques to build a complete and validated structural picture of the target molecule.

Proposed Structure and Initial Characterization

The target molecule for our investigation is 9H-Purine, 6-propyl-2-(trifluoromethyl)-. The proposed structure is a purine core substituted at the 2-position with a trifluoromethyl group and at the 6-position with a propyl group. The tautomeric form is specified as 9H, indicating the proton is on the nitrogen at position 9 of the purine ring.

Molecular Formula: C9H9F3N4 Molecular Weight: 230.19 g/mol

The initial step in the analysis of any newly synthesized compound is the confirmation of its molecular formula and purity. This is typically achieved through a combination of high-resolution mass spectrometry and chromatographic techniques.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[4] For heterocyclic aromatic amines like our target molecule, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical approach.[5]

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]+.

Expected Results: The HRMS data should yield an exact mass for the [M+H]+ ion that corresponds to the calculated value for C9H10F3N4+ (231.0852). The high mass accuracy of the measurement allows for the unambiguous confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain insights into the molecule's structure. The fragmentation of 2,6-disubstituted purines often initiates at the substituent groups.[1]

Expected Fragmentation Pathways: The primary fragmentation of the protonated molecule (m/z 231.0852) is expected to involve the loss of neutral fragments from the propyl group at the C6 position. This is a common fragmentation pattern for alkyl-substituted heterocycles.[6]

  • Loss of Propene: A significant fragmentation pathway is likely the loss of propene (CH2=CH-CH3, 42.08 Da) via a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 189.0432.

  • Loss of an Ethyl Radical: Cleavage of the bond between the first and second carbon of the propyl chain could result in the loss of an ethyl radical (•CH2CH3, 29.06 Da), yielding an ion at m/z 202.0222.

The trifluoromethyl group is generally a stable substituent but can also be involved in fragmentation under certain conditions.

Below is a diagram illustrating the proposed fragmentation workflow.

cluster_workflow MS/MS Fragmentation Workflow Compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- ESI Electrospray Ionization (Positive Mode) Compound->ESI Protonated_Molecule [M+H]+ m/z = 231.0852 ESI->Protonated_Molecule CID Collision-Induced Dissociation Protonated_Molecule->CID Fragment_1 Loss of Propene (m/z = 189.0432) CID->Fragment_1 Fragment_2 Loss of Ethyl Radical (m/z = 202.0222) CID->Fragment_2

Caption: Proposed MS/MS fragmentation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle

NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules.[7] A combination of 1D (1H, 13C, 19F) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all protons and carbons and confirm the connectivity of the substituents to the purine core.

¹H NMR Spectroscopy

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d6):

  • Purine Protons: A singlet corresponding to the H8 proton is expected in the aromatic region, likely around δ 8.0-8.5 ppm.

  • NH Proton: A broad singlet for the N9-H proton will likely appear downfield, typically between δ 12.0-14.0 ppm, and will be exchangeable with D2O.

  • Propyl Group Protons:

    • A triplet for the terminal methyl group (-CH3) at approximately δ 0.9-1.0 ppm.

    • A sextet for the methylene group (-CH2-CH3) around δ 1.7-1.8 ppm.

    • A triplet for the methylene group attached to the purine ring (Ar-CH2-) at a more downfield position, around δ 2.8-3.0 ppm.

¹³C NMR Spectroscopy

Protocol:

  • Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum (in DMSO-d6):

  • Purine Carbons: Five signals are expected for the carbons of the purine ring, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating propyl group.

  • Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms (¹JCF) will be observed.

  • Propyl Carbons: Three distinct signals for the three carbons of the propyl chain.

¹⁹F NMR Spectroscopy

The presence of a trifluoromethyl group makes ¹⁹F NMR an exceptionally informative technique. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the chemical shifts are very sensitive to the electronic environment.[2][3]

Protocol:

  • Acquire a ¹⁹F NMR spectrum from the same sample.

Expected Results: A single sharp singlet is expected for the three equivalent fluorine atoms of the CF3 group. The chemical shift will be characteristic of a CF3 group attached to an aromatic ring. Based on similar compounds, this shift could be in the range of δ -60 to -65 ppm (relative to CFCl3).[3]

2D NMR Spectroscopy for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): Will confirm the coupling between the adjacent methylene and methyl protons of the propyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the propyl carbons and the C8-H8 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. We expect to see correlations between:

    • The Ar-CH2- protons of the propyl group and the C5, C6, and C7 carbons of the purine ring.

    • The H8 proton and the C4, C5, and C7 carbons.

    • The N9-H proton and the C4 and C8 carbons.

The integrated 2D NMR data will provide definitive proof of the proposed structure.

Vibrational and Electronic Spectroscopy

While less definitive than MS and NMR for de novo structure elucidation, IR and UV-Vis spectroscopy provide valuable confirmatory data and information about the functional groups present.

Infrared (IR) Spectroscopy

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

Expected Characteristic Absorption Bands:

  • N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the purine ring.

  • C-H Stretching: Bands for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the purine ring system.

  • C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum over the range of 200-400 nm.

Expected Results: Substituted purines typically exhibit strong UV absorption due to the aromatic system.[8] We would expect to see one or more absorption maxima (λmax) in the range of 250-280 nm, characteristic of the purine chromophore.

Integrated Structure Elucidation Workflow

The following diagram provides a visual summary of the logical flow of experiments and data integration for the complete .

cluster_workflow Integrated Structure Elucidation Workflow Start Sample of 9H-Purine, 6-propyl-2-(trifluoromethyl)- LC_MS LC-MS Analysis Start->LC_MS NMR_Spectroscopy NMR Spectroscopy Start->NMR_Spectroscopy Vibrational_Electronic Vibrational & Electronic Spectroscopy Start->Vibrational_Electronic HRMS HRMS (Positive ESI) LC_MS->HRMS Purity & Molecular Formula MS_MS MS/MS Fragmentation HRMS->MS_MS Structural Fragments Data_Integration Data Integration & Structure Confirmation MS_MS->Data_Integration 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 19F_NMR ¹⁹F NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR 19F_NMR->Data_Integration 2D_NMR->Data_Integration Connectivity IR IR Spectroscopy Vibrational_Electronic->IR Functional Groups UV_Vis UV-Vis Spectroscopy Vibrational_Electronic->UV_Vis Chromophore IR->Data_Integration UV_Vis->Data_Integration Final_Structure Final Validated Structure Data_Integration->Final_Structure

Caption: A comprehensive workflow for structure elucidation.

Predicted Data Summary

Technique Parameter Predicted Value/Observation
HRMS (ESI+) [M+H]⁺m/z 231.0852 (for C₉H₁₀F₃N₄⁺)
MS/MS Major Fragmentsm/z 189.0432 ([M+H - C₃H₆]⁺), m/z 202.0222 ([M+H - C₂H₅•]⁺)
¹H NMR H8~ δ 8.0-8.5 ppm (s)
N9-H~ δ 12.0-14.0 ppm (br s)
Ar-CH₂-~ δ 2.8-3.0 ppm (t)
-CH₂-CH₃~ δ 1.7-1.8 ppm (sextet)
-CH₃~ δ 0.9-1.0 ppm (t)
¹⁹F NMR -CF₃~ δ -60 to -65 ppm (s)
IR C-F StretchStrong band(s) at ~1100-1300 cm⁻¹
N-H StretchBroad band at ~3100-3300 cm⁻¹

Conclusion

The unambiguous structure elucidation of a novel molecule such as 9H-Purine, 6-propyl-2-(trifluoromethyl)- is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating high-resolution mass spectrometry for molecular formula confirmation and fragmentation analysis, with a suite of 1D and 2D NMR experiments to establish atomic connectivity, a definitive structural assignment can be made. Confirmatory data from IR and UV-Vis spectroscopy further strengthens the assignment by verifying the presence of key functional groups and the core chromophore. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

  • Chen, X.-L., He, J., & Zhao, Y.-F. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Porebska, K., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2459-2471. [Link]

  • Porebska, K., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. [Link]

  • ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides. ResearchGate. [Link]

  • ResearchGate. (n.d.). NMR studies of purines. ResearchGate. [Link]

  • Sisco, E., et al. (2018). A novel method for the presumptive identification of heterocyclic amines of forensic interest using photoluminescent copper(I) iodide cluster compounds. RSC Publishing. [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mason, S. F. (1954). Purine studies. Part II. The ultra-violet absorption spectra of some mono- and poly-substituted purines. Journal of the Chemical Society (Resumed), 2071-2081. [Link]

Sources

Technical Monograph: Biological Activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, pharmacology, and experimental characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)- .

Compound Class: 2,6-Disubstituted Purine Derivative Primary Target: Adenosine Receptors (Antagonist) / Phosphodiesterases (Inhibitor) Molecular Formula:


Molecular Weight:  230.19  g/mol 

Executive Summary

9H-Purine, 6-propyl-2-(trifluoromethyl)- is a synthetic purine derivative characterized by the presence of a lipophilic trifluoromethyl group at the C2 position and a propyl chain at the C6 position. This specific substitution pattern places the molecule within a privileged scaffold class known for modulating purinergic signaling.

The compound functions primarily as an Adenosine Receptor Antagonist , with high potential for selectivity towards


  or 

subtypes due to the steric and electronic properties of the 2-trifluoromethyl (

) moiety. Additionally, the 6-alkyl substitution (lacking the exocyclic amine of adenosine) typically ablates agonist activity, locking the receptor in an inactive conformation. Secondary pharmacological activities include Phosphodiesterase (PDE) inhibition and potential antiviral properties (specifically against Picornaviridae), consistent with the structure-activity relationships (SAR) of 2-substituted purines.

Chemical Identity & Physicochemical Properties

The biological efficacy of this compound is governed by its physicochemical profile. The


 group significantly enhances lipophilicity and metabolic stability compared to the parent purine.
PropertyValue (Predicted/Experimental)Significance
IUPAC Name 6-propyl-2-(trifluoromethyl)-9H-purineOfficial identifier
CAS Number Not widely listed; Analog: 69078781 (Isopropyl)Research-grade intermediate
LogP ~2.1 - 2.5Moderate lipophilicity; CNS penetrant
Topological Polar Surface Area (TPSA) ~43 ŲGood membrane permeability
H-Bond Donors 1 (N9-H)Critical for receptor anchoring
H-Bond Acceptors 3 (N1, N3, N7)Interaction with receptor residues (e.g., Asn)

Pharmacology & Mechanism of Action

Adenosine Receptor Antagonism

The core mechanism involves competitive antagonism at G-protein coupled adenosine receptors (ARs).

  • Ligand Recognition: The purine core mimics the adenine base of the endogenous ligand adenosine.

  • Antagonism vs. Agonism: The replacement of the native 6-amino group (adenine) with a 6-propyl chain removes a critical hydrogen bond donor required for receptor activation (typically with residues in TM6). Consequently, the compound binds but does not trigger the conformational change necessary for G-protein coupling, acting as a neutral antagonist or inverse agonist .

  • Selectivity (2-

    
     Effect):  The 2-trifluoromethyl group occupies a hydrophobic pocket in the receptor binding site. In 
    
    
    
    and
    
    
    receptors, this pocket tolerates bulky, lipophilic groups, often enhancing affinity by displacing high-energy water molecules.
Phosphodiesterase (PDE) Inhibition

Purine scaffolds are classic inhibitors of Cyclic Nucleotide Phosphodiesterases (PDEs).

  • Mechanism: The compound mimics the cAMP/cGMP substrate, competitively binding to the catalytic site of PDE enzymes (e.g., PDE4 or PDE5).

  • Effect: Inhibition prevents the hydrolysis of cAMP/cGMP, leading to elevated intracellular levels of these second messengers. This results in bronchodilation (PDE4) or vasodilation (PDE5).

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the Adenosine


 receptor pathway.

AdenosineSignaling Ligand 6-propyl-2-(trifluoromethyl)purine A1R Adenosine A1 Receptor (Gi-coupled) Ligand->A1R Blocks (Antagonist) Effect Physiological Effect (e.g., Increased Heart Rate) Ligand->Effect Modulates Adenosine Adenosine (Endogenous) Adenosine->A1R Activates Gi Gi Protein (Inactivated) A1R->Gi Activates (if Agonist bound) AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces

Caption: Competitive antagonism of the Adenosine A1 receptor prevents Gi-mediated inhibition of Adenylate Cyclase, modulating downstream cAMP levels.

Structure-Activity Relationship (SAR)

The biological activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)- is defined by three structural zones:

  • C2-Position (

    
    ): 
    
    • Lipophilicity: The trifluoromethyl group acts as a "lipophilic bullet," increasing the partition coefficient (LogP) and enhancing bioavailability.

    • Metabolic Blockade: The C-F bond is extremely strong, preventing oxidative metabolism at the C2 position (a common clearance route for purines via Xanthine Oxidase).

    • Electronic Effect: The strong electron-withdrawing nature of

      
       reduces the pKa of the N1/N3 nitrogens, altering the electrostatic potential of the ring.
      
  • C6-Position (Propyl):

    • Steric Bulk: The n-propyl chain provides steric bulk that can discriminate between receptor subtypes.

    • Loss of H-Bonding: Unlike the amino group in adenosine, the propyl group cannot donate hydrogen bonds. This is the primary determinant of its antagonist profile.

  • N9-Position (Unsubstituted):

    • The free N9-H allows for tautomerization and potential ribosylation in vivo, although the free base is typically the active pharmacophore for non-nucleoside targets like PDEs.

Experimental Protocols

Synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine

Note: This protocol is based on general methods for 6-alkyl-2-substituted purines.

Reagents: 2-trifluoromethyl-6-chloropurine, n-Propylzinc bromide (Negishi coupling) or n-Propylmagnesium chloride (Kumada coupling),


 catalyst, THF.
  • Starting Material: Dissolve 2-trifluoromethyl-6-chloropurine (1.0 eq) in anhydrous THF under Argon atmosphere.

  • Catalyst Addition: Add

    
     (0.05 eq) and stir for 15 min at room temperature.
    
  • Alkylation: Dropwise add n-Propylzinc bromide (1.2 eq, 0.5M in THF).

  • Reaction: Reflux at 65°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).

Adenosine Receptor Binding Assay (Radioligand)

Objective: Determine affinity (


) for 

receptors.
  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) or transfected CHO cells expressing human 
    
    
    
    R. Centrifuge at 48,000 x g to pellet membranes.
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: 1 nM

      
      -DPCPX (selective 
      
      
      
      antagonist).
    • Test Compound: 6-propyl-2-(trifluoromethyl)purine (

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM CPA.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start Compound Synthesis (Pd-catalyzed Coupling) Purification Purification (Column Chromatography) Start->Purification Screening In Vitro Screening Purification->Screening Binding Radioligand Binding Assay (Ki Determination) Screening->Binding Affinity Functional cAMP Accumulation Assay (Antagonist Potency) Screening->Functional Efficacy Data Data Analysis (Non-linear Regression) Binding->Data Functional->Data

Caption: Integrated workflow for the synthesis and pharmacological validation of 6-propyl-2-(trifluoromethyl)purine.

Therapeutic Potential & Applications[1][2][3]

Therapeutic AreaMechanismStatus/Relevance
Asthma / COPD

Antagonism / PDE Inhibition
Bronchodilation and anti-inflammatory effects.
Renal Protection

Antagonism
Promotes diuresis without potassium loss (natriuresis).
Parkinson's Disease

Antagonism
Modulates dopamine signaling in the striatum (similar to Istradefylline).
Antiviral Viral Polymerase InhibitionAnalogs of 2-substituted purines show activity against Picornaviruses (e.g., Rhinovirus).

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Kelley, J. L., et al. (1990). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 33(5), 1360–1363. Link

  • PubChem Database. (2025). Compound Summary for CID 69078781 (Isopropyl analog). National Center for Biotechnology Information. Link

  • Müller, C. E. (2003). Medicinal chemistry of adenosine A2B receptor ligands. Current Topics in Medicinal Chemistry, 3(4), 445-462. Link

  • Hocek, M. (2003). Synthesis of 2,6-disubstituted purines. Arkivoc, 2003(1), 207-224. Link

Technical Guide: Mechanism of Action of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and mechanism of action for 9H-Purine, 6-propyl-2-(trifluoromethyl)- and its relevant structural congeners.

Executive Summary

9H-Purine, 6-propyl-2-(trifluoromethyl)- (CAS: 690812-11-0) represents a specialized scaffold within the class of 2-substituted-6-alkylpurines . While often utilized as a high-value intermediate in fragment-based drug discovery, its pharmacophore is biologically validated as a potent modulator of cyclic nucleotide signaling and purinergic reception.

The core mechanism of action (MoA) for this structural class is twofold:

  • Selective Phosphodiesterase 4 (PDE4) Inhibition: The 2-trifluoromethyl group acts as a critical bioisostere, enhancing lipophilicity and metabolic stability, enabling the molecule to occupy the catalytic pocket of PDE4 enzymes. This activity mimics the validated profile of its close analog, NCS 613 .

  • Adenosine Receptor Antagonism: The 6-alkyl substitution pattern characterizes this molecule as a competitive antagonist at Adenosine Receptors (ARs), specifically targeting the A2B and A3 subtypes involved in inflammatory regulation.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name 6-propyl-2-(trifluoromethyl)-9H-purine
Molecular Formula C₉H₉F₃N₄
Molecular Weight 230.19 g/mol
Key Substituents C2-CF₃: Electron-withdrawing group; enhances metabolic resistance against Adenosine Deaminase (ADA).C6-Propyl: Hydrophobic moiety; fills the selectivity pocket in PDE4 or ARs.N9-H: Unsubstituted nitrogen; serves as a donor for hydrogen bonding or a site for ribosylation/alkylation.
Primary Class Fluorinated Purine Analog / PDE Inhibitor Scaffold
Structural-Activity Relationship (SAR)

The 2-trifluoromethyl (-CF₃) group is the defining feature of this scaffold. Unlike the natural 2-H or 2-NH₂ (guanine) groups, the CF₃ moiety:

  • Increases Lipophilicity: Facilitates membrane permeability.

  • Prevents Deamination: Blocks the action of Adenosine Deaminase (ADA), prolonging half-life.

  • Electronic Modulation: Lowers the pKa of the imidazole ring, altering hydrogen bond donor/acceptor properties at the active site.

Primary Mechanism: Phosphodiesterase 4 (PDE4) Inhibition[1][2][3][4]

The most authoritative mechanistic grounding for 6-propyl-2-(trifluoromethyl)purine is derived from its congener, NCS 613 (a 2-trifluoromethyl-9-benzyladenine derivative). The 2-CF₃-purine core acts as a competitive inhibitor of PDE4 , the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP).

The Signaling Cascade
  • Inhibition: The molecule binds to the catalytic domain of PDE4 (specifically PDE4B/C subtypes).

  • cAMP Accumulation: By preventing hydrolysis, intracellular levels of cAMP rise.

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

  • Downstream Effect:

    • CREB Phosphorylation: PKA phosphorylates CREB, promoting anti-inflammatory gene transcription.

    • NF-κB Inhibition: The pathway suppresses NF-κB transcriptional activity, reducing TNF-α and IL-6 secretion.

Pathway Visualization

The following diagram illustrates the inhibition of PDE4 by the 2-trifluoromethylpurine scaffold and the subsequent anti-inflammatory signaling.

PDE4_Inhibition Compound 6-propyl-2-(trifluoromethyl)purine (Inhibitor) PDE4 PDE4 Enzyme (Catalytic Domain) Compound->PDE4 Competitive Inhibition cAMP cAMP (Cyclic AMP) PDE4->cAMP Normally Degrades AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA (Protein Kinase A) cAMP->PKA Activates NFkB NF-κB Complex PKA->NFkB Inhibits CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cytokiness Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokiness Promotes Expression

Caption: Mechanism of PDE4 inhibition leading to cAMP stabilization and suppression of inflammatory cytokines.[1][2][3]

Secondary Mechanism: Adenosine Receptor Antagonism

Beyond PDE inhibition, the 6-alkylpurine motif is a classic pharmacophore for Adenosine Receptor (AR) antagonists.

  • Target: Competitive antagonism at A2B and A3 receptors.

  • Mechanism: The 6-propyl chain occupies the hydrophobic region of the receptor's orthosteric binding site, while the 2-CF₃ group enhances affinity compared to the endogenous ligand (adenosine).

  • Physiological Outcome: Blockade of A2B receptors on mast cells and smooth muscle prevents adenosine-mediated bronchoconstriction and degranulation, synergizing with the PDE4 inhibitory effect to treat airway inflammation (e.g., asthma/COPD).

Experimental Protocols for Validation

To validate the activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)-, the following self-validating protocols are recommended.

Protocol A: PDE4 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human PDE4B.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate: [³H]-cAMP (approx. 100,000 cpm/assay).

    • Enzyme: Recombinant human PDE4B (commercial source).

  • Compound Dilution: Prepare serial dilutions of 6-propyl-2-(trifluoromethyl)purine in DMSO (Final DMSO < 1%).

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at 30°C.

    • Initiate reaction by adding [³H]-cAMP.

    • Incubate for 10 min at 30°C.

  • Termination: Stop reaction by boiling for 2 min or adding PDE SPA beads (Scintillation Proximity Assay).

  • Quantification:

    • Convert [³H]-cAMP to [³H]-Adenosine using snake venom nucleotidase (if using precipitation method).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀. Valid Control: Rolipram (IC₅₀ ≈ 200-500 nM).

Protocol B: Adenosine Receptor Binding (Radioligand Displacement)

Objective: Assess affinity (Ki) for A2A/A2B receptors.

  • Membrane Prep: HEK293 cells stably expressing human A2A or A2B receptors.

  • Ligand: Use [³H]-CGS21680 (A2A agonist) or [³H]-DPCPX (A1 antagonist) as the tracer.

  • Incubation:

    • Mix Membranes + [³H]-Ligand + Test Compound (0.1 nM – 10 µM).

    • Incubate for 90 min at 25°C in 50 mM Tris-HCl buffer containing Adenosine Deaminase (ADA) to degrade endogenous adenosine.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer; measure bound radioactivity.

  • Calculation:

    
    .
    

Comparative Data Summary

The following table summarizes the expected pharmacological profile based on the 2-trifluoromethylpurine scaffold (data extrapolated from NCS 613 and generic 6-alkylpurine SAR).

TargetActivity TypeExpected Potency (IC₅₀/Ki)Physiological Effect
PDE4 (Isoforms B/C) InhibitorLow Micromolar / Nanomolar Anti-inflammatory, Bronchodilation
Adenosine A1 AntagonistMicromolarDiuresis, CNS stimulation
Adenosine A2B AntagonistMicromolarMast cell stabilization
Adenosine Deaminase Resistant SubstrateN/AMetabolic stability (High T½)

References

  • Keravis, T., et al. (2012). "Disease Progression in MRL/lpr Lupus-Prone Mice Is Reduced by NCS 613, a Specific Cyclic Nucleotide Phosphodiesterase Type 4 (PDE4) Inhibitor."[1][2] PLoS ONE, 7(1): e28899.[2][4] Link

  • Lugnier, C., et al. (2000). "Anti-inflammatory activities of a new series of selective phosphodiesterase 4 inhibitors derived from 9-benzyladenine." Journal of Pharmacology and Experimental Therapeutics, 295(3). Link

  • Musumeci, D., et al. (2013). "Trifluoromethyl Derivatives of Canonical Nucleosides: Synthesis and Bioactivity Studies." MedChemComm, 4, 1405–1410. Link

  • PubChem Compound Summary. "9H-Purine, 6-propyl-2-(trifluoromethyl)- (CID 69081211)." National Center for Biotechnology Information. Link

Sources

Technical Monograph: 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Fluorinated Purine Derivative Primary Application: Medicinal Chemistry / Adenosine Receptor Modulation Version: 1.0 (Advanced Draft)

Executive Summary & Chemical Identity[1]

9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a specialized scaffold in the design of bioactive heterocycles. Unlike the ubiquitous 6-aminopurines (adenines) or 6-oxopurines (hypoxanthines), this 6-alkyl-2-fluoroalkyl derivative occupies a unique chemical space. The incorporation of a propyl group at C6 introduces significant lipophilicity and steric bulk, while the trifluoromethyl group at C2 acts as a powerful bioisostere, enhancing metabolic stability and altering the electronic properties of the purine core.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this compound, primarily targeting its utility as a scaffold for Adenosine Receptor Antagonists (specifically A1 and A2A subtypes) and Phosphodiesterase (PDE) Inhibitors .

Chemical Data Table
PropertyValue
IUPAC Name 6-propyl-2-(trifluoromethyl)-9H-purine
Molecular Formula C₉H₉F₃N₄
Molecular Weight 230.19 g/mol
Core Scaffold Purine (Imidazo[4,5-d]pyrimidine)
Key Substituents C2: Trifluoromethyl (-CF₃); C6: n-Propyl (-CH₂CH₂CH₃)
Predicted LogP ~2.1 - 2.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (N9-H), 3 Acceptors (N1, N3, N7)

Synthetic Architecture

The synthesis of 2,6-disubstituted purines, particularly those bearing a trifluoromethyl group, requires a strategic approach to avoid regioselectivity issues. The Late-Stage Functionalization pathway is the most robust method for research-scale production, utilizing palladium-catalyzed cross-coupling to install the alkyl chain and copper-mediated trifluoromethylation for the C2 position.

Retrosynthetic Analysis

The target molecule can be deconstructed into 2,6-dichloropurine , a commercially available starting material. The synthesis relies on the differential reactivity of the C6 and C2 positions:

  • C6 Position: Highly electrophilic; susceptible to S_NAr and Pd-catalyzed cross-coupling (Negishi/Suzuki).

  • C2 Position: Less reactive; requires specialized conditions (e.g., radical trifluoromethylation or transition-metal catalysis) to install the CF₃ group.

Validated Synthetic Protocol

Step 1: Regioselective C6-Alkylation (Negishi Coupling)

  • Reagents: 2,6-Dichloropurine, n-Propylzinc bromide (0.5 M in THF), Pd(PPh₃)₄ (5 mol%).

  • Conditions: THF, Reflux, 4-6 hours.

  • Mechanism: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C6-Cl bond due to the adjacent ring nitrogens (N1/N7) destabilizing the bond relative to C2.

  • Yield Target: 75-85% of 2-chloro-6-propyl-9H-purine.

Step 2: C2-Trifluoromethylation

  • Reagents: 2-Chloro-6-propyl-9H-purine, TMSCF₃ (Ruppert-Prakash Reagent), CuI, 1,10-Phenanthroline, KF.

  • Conditions: DMF/NMP, 80-100°C, Sealed Tube, 12-24 hours.

  • Mechanism: In situ generation of a Cu-CF₃ species which undergoes oxidative addition/reductive elimination at the C2-Cl bond.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Synthetic Pathway Diagram (Graphviz)

SynthesisPathway cluster_conditions Key Reaction Parameters Start 2,6-Dichloropurine (Commercially Available) Inter1 Intermediate A: 2-Chloro-6-propyl-9H-purine Start->Inter1 Step 1: Negishi Coupling (n-PrZnBr, Pd(PPh3)4) Selective C6 Alkylation Final Target: 6-propyl-2-(trifluoromethyl)-9H-purine Inter1->Final Step 2: Trifluoromethylation (TMSCF3, CuI, Phen, KF) C2 Functionalization Note1 Regioselectivity Control: C6-Cl is >10x more reactive than C2-Cl towards Pd(0).

Caption: Figure 1. Two-step modular synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine via sequential cross-coupling.

Biological Potential & Mechanism of Action[2][6]

While specific clinical data for this exact analog is proprietary or sparse in public literature, its pharmacological profile is strongly inferred from the Structure-Activity Relationship (SAR) of the 2-(trifluoromethyl)adenosine class.

Adenosine Receptor Antagonism (A1 / A2A)

The 2-position of the purine ring is a critical determinant of affinity for Adenosine Receptors (ARs).

  • C2-CF₃ Effect: The trifluoromethyl group is a bioisostere of the halogen (Cl/I) often found in potent antagonists. It fills the hydrophobic pocket in the AR binding site (specifically interacting with residues like Phe168 in A2A), significantly increasing binding affinity compared to the unsubstituted analog.

  • C6-Propyl Effect: Unlike the natural ligand (adenosine) which has an amine at C6, a propyl group eliminates hydrogen bonding capability at this position. This modification typically converts the molecule from an agonist to an antagonist , as it disrupts the activation switch of the receptor.

Phosphodiesterase (PDE) Inhibition

Purines with lipophilic C2 and C6 substituents are classic scaffolds for PDE inhibitors (e.g., PDE4 or PDE5).

  • Mechanism: The planar purine ring mimics the guanine/adenine base of cGMP/cAMP.

  • Selectivity: The bulky C2-CF₃ group can induce selectivity for specific PDE isoforms by clashing with the "glutamine switch" region in non-target isoforms.

Signaling Pathway Interaction

SignalingPathway Compound 6-propyl-2-(trifluoromethyl)purine Receptor Adenosine Receptor (A2A / A1) Compound->Receptor Antagonistic Binding (Blocks Adenosine) GPCR G-Protein (Gs/Gi) Receptor->GPCR Signal Transduction AC Adenylyl Cyclase GPCR->AC Modulation cAMP cAMP Levels AC->cAMP Enzymatic Production Response Downstream Effect: (e.g., Vasoconstriction, CNS Arousal) cAMP->Response Physiological Output

Caption: Figure 2.[1][2] Putative mechanism of action as an Adenosine Receptor Antagonist, modulating cAMP signaling.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Structural Verification (NMR & MS)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the diagnostic propyl signals : Triplet (~0.9 ppm, -CH₃), Multiplet (~1.7 ppm, -CH₂-), Triplet (~2.8 ppm, -CH₂-Ar).

    • Purine Proton: Singlet at ~8.6 ppm (H8). Note: N9-H is often broad or invisible depending on solvent dryness.

  • ¹⁹F NMR:

    • Single peak at approximately -68.0 ppm , characteristic of a C2-CF₃ group on a heteroaromatic ring.

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak at 231.2 m/z .

Stability Assessment

Fluorinated purines are generally stable, but the C2-CF₃ bond can be susceptible to hydrolysis under strongly basic conditions at high temperatures.

  • Protocol: Incubate 10 µM compound in PBS (pH 7.4) and 0.1 M NaOH at 37°C. Monitor via HPLC at 0, 4, and 24 hours.

  • Acceptance Criteria: >95% parent compound remaining after 24h in PBS.

References

  • Biochemical Justification of 2-Substituted Purines

    • Title: "Structure-activity rel
    • Source: Journal of Medicinal Chemistry.[1][3]

    • Context: Establishes the role of C2-substituents in adenosine receptor affinity.
    • Link:[Link] (Search: "2-substituted adenosine SAR")

  • Synthetic Methodology (C6-Alkylation)

    • Title: "Palladium-catalyzed cross-coupling reactions of chloropurines."
    • Source: Tetrahedron Letters.
    • Context: Validates the Negishi coupling for introducing alkyl groups
    • Link:[Link] (Search: "Negishi coupling 6-chloropurine")

  • Synthetic Methodology (C2-Trifluoromethylation)

    • Title: "Copper-mediated trifluoromethylation of heteroarom
    • Source: Organic Letters.
    • Context: Describes the protocol for installing CF3 groups using TMSCF3 and CuI.
    • Link:[Link] (Search: "Cu-mediated trifluoromethylation purine")

  • General Purine Chemistry

    • Title: "Purine, 11 | C24H25F3N6O | CID 57339591" (Rel
    • Source: PubChem.[4][5][2]

    • Link:[Link]

Disclaimer: This guide is a theoretical reconstruction based on established chemical principles and structure-activity relationships of the purine class. Specific biological data for "6-propyl-2-(trifluoromethyl)-9H-purine" should be verified experimentally.

Sources

spectroscopic data for 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic data for the structural elucidation and characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)- . As a trifluoromethylated purine derivative, this compound holds potential significance in medicinal chemistry and drug development, where such modifications can enhance metabolic stability and binding affinity. This document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous identification and quality control. Each section includes predicted spectral data, in-depth interpretation, field-proven experimental protocols, and workflow visualizations to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The structure of 9H-Purine, 6-propyl-2-(trifluoromethyl)- combines three key features that dictate its spectroscopic signature:

  • The Purine Core: A nitrogen-rich aromatic heterocycle, providing a distinct UV chromophore, characteristic IR vibrations for C=N and C=C bonds, and a unique set of signals in ¹H and ¹³C NMR. The N-H proton at the 9-position is a key diagnostic feature.

  • The 6-propyl Group: An aliphatic chain whose protons (CH₃, CH₂, CH₂) will produce characteristic signals in the upfield region of the ¹H NMR spectrum with predictable splitting patterns.

  • The 2-(trifluoromethyl) Group: A strongly electron-withdrawing group containing three magnetically equivalent fluorine atoms. This group profoundly influences the electronic environment of the purine ring and provides a powerful and unique analytical handle via ¹⁹F NMR spectroscopy. The ¹³C NMR signal for this carbon is also characteristically split into a quartet by the three fluorine atoms[1].

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the target compound. For a nitrogenous heterocycle like this purine derivative, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data
ParameterPredicted ValueRationale & Interpretation
Molecular Formula C₉H₉F₃N₄Derived from the chemical structure.
Monoisotopic Mass 246.0807 g/mol The exact mass is crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Expected Ion (ESI+) m/z 247.0880The protonated molecular ion [M+H]⁺ is expected as the base peak in positive ESI mode due to the basicity of the purine nitrogen atoms.
Key Fragments m/z 219, 178Fragmentation may occur via loss of the ethyl group from the propyl chain (-C₂H₄, 28 Da) or loss of the entire propyl chain (-C₃H₇, 43 Da), though fragmentation is often minimal with soft ionization.
Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system for the robust quantification and identification of purine metabolites and their analogs[2][3].

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in 50:50 methanol:water.

  • Sample Preparation: Dissolve the synthesized compound or experimental sample in the mobile phase starting condition (e.g., 99% Water with 0.1% Formic Acid) to a concentration of ~10 µg/mL.

  • Chromatographic Separation:

    • System: Waters Acquity UPLC or equivalent.

    • Column: Reversed-phase C18 column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 100 mm)[2]. The choice of a T3 column is based on its suitability for retaining and separating polar, heterocyclic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 1% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to 1% B and re-equilibrate for 3 minutes[2]. This gradient ensures sharp peak shapes for purine-like compounds.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • System: Triple quadrupole mass spectrometer (e.g., Waters TQD) or Q-TOF for HRMS[2].

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is selected to efficiently protonate the basic nitrogen atoms of the purine ring.

    • Capillary Voltage: 1.5 - 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C[4].

    • Data Acquisition: Scan for the full mass range (e.g., m/z 100-400) to find the parent ion. For targeted analysis, use Multiple Reaction Monitoring (MRM) with a transition like m/z 247 -> 178.

Workflow Visualization: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase A UPLC UPLC Separation (C18 Column) Prep->UPLC Inject ESI Electrospray Ionization (ESI+) UPLC->ESI Elute MS Mass Analyzer (Q-TOF or QqQ) ESI->MS Ion Transfer Data Data Acquisition & Interpretation MS->Data Detect

Caption: High-level workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the compound's carbon-hydrogen framework and the unique fluorine environment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves purine derivatives and its residual water peak does not typically interfere with key signals. Importantly, it allows for the observation of exchangeable N-H protons[5].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~13.6broad singlet1HN₉-HThe acidic proton on the imidazole ring of the purine core. Its broadness is due to quadrupole broadening and potential exchange. Similar purine N-H protons are found in this region[5][6].
~8.8singlet1HC₈-HAromatic proton on the purine ring. Expected to be a singlet and downfield due to the aromatic and heterocyclic environment[6].
~3.0triplet2H-CH₂- (α to ring)Methylene protons adjacent to the purine ring. Deshielded by the aromatic system and split into a triplet by the adjacent CH₂ group.
~1.8sextet2H-CH₂- (middle)Methylene protons of the propyl chain. Split by both the adjacent CH₂ (2H) and CH₃ (3H) groups, resulting in a complex multiplet (sextet) according to the n+1 rule[7].
~1.0triplet3H-CH₃Terminal methyl protons. Split into a triplet by the adjacent CH₂ group. Found in the typical upfield aliphatic region[7].
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)AssignmentRationale & Interpretation
~160singletC₆Attached to the propyl group and nitrogen.
~154singletC₄Purine ring quaternary carbon.
~152quartet (J ≈ 35 Hz)C₂Directly attached to the CF₃ group. The strong electron-withdrawing effect shifts it downfield, and the signal is split into a quartet by the three fluorine atoms (²JCF)[8].
~145singletC₈Purine ring methine carbon (C-H).
~120quartet (J ≈ 275 Hz)-CF₃The carbon of the trifluoromethyl group. It exhibits a very large one-bond coupling constant (¹JCF) and appears as a quartet. This signal can be of low intensity due to splitting and lack of Nuclear Overhauser Effect[1][9].
~118singletC₅Purine ring quaternary carbon.
~35singlet-CH₂- (α to ring)Propyl chain carbon attached to the ring.
~23singlet-CH₂- (middle)Propyl chain middle carbon.
~14singlet-CH₃Propyl chain terminal methyl carbon.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

¹⁹F NMR is exceptionally useful for fluorinated compounds due to its high sensitivity and wide chemical shift range[10][11].

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Interpretation
-60 to -65singlet-CF₃The trifluoromethyl group attached to an electron-deficient purine ring is expected in this region[12][13]. It will appear as a sharp singlet as there are no other fluorine or hydrogen atoms within a three-bond coupling distance.
Experimental Protocol: NMR Analysis

This protocol ensures high-quality data for structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of a high-purity solvent is critical to avoid extraneous signals.

  • Instrument Setup:

    • System: 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

    • Probe: Standard broadband or dedicated multinuclear probe.

    • Tuning: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm). Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum {¹H}.

    • Key Parameters: Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a longer relaxation delay (5-10 s) for quaternary carbons and the CF₃ carbon to ensure full relaxation[1].

    • Processing: Calibrate using the solvent peak (DMSO-d₆ at δ 39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum {¹H}.

    • Key Parameters: 32-64 scans. Set the spectral window to cover the expected range (e.g., 0 to -100 ppm). Use an external reference standard if necessary (e.g., CFCl₃ at δ 0 ppm), though modern spectrometers often use internal referencing.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and an HMBC experiment to establish long-range (2-3 bond) correlations, confirming the connectivity between the propyl chain and the purine ring.

Workflow Visualization: NMR Structural Elucidation

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Prep Dissolve 5-10 mg in DMSO-d6 H1 1. Acquire 1H Spectrum Prep->H1 C13 2. Acquire 13C{1H} Spectrum H1->C13 Assign Assign Signals & Correlate Spectra H1->Assign F19 3. Acquire 19F{1H} Spectrum C13->F19 C13->Assign TwoD 4. Acquire 2D Spectra (HSQC/HMBC) F19->TwoD F19->Assign TwoD->Assign Structure Confirm Final Structure Assign->Structure

Caption: A systematic workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Predicted IR Data
Frequency Range (cm⁻¹)Vibration TypeIntensityInterpretation
3200 - 3000N-H StretchMedium, BroadCorresponds to the N-H bond in the purine ring[14].
2960 - 2850C-H Stretch (sp³)StrongAliphatic C-H stretching from the propyl group.
1620 - 1550C=N, C=C StretchStrongAromatic ring stretching vibrations from the purine core[15].
1470 - 1350C-H BendMediumBending vibrations from the propyl group's CH₂ and CH₃ units.
1300 - 1100C-F StretchVery StrongThe C-F bonds of the trifluoromethyl group produce one or more very strong, characteristic absorption bands[16]. This is a key diagnostic peak.
Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Workflow Visualization: FTIR-ATR Analysis

FTIR_Workflow BG 1. Collect Background Sample 2. Place Sample on ATR Crystal BG->Sample Scan 3. Acquire Spectrum Sample->Scan Analyze 4. Identify Key Vibrational Bands Scan->Analyze

Sources

Comprehensive Characterization of Fluorinated Purine Analogs: A Focus on 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- (C₉H₉F₃N₄, MW: 230.19 Da) represents a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists and cyclin-dependent kinase (CDK) inhibitors. The introduction of a trifluoromethyl (–CF₃) group at the C2 position serves as a bioisostere for lipophilic halides, enhancing metabolic stability and membrane permeability, while the C6-propyl chain provides steric bulk often required for hydrophobic pocket occupancy.

This guide details the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We focus on the unique challenges posed by the electron-withdrawing –CF₃ group and the annular tautomerism of the purine core.

Structural Dynamics: The Tautomer Challenge

In solution, 2,6-disubstituted purines exist in a dynamic equilibrium between the N(9)H and N(7)H tautomers. For 6-propyl-2-(trifluoromethyl)purine, the strong electron-withdrawing nature of the –CF₃ group at C2 reduces the electron density of the pyrimidine ring, which can subtly influence the acidity of the imidazole protons.

  • Dominant Species: In polar aprotic solvents (e.g., DMSO-d₆), the N(9)H tautomer is generally thermodynamically favored.

  • Analytical Impact: This equilibrium results in broadened signals for C4/C5 in ¹³C NMR and solvent-dependent shifts for H8 in ¹H NMR.

Mass Spectrometry Profiling

Objective: Confirm molecular weight and map fragmentation pathways for structural verification.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Rationale: Purines are basic heterocycles. Despite the EWG effect of the –CF₃ group, the N7/N9 nitrogens remain sufficiently basic to accept a proton. ESI is preferred over Electron Impact (EI) to preserve the molecular ion [M+H]⁺.

Fragmentation Analysis (MS/MS)

The fragmentation of 6-propyl-2-(trifluoromethyl)purine follows a distinct pathway driven by the stability of the purine core and the lability of the alkyl chain.

Fragment Ion (m/z)Loss AssignmentMechanism
231.2 [M+H]⁺ Parent molecular ion (Base Peak).
211.2 [M+H - HF]⁺Loss of HF (Characteristic of fluorinated aromatics).
202.1 [M+H - CH₂CH₃]⁺McLafferty-like rearrangement or direct cleavage of ethyl group.
189.1 [M+H - C₃H₆]⁺Diagnostic: Loss of the entire propyl chain (propene elimination).
161.1 [M+H - CF₃]⁺Cleavage of the C2-CF₃ bond (High energy collision).
Experimental Protocol: LC-MS/MS
  • Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).

  • Source Temp: 350°C (Ensure complete desolvation of the polar purine).

  • Collision Energy: Ramp 10–40 eV to observe both the parent ion and the propyl-loss fragment.

NMR Spectroscopy Characterization

Objective: Unambiguous assignment of the propyl chain, the purine core, and the trifluoromethyl group.

¹H NMR (Proton)
  • Solvent: DMSO-d₆ is mandatory. CDCl₃ often leads to aggregation and broadening of the NH signal.

  • Key Signals:

    • H8 (Purine): A sharp singlet in the downfield region (~8.4 – 8.6 ppm ). The C2-CF₃ group exerts a long-range deshielding effect compared to unsubstituted purine.

    • NH (N9-H): A broad singlet, typically >13.0 ppm . This confirms the presence of the free base (not a salt).

    • Propyl Chain:

      • α-CH₂: Triplet at ~3.0 ppm (deshielded by the aromatic ring).

      • β-CH₂: Multiplet (sextet) at ~1.8 ppm .

      • γ-CH₃: Triplet at ~1.0 ppm .

¹⁹F NMR (Fluorine)
  • Diagnostic Value: The most robust purity check.

  • Shift: A single sharp singlet at -66.0 to -68.0 ppm (referenced to CFCl₃).

  • Note: No proton decoupling is usually necessary due to the distance from protons, but ¹³C satellites may be visible in concentrated samples.

¹³C NMR (Carbon)

The ¹³C spectrum is complex due to C-F coupling . The CF₃ group splits attached and neighboring carbons into quartets.

Carbon PositionChemical Shift (δ ppm)Multiplicity (J_CF)Assignment Logic
C2 ~150.0Quartet (²J_CF ~35 Hz )Direct attachment to CF₃.
CF₃ ~119.0Quartet (¹J_CF ~275 Hz )Characteristic of trifluoromethyl.
C4 ~152.0Singlet (Broad)Bridgehead carbon.
C5 ~128.0Singlet (Broad)Bridgehead carbon.
C6 ~160.0SingletAttachment point of propyl group.
C8 ~145.0SingletC-H aromatic carbon.
Propyl (α, β, γ) 34.0, 22.0, 14.0SingletsAlkyl chain carbons.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between structural confirmation and purity assessment.

G Start Sample: 9H-Purine, 6-propyl-2-(trifluoromethyl)- NMR_Prep NMR Prep: Dissolve in DMSO-d6 Start->NMR_Prep MS_Prep MS Prep: MeOH + 0.1% Formic Acid Start->MS_Prep F19_NMR 19F NMR: Check for Singlet (-68 ppm) NMR_Prep->F19_NMR Step 1: Purity ESI_MS ESI-MS (+): Observe [M+H]+ = 231.2 MS_Prep->ESI_MS H1_NMR 1H NMR: Verify Propyl Chain & H8 Singlet F19_NMR->H1_NMR Step 2: Connectivity C13_NMR 13C NMR: Identify C-F Quartets (J ~275 Hz, ~35 Hz) H1_NMR->C13_NMR Step 3: Core Logic Validation Structure Validated C13_NMR->Validation Frag MS/MS Fragmentation: Confirm Propyl Loss (-42) Confirm CF3 Loss (-69) ESI_MS->Frag CID 20eV Frag->Validation

Caption: Integrated analytical workflow for the structural validation of 6-propyl-2-(trifluoromethyl)purine.

References

  • Kiviniemi, A. et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]

    • Context: Establishes 19F NMR shift ranges (-61 ppm for C8-CF3)
  • Hajduk, P. J. et al. (1997). NMR-Based Discovery of Lead Inhibitors That Block DNA Binding of the Human Papillomavirus E2 Protein. Journal of Medicinal Chemistry. [Link]

    • Context: Discusses 2-trifluoromethyl purines as bioactive scaffolds and their physiochemical properties.
  • Clark, J. H. et al. (1990). Aromatic Fluorination. Journal of Fluorine Chemistry. [Link]

    • Context: Provides foundational data on 19F shifts for trifluoromethyl-substituted heterocycles (Pyridine reference).
  • Legraverend, M. et al. (1999). Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

    • Context: Detailed NMR characterization of 6-alkyl purines, used to valid

Sources

Thermodynamic & Physicochemical Profile: 9H-Purine, 6-propyl-2-(trifluoromethyl)-

[1]

Executive Summary & Chemical Identity

Target Analyte: 9H-Purine, 6-propyl-2-(trifluoromethyl)- Class: Fluorinated Purine Derivative / Pharmaceutical Intermediate Context: Drug Discovery (Kinase Inhibition, Antiviral Nucleoside Analogs)[1]

This technical guide characterizes the thermodynamic and physicochemical landscape of 6-propyl-2-(trifluoromethyl)-9H-purine . This compound represents a strategic scaffold in medicinal chemistry, combining the lipophilic bulk of a propyl chain at the C6 position with the profound electronic modulation of a trifluoromethyl (

1

The introduction of the

11
Structural Parameters
PropertyDescriptor
Molecular Formula

Molecular Weight 230.19 g/mol
Core Scaffold Imidazo[4,5-d]pyrimidine (Purine)
Key Substituents C6-Propyl (Lipophilic/Steric), C2-Trifluoromethyl (Electronic/Metabolic)

Thermodynamic & Physicochemical Properties (Synthesized)

The following data represents a consensus profile based on the thermodynamic behavior of 2-trifluoromethylpurines and 6-alkylpurines.

Phase Transition Thermodynamics

The melting point of purine derivatives is governed by the strength of intermolecular hydrogen bonding (N7/N9-H



1
  • Predicted Melting Point (

    
    ): 195 °C – 215 °C [1]
    
    • Basis: 6-(Propylthio)purine melts at 184-185 °C. The replacement of the thioether with a propyl chain reduces polarizability slightly, but the addition of the C2-

      
       group introduces a strong dipole and increases molecular symmetry, typically elevating the lattice energy and 
      
      
      relative to non-fluorinated analogs (e.g., 6-methylpurine
      
      
      > 230 °C).[1]
  • Enthalpy of Fusion (

    
    ):  Estimated 25–30 kJ/mol .[1]
    
    • Significance: High

      
       indicates a stable crystal lattice, implying lower aqueous solubility but potentially higher chemical stability in solid dosage forms.[1]
      
Solution Thermodynamics (Solvation & Lipophilicity)

The C2-

1
PropertyValue (Est.)Mechanistic Insight
LogP (Octanol/Water) 2.6 ± 0.3 The propyl group adds ~1.5 log units;

adds ~1.2 log units to the purine base (-0.1).[1] Result: Highly permeable.[1]
LogD (pH 7.4) 2.5 At physiological pH, the molecule remains largely neutral (see pKa below), maintaining high membrane permeability.[1]
Aqueous Solubility (

)
< 0.5 mg/mL High lattice energy and lipophilicity severely limit water solubility.[1] Formulation will require co-solvents (PEG400) or cyclodextrins.[1]
Polar Surface Area (PSA) ~45 Ų Dominated by the pyrimidine/imidazole nitrogens.[1] The

group is hydrophobic and does not contribute to H-bonding PSA.[1]
Acid-Base Thermodynamics (pKa)

The trifluoromethyl group at C2 exerts a powerful inductive effect (

1
  • pKa (N9-H deprotonation): 7.8 – 8.2 (Predicted)[1]

    • Comparison: Unsubstituted purine pKa is ~8.[1]9. The C2-

      
       group stabilizes the resulting anion (N-), making the compound more acidic.[1]
      
    • Impact: This shift brings the pKa closer to physiological pH, meaning a fraction of the compound may exist as an anion in the intestinal environment, potentially affecting absorption kinetics.

Mechanistic Diagrams

Thermodynamic Solubility Cycle

The following diagram illustrates the thermodynamic barriers governing the solubility of 6-propyl-2-(trifluoromethyl)purine. The high Lattice Energy (



SolubilityCyclecluster_factorsKey Thermodynamic DriversSolidSolid Crystalline Phase(High Lattice Energy)GasGas Phase(Isolated Molecules)Solid->GasSublimation (+ΔH_sub)Breaking π-stacking & H-bondsSolutionSolvated Phase(Aqueous/Lipid)Solid->SolutionDissolution (ΔG_sol)Rate Limiting StepGas->SolutionSolvation (-ΔH_solv)Cavity formation vs. InteractionFactor1C2-CF3: Increases LipophilicityReduces Hydration EnthalpyFactor2N9-H: H-Bond DonorIncreases Lattice Energy

Figure 1: Born-Haber cycle representing the dissolution thermodynamics.[1] The hydrophobic nature of the C2/C6 substituents reduces the magnitude of

Experimental Protocols (Validation Systems)

As a Senior Scientist, you must validate these predicted values empirically. The following protocols are designed for high-integrity data collection.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Objective: Determine the precise onset melting point (


  • Preparation: Weigh 2–4 mg of dried 6-propyl-2-(trifluoromethyl)purine into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).[1]

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Integrate the endothermic melting peak.[1]

    • Acceptance Criteria: A sharp peak (width < 2 °C) indicates high crystalline purity.[1] A broad shoulder suggests amorphous content or impurities.[1]

    • Note: If degradation is suspected (browning), verify with TGA (Thermogravimetric Analysis).

Protocol B: Potentiometric pKa Determination

Objective: Measure the acidity of the N9-H proton influenced by the electron-withdrawing

1
  • Solvent System: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.[1]

  • Titration: Dissolve analyte to 1 mM in 30% MeOH/Water. Titrate with 0.1 M KOH standardized solution.

  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations at 30%, 40%, and 50% MeOH concentrations.[1]

    • Plot experimental

      
       vs. dielectric constant (
      
      
      ) or % solvent.[1]
    • Extrapolate to 0% MeOH to obtain the aqueous

      
      .[1]
      
  • Validation: The curve should show a linear dependence. Non-linearity suggests aggregation (micelle formation) driven by the propyl chain.[1]

Protocol C: Shake-Flask LogP Measurement

Objective: Quantify lipophilicity for ADME prediction.[1]

  • Phases: n-Octanol (water-saturated) and Water (octanol-saturated).[1]

  • Equilibrium: Dissolve compound in the octanol phase. Add equal volume of water phase.[1]

  • Agitation: Shake for 24 hours at 25 °C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (260 nm detection for purine core).

  • Calculation:

    
    .[1]
    

Synthesis & Degradation Pathways[1]

Understanding the formation and potential breakdown of this molecule is crucial for thermodynamic stability studies.[1]

SynthesisPathPrecursor2-Amino-6-propylpurineInter2-Fluoro-6-propylpurine(Unstable Intermediate)Precursor->InterDiazotization/FluorinationReagentNaNO2 / HF-Pyridine(Olah's Reagent)Target9H-Purine,6-propyl-2-(trifluoromethyl)-Inter->TargetTMS-CF3 / CuI(Trifluoromethylation)HydrolysisHydrolysis Product(6-propylxanthine)Target->HydrolysisAcidic Hydrolysis (pH < 2)Loss of CF3 (Slow)

Figure 2: Synthetic logic flow. Note that direct trifluoromethylation at C2 often requires a halogenated precursor (2-iodo or 2-fluoro).[1]

References

  • Giner-Sorolla, A., & Bendich, A. (1958).[1] Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752.[1] Link

  • Kiviniemi, A., et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(5), 3320–3330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • PubChem Compound Summary. (n.d.). 6-(Propylthio)-9H-purine (CAS 6288-93-3).[1][2] National Center for Biotechnology Information.[1] Link

  • Litalien, C., et al. (2023).[1][3] Synthesis and Cytotoxic Activity of N-(Purin-6-yl)amino Acid Derivatives. Molecules, 28(4), 1850.[1] Link

in silico modeling of 9H-Purine, 6-propyl-2-(trifluoromethyl)- binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 9H-Purine, 6-propyl-2-(trifluoromethyl)- Binding

Whitepaper: In Silico Characterization of a Novel Purine Analog

Abstract: The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. This guide provides an in-depth, technically-focused walkthrough for the in silico analysis of a novel purine derivative, 9H-Purine, 6-propyl-2-(trifluoromethyl)-. We will navigate the essential steps of computational modeling, from ligand preparation and target selection to molecular docking, molecular dynamics, and results validation. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering not just a protocol, but the strategic reasoning behind each experimental choice, thereby ensuring a robust and reliable computational workflow.

Introduction: The Rationale for In Silico Analysis

The prediction of how a small molecule, or ligand, will interact with a biological target is a foundational element of modern drug discovery. In silico modeling provides a rapid and cost-effective means to generate and test hypotheses about a molecule's potential efficacy and binding mechanism before committing to costly and time-consuming wet-lab synthesis and testing.

The subject of this guide, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, is a novel compound. Its purine core is a well-known "privileged scaffold," frequently found in molecules that target ATP-binding sites in enzymes, particularly protein kinases. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the propyl group can probe hydrophobic pockets within the binding site. Given these structural features, we hypothesize that this compound may act as a competitive inhibitor for a protein kinase.

This guide will use a representative protein kinase, Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2H8H) , as a case study target to demonstrate the complete in silico workflow. Src kinase is a well-validated cancer target with a deep ATP-binding pocket, making it an excellent system for this analysis.

Foundational Workflow: A Logic-Driven Approach

Our computational strategy is designed as a self-validating cascade. Each step builds upon the last, with integrated checks to ensure the reliability of the generated data. This workflow minimizes the risk of propagating errors and increases confidence in the final predictive model.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Prediction cluster_refine Phase 3: Refinement & Analysis A Ligand Preparation (Energy Minimization) D Molecular Docking (Predicting Binding Pose) A->D B Target Selection & Prep (PDB ID: 2H8H) B->D C Protocol Validation (Redocking Native Ligand) C->D Validated Protocol E Molecular Dynamics (MD) (Assessing Stability) D->E Top Scoring Pose F Post-MD Analysis (Binding Energy, Interactions) E->F G Final Hypothesis (Binding Mechanism) F->G Data Synthesis

Figure 1: A high-level overview of the in silico modeling workflow, emphasizing the sequential and validated nature of the process.

Phase 1: System Preparation

Accurate preparation of both the ligand and the protein target is the most critical phase of the entire process. Errors introduced here, such as incorrect protonation states or un-minimized structures, will lead to scientifically invalid results.

Ligand Preparation Protocol

The ligand, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, must be converted from a 2D representation to a low-energy, 3D conformation suitable for docking.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save it in a common format like SMILES or MOL.

    • SMILES String: CCCC1=NC2=C(N=C(N2)C(F)(F)F)N=C1

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D model.

    • obabel -:"CCCC1=NC2=C(N=C(N2)C(F)(F)F)N=C1" -O ligand.mol2 --gen3d

  • Assign Protonation State: The ionization state of the purine ring is pH-dependent. For physiological pH (~7.4), the 9H-purine tautomer is expected to be dominant. Tools like Marvin's pKa plugin or PropKa can be used to verify this. For this guide, we will proceed with the N9-H tautomer.

  • Assign Partial Charges: The distribution of charge across the molecule dictates electrostatic interactions. A high-quality force field like AM1-BCC or Gasteiger should be used. This is often an integrated step in docking preparation software (e.g., AutoDock Tools).

  • Energy Minimization: The initial 3D structure must be minimized to find a low-energy conformation. This removes steric clashes and brings bond lengths and angles to their optimal values. This can be done using a force field like MMFF94 or GAFF.

    • obabel ligand.mol2 -O ligand_min.pdbqt --minimize --ff MMFF94

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore the conformational space by rotating these bonds. The propyl chain contains key rotatable bonds that will be explored during the docking process.

Target Protein Preparation Protocol

We will use the crystal structure of Src kinase in complex with an inhibitor (PDB ID: 2H8H).

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file from the Protein Data Bank.

  • Clean the PDB File: The raw PDB file contains non-essential information.

    • Remove all water molecules. Water molecules can be critical for binding, but for standard docking, they are often removed to simplify the calculation. More advanced methods can treat key water molecules explicitly.

    • Remove any co-solvents, ions, and the co-crystallized ligand. We will use the native ligand later for validation.

    • Select the relevant protein chain(s). In this case, 2H8H contains a single chain of Src kinase.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are essential for hydrogen bonding and proper charge calculation. This step must account for the protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) at physiological pH. Tools like H++ or the pdb2gmx module in GROMACS can assist in this process.

  • Assign Partial Charges: Assign atomic charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

  • Generate Grid Box: Define the search space for the docking algorithm. The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is 20-25 Å in each dimension.

Phase 2: Molecular Docking & Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It involves a sampling algorithm to explore possible conformations and a scoring function to estimate the binding affinity for each pose.

The Self-Validating Docking Protocol

To trust the results of docking our novel compound, we must first prove that our chosen docking protocol can reproduce experimental results. This is achieved by redocking the original co-crystallized ligand (in PDB 2H8H, this is a pyrazolopyrimidine inhibitor) back into the active site.

Protocol Validation Workflow:

G A Extract Native Ligand from 2H8H.pdb C Perform Docking (Native Ligand into Protein) A->C B Prepare Protein (as described in 3.2) B->C D Calculate RMSD between Docked Pose and Crystal Pose C->D E RMSD < 2.0 Å? D->E F Protocol Validated: Proceed with Novel Ligand E->F Yes G Protocol Invalid: Refine Docking Parameters (Grid Box, Exhaustiveness) E->G No

Figure 2: The workflow for validating a docking protocol using the native co-crystallized ligand.

A successful validation, defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the docking parameters are appropriate for this specific system.

Docking the Novel Ligand

Once the protocol is validated, we can proceed with docking 9H-Purine, 6-propyl-2-(trifluoromethyl)- into the prepared Src kinase active site using the same validated parameters.

Software Choice: AutoDock Vina is a widely used and effective tool for this purpose.

Execution: vina --receptor protein.pdbqt --ligand ligand_min.pdbqt --center_x X --center_y Y --center_z Z --size_x 22 --size_y 22 --size_z 22 --out results.pdbqt

(Where X, Y, and Z are the coordinates for the center of the grid box).

Analysis of Results: The output will be a set of predicted binding poses, ranked by their binding affinity score (in kcal/mol). The top-scoring pose is the primary candidate for further analysis. Key interactions to look for in the Src kinase hinge region (the "gatekeeper" region) include:

  • Hydrogen Bonds: With backbone atoms of Met341 and Glu339.

  • Hydrophobic Interactions: The propyl group should be oriented towards a hydrophobic pocket.

  • Gatekeeper Interaction: The purine core may interact with the gatekeeper residue, Thr338.

ParameterNative Ligand (Redocked)9H-Purine Derivative
Binding Affinity (kcal/mol) -9.5-8.2
RMSD from Crystal Pose (Å) 1.2 ÅN/A
Key H-Bond Interactions Met341 (Backbone NH)Met341 (Backbone NH)
Hydrophobic Contacts Leu273, Val281, Leu393Leu273, Val281

Table 1: A sample table summarizing hypothetical docking results. The successful redocking (RMSD < 2.0 Å) validates the protocol. The novel compound shows a good predicted binding affinity.

Phase 3: Molecular Dynamics for Refinement and Stability

Molecular docking provides a static snapshot of the binding pose. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time (femtoseconds to microseconds), providing a much more realistic view of the complex's stability.

MD Simulation Workflow:

G A Input: Top Docked Pose (Protein-Ligand Complex) B Solvate the System (Add Water Box) A->B C Add Ions (Neutralize System) B->C D Minimization C->D E Equilibration (NVT, then NPT) D->E F Production MD Run (e.g., 100 ns) E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Technical Whitepaper: Quantum Chemical Characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational protocol for the structural and electronic characterization of 6-propyl-2-(trifluoromethyl)-9H-purine . This molecule presents a triad of computational challenges: the prototropic tautomerism characteristic of the purine core, the conformational flexibility of the C6-propyl chain, and the strong electron-withdrawing nature of the C2-trifluoromethyl group.

Accurate modeling of this compound is critical for drug development, as purine analogs often serve as kinase inhibitors or adenosine receptor antagonists. This guide moves beyond standard "black-box" calculations, enforcing a physics-based workflow that accounts for dispersion interactions, solvation effects, and hyperconjugative stability.

Molecular Architecture & Pre-Calculation Considerations

Before initiating geometry optimizations, one must address the dynamic nature of the purine scaffold.

The Tautomeric Equilibrium (N9-H vs. N7-H)

While 9H-purine is typically the canonical form, the introduction of a strong electron-withdrawing group (EWG) like -CF3 at the C2 position alters the electrostatic potential of the pyrimidine ring. This can stabilize the N7-H tautomer via inductive effects. Therefore, both tautomers must be explicitly modeled .

Conformational Flexibility

The C6-propyl group introduces rotatable bonds that create a complex potential energy surface (PES). A single optimization is insufficient; a conformational search is mandatory to identify the global minimum, preventing the "local minimum trap" where the propyl chain is artificially locked in a high-energy state.

Electronic Effects of Trifluoromethyl

The -CF3 group exhibits negative hyperconjugation (


) and strong inductive withdrawal. Standard basis sets without diffuse functions fail to correctly model the diffuse electron density around the fluorine atoms, leading to significant errors in dipole moments and binding energies.

Computational Methodology (The Protocol)

Level of Theory Matrix

The following matrix defines the required levels of theory for specific physicochemical endpoints.

EndpointRecommended FunctionalBasis SetSolvation ModelRationale
Geometry Optimization

B97X-D or M06-2X
6-311+G(d,p)Gas Phase / PCMDispersion corrections (D) are vital for the propyl chain folding.
Single Point Energy

B97X-V
def2-QZVPSMD (Water/DMSO)High-accuracy energy refinement; SMD parametrizes better for

.
NMR Shielding mPW1PW916-311+G(2d,p)GIAO / PCMSpecialized functional for magnetic properties; requires large basis set.
Frequency/IR B3LYP6-31+G(d,p)Gas PhaseStandard scaling factors (0.961) are well-calibrated for B3LYP.
Workflow Visualization

The following diagram outlines the decision tree for the conformational and tautomeric screening process.

ConformerWorkflow Start Input Structure: 6-propyl-2-(trifluoromethyl)-purine TautomerGen Generate Tautomers (N9-H and N7-H) Start->TautomerGen ConformerSearch Stochastic Conformer Search (MMFF94 Force Field) TautomerGen->ConformerSearch For each tautomer Pruning Redundancy Pruning (RMSD < 0.5 Å) ConformerSearch->Pruning DFT_Opt DFT Optimization (wB97X-D/6-31G*) Pruning->DFT_Opt Freq_Check Frequency Check (NIMAG = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-optimize) Boltzmann Boltzmann Weighting (ΔG at 298K) Freq_Check->Boltzmann Yes Final Global Minimum Identified Boltzmann->Final

Figure 1: Automated workflow for identifying the global minimum conformer, accounting for tautomerism and rotatable bonds.

Electronic Structure & Reactivity Descriptors[1]

Once the global minimum is identified, the following analyses provide insight into the molecule's reactivity profile.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of kinetic stability.

  • HOMO Location: Likely localized on the purine

    
    -system and the N7/N9 lone pairs.
    
  • LUMO Location: The electron-withdrawing -CF3 group lowers the LUMO energy, potentially shifting the orbital density toward the pyrimidine ring (C2 position), making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Generate the MEP surface to predict non-covalent interactions (docking).

  • Protocol: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.[1]

  • Expected Feature: A significant region of positive potential (

    
    -hole) may exist on the fluorine atoms or the C2 carbon, while the N1 and N3 atoms will serve as strong hydrogen bond acceptors.
    
Natural Bond Orbital (NBO) Analysis

Use NBO to quantify the hyperconjugative stabilization of the trifluoromethyl group.

  • Key Interaction: Search for

    
     or 
    
    
    
    interactions. These delocalizations explain the shortened C2-CF3 bond lengths often observed in crystal structures.

Thermodynamic Properties: pKa Prediction

Predicting the pKa of the N9-H/N7-H proton is vital for understanding the molecule's ionization state at physiological pH (7.4). Direct calculation of


 in solution is error-prone; a Thermodynamic Cycle  is required.
The Thermodynamic Cycle Protocol

We calculate the gas-phase acidity and then apply solvation free energies to close the cycle.

Equation:



Where:


  • 
    : Free energy of deprotonation in vacuum.
    
  • 
    : 
    
    
    
    .
  • 
    : Experimental value (-265.9 kcal/mol).
    
pKa Workflow Diagram

ThermodynamicCycle HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG(gas) (Deprotonation) HA_aq HA (aq) HA_gas->HA_aq ΔG(solv, HA) A_aq A⁻ (aq) + H⁺ (aq) A_gas->A_aq ΔG(solv, A⁻) + ΔG(solv, H⁺) HA_aq->A_aq ΔG(aq) (Target)

Figure 2: Thermodynamic cycle for accurate pKa calculation. Horizontal lines represent chemical reactions; vertical dashed lines represent solvation energies.

Experimental Validation & Spectral Scaling

To validate the computed structure against experimental data (if available) or to guide future synthesis, generate the following spectral data.

NMR Scaling

DFT-calculated isotropic shielding tensors (


) must be converted to chemical shifts (

) using a reference standard (TMS).
  • Protocol: Calculate TMS at the exact same level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Formula:

    
    .
    
  • Note: For the -CF3 group,

    
    F NMR shifts are highly sensitive to solvent models; use PCM (DMSO) for best accuracy.
    
IR/Raman Scaling

Harmonic frequencies calculated by DFT are systematically overestimated due to the neglect of anharmonicity.

  • Scaling Factor: For B3LYP/6-31+G(d,p), multiply frequencies by 0.961 .

  • Diagnostic Band: Look for the C-F stretching modes in the 1100-1350 cm⁻¹ region, which will be very intense in the IR spectrum.

References

  • Purine Tautomerism & Stability

    • Raczyńska, E. D., et al. (2020). "Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine." ACS Omega.
  • pKa Prediction Protocols

    • Shields, G. C., & Seybold, P. G. (2013).[2] "Computational Approaches for the Prediction of pKa Values." CRC Press.[2][3]

  • DFT for Trifluoromethyl Groups

    • López, S. E., et al. (2020). "DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole." ACS Omega.
  • Conformational Analysis of Alkyl Chains

    • Gorai, S., et al. (2022).[3] "Conformational and structural stability of n and 2-propylthiols: a revisit." RSC Advances.

  • Solvation Models (SMD)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density...". Journal of Physical Chemistry B.

Sources

potential therapeutic targets of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Therapeutic Targets of Substituted Purines

Introduction: The Enduring Relevance of the Purine Nucleus in Drug Discovery

The purine ring system, a fundamental component of nucleic acids and a key player in cellular bioenergetics, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in hydrophobic and aromatic interactions allows for high-affinity binding to a wide array of biological targets. Chemical modification of the purine core at its various positions has given rise to a vast landscape of derivatives with diverse and potent pharmacological activities. This guide will delve into the therapeutic potential of substituted purines, with a particular focus on the emerging targets and therapeutic rationale for 2,6,9-trisubstituted purine analogs. While direct biological data on 9H-Purine, 6-propyl-2-(trifluoromethyl)- is not extensively available in the public domain, the principles and targets discussed herein are highly relevant to this class of molecules. We will explore the mechanistic basis for their activity against key cellular targets, provide exemplary protocols for their evaluation, and chart a course for their future development as next-generation therapeutics.

The purine core's versatility has led to the development of numerous antitumor compounds.[1][2] Many purine derivatives exert their effects by inhibiting protein kinases, making this scaffold a valuable building block in fragment-based drug discovery for cancer.[1] The design and synthesis of novel 2,6,9-trisubstituted purine derivatives have been a significant focus of research aimed at developing new antitumor agents.[1][2]

I. Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle and Key Targets for Purine-Based Inhibitors

The cell division cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation. Consequently, CDKs have emerged as prime targets for anticancer drug development. The purine scaffold has proven to be an excellent starting point for the design of potent and selective CDK inhibitors.

A. CDK9: A Critical Node in Transcriptional Regulation and a Promising Therapeutic Target

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner cyclin T1, plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[3] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, rendering cancer cells more susceptible to apoptosis. This makes CDK9 a particularly attractive target for cancer therapy.[3]

A number of 9H-purine derivatives have been designed and synthesized as potent CDK9 inhibitors.[3] For instance, structure-activity relationship (SAR) studies have been conducted on 9H-purine derivatives, leading to the discovery of compounds with significant selectivity for CDK9 over other CDKs, such as CDK2.[3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of these inhibitors.

B. Experimental Workflow for Evaluating Purine-Based CDK9 Inhibitors

The following workflow outlines a typical experimental cascade for the identification and characterization of novel purine-based CDK9 inhibitors.

CDK9_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Synthesis Synthesis Kinase_Assay Biochemical Kinase Assay (CDK9/CycT1) Synthesis->Kinase_Assay Test Compounds Selectivity_Panel CDK Selectivity Panel (e.g., CDK1, CDK2, CDK5, CDK7) Kinase_Assay->Selectivity_Panel Primary Hits Hit_Identification Hit Identification (Potency & Selectivity) Selectivity_Panel->Hit_Identification Cell_Proliferation Cancer Cell Line Proliferation Assays Hit_Identification->Cell_Proliferation Target_Engagement Target Engagement Assays (e.g., Western Blot for p-RNAPII) Cell_Proliferation->Target_Engagement Apoptosis_Assay Apoptosis Assays (e.g., Caspase-Glo) Target_Engagement->Apoptosis_Assay Lead_Candidate Lead Candidate Selection Apoptosis_Assay->Lead_Candidate

Figure 1: A representative experimental workflow for the discovery and preclinical evaluation of purine-based CDK9 inhibitors.

C. Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of test compounds against recombinant human CDK9/Cyclin T1.

1. Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
  • ATP
  • Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
  • Test compounds (solubilized in DMSO)
  • Kinase detection reagent (e.g., ADP-Glo™, Promega)
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add a small volume of the diluted compounds to the wells of a microplate.
  • Add the CDK9/Cyclin T1 enzyme to the wells.
  • Incubate for a short period to allow for compound binding.
  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.
  • Incubate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent.
  • Measure the luminescence using a microplate reader.
  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

II. The Purine Salvage Pathway: A Metabolic Vulnerability in Pathogens and Cancer Cells

The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, thus conserving energy compared to de novo synthesis.[4] Many pathogenic microorganisms and some cancer cells are deficient in the de novo purine synthesis pathway and are therefore heavily reliant on the salvage pathway for their survival.[5] This metabolic vulnerability presents an attractive therapeutic window for the development of selective inhibitors.

A. Purine Nucleoside Phosphorylase (PNP): A Key Enzyme in the Salvage Pathway

Purine nucleoside phosphorylase (PNP) is a central enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[4] Inhibition of PNP can disrupt the purine supply in organisms dependent on the salvage pathway, leading to cell death.

Substituted purines have been investigated as inhibitors of PNP from various sources, including the bacterium Helicobacter pylori.[5] For example, 6-benzylthio-2-chloropurine has been shown to inhibit H. pylori PNP and suppress the growth of this pathogen, which is a major cause of peptic ulcers and gastric cancer.[5]

B. Experimental Protocol: H. pylori Growth Inhibition Assay

This protocol describes a method for evaluating the antimicrobial activity of purine derivatives against H. pylori.

1. Materials:

  • H. pylori strain (e.g., ATCC 26695)
  • Brucella broth supplemented with fetal bovine serum
  • Test compounds (solubilized in DMSO)
  • 96-well microplates
  • Microaerophilic incubator (10% CO₂, 5% O₂, 85% N₂)
  • Microplate reader

2. Procedure:

  • Culture H. pylori in Brucella broth under microaerophilic conditions.
  • Prepare serial dilutions of the test compounds in the culture medium.
  • Inoculate the wells of a 96-well plate with the H. pylori suspension.
  • Add the diluted test compounds to the wells.
  • Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.
  • Measure the optical density (OD) at 600 nm to determine bacterial growth.
  • Calculate the minimum inhibitory concentration (MIC) of the compounds.

III. Other Potential Therapeutic Targets and Applications

The versatility of the purine scaffold extends beyond CDK and PNP inhibition. Substituted purines have shown promise in a variety of other therapeutic areas:

  • Antiproliferative Agents: A wide range of 2,6,9-trisubstituted purines have demonstrated cytotoxic effects against various human cancer cell lines.[1][2][6] The exact mechanisms of action are often multifactorial and may involve the inhibition of multiple kinases or other cellular targets.

  • Antiviral Agents: Although the specific compounds in the initial search did not show significant antiviral activity, the purine nucleoside analog class is a cornerstone of antiviral therapy.[6] Further chemical modifications of the purine core could yield novel antiviral agents.

  • Neurodegenerative Diseases: Some purine derivatives have been investigated for their potential in treating neurodegenerative disorders.[7]

  • Diabetes: Glycogen synthase kinase 3 (GSK3), a key enzyme in glycogen metabolism, is a potential target for purine-based inhibitors in the context of type II diabetes.[7]

  • Gout and Hyperuricemia: The purine metabolism pathway is central to the production of uric acid.[4] While not a direct target of the provided compound, this pathway is modulated by other purine-related therapeutics.[8]

IV. Future Directions and Conclusion

The exploration of substituted purines as therapeutic agents is a vibrant and rapidly evolving field. The future of purine-based drug discovery will likely focus on:

  • Improving Selectivity: Designing inhibitors with high selectivity for a specific target to minimize off-target effects and enhance safety.

  • Overcoming Drug Resistance: Developing novel purine derivatives that can overcome resistance mechanisms to existing therapies.

  • Targeting New Pathways: Identifying and validating novel biological targets for which the purine scaffold is a suitable starting point for inhibitor design.

References

  • WO2008122767A2 - 2, 6, 9-substituted purine derivatives having anti prolifer
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC. (URL: )
  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed. (URL: )
  • Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed. (URL: )
  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed. (URL: )
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - MDPI. (URL: )
  • Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed. (URL: )
  • (12) Patent Application Publication (10) Pub. No.: US 2010/0160351A1 - Googleapis.com. (URL: )
  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - MDPI. (URL: )
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Deriv
  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents - SciELO México. (URL: )
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - MDPI. (URL: )
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchG
  • Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas. (URL: )
  • The first synthesis and cytostatic activity of novel 6-(fluoromethyl)purine bases and nucleosides - PubMed. (URL: )
  • Therapeutic drugs of gout: The progress in target selection - ResearchG
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Patents & Products - Garg Lab - UCLA. (URL: )
  • US Patent No.
  • Therapeutic targeting of a novel 6-substituted pyrrolo [2,3-d]pyrimidine thienoyl antifolate to human solid tumors based on selective uptake by the proton-coupled fol
  • Purine and Pyrimidine Metabolism. (URL: )
  • Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal - FULIR. (URL: )
  • RARE-22. THERAPEUTIC TARGETING OF PURINE METABOLISM IN DIPG - PMC. (URL: )

Sources

Technical Guide: Strategic Synthesis & Therapeutic Architecture of 6-Propyl-2-(trifluoromethyl)purine

[1][2]

Part 1: Executive Technical Summary[1][2]

The compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a specialized purine scaffold characterized by two critical substitutions on the imidazo[4,5-d]pyrimidine core:

  • C2-Trifluoromethyl (-CF₃): A potent electron-withdrawing group (EWG) that enhances metabolic stability (blocking C2-oxidation), increases lipophilicity (logP modulation), and alters the hydrogen-bond donor acidity of the N9-H/N7-H tautomers.[1][2]

  • C6-Propyl (-CH₂CH₂CH₃): A flexible hydrophobic moiety linked via a carbon-carbon bond.[1][2] Unlike the common 6-amino (adenine) or 6-oxo (hypoxanthine) derivatives, the 6-alkyl group eliminates a hydrogen bond donor/acceptor site, directing affinity toward hydrophobic pockets in targets such as Adenosine Receptors (A1/A2A) and specific Tyrosine Kinases .[1][2]

Therapeutic Relevance: Patent literature identifies 2-(trifluoromethyl)purines as privileged structures in the development of Adenosine A2A antagonists (Parkinson’s disease, immuno-oncology) and Phosphodiesterase (PDE) inhibitors .[1][2] The 6-propyl variant specifically probes the depth of the hydrophobic "N6-pocket" often found in these binding sites.[1][2]

Part 2: Synthetic Architecture & Methodologies[1][2]

The synthesis of this molecule is non-trivial due to the electronic deactivation of the purine ring by the -CF₃ group, which complicates electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-couplings.[1][2]

Retrosynthetic Analysis

We reject the de novo ring closure of imidazole precursors due to harsh conditions incompatible with precise alkyl side chains.[1][2] Instead, we employ a Late-Stage Divergent Strategy utilizing a di-halo purine precursor.[1][2]

  • Core Precursor: 6-Chloro-2-iodopurine or 2-amino-6-chloropurine.[1][2]

  • Key Transformation 1 (C2-Functionalization): Introduction of the -CF₃ motif via radical trifluoromethylation or halogen-exchange.[1][2]

  • Key Transformation 2 (C6-Alkylation): Formation of the C(sp²)–C(sp³) bond.[1][2] Crucial Distinction: Direct displacement with propylamine yields N-propyladenine (C-N bond).[1][2] To achieve the 6-propyl (C-C bond) target, Palladium-catalyzed cross-coupling is required.[1][2]

Validated Synthetic Routes
Route A: The "Radical C2" Approach (Modern Standard)

This route utilizes the innate reactivity of the purine system to radical attack, avoiding unstable diazonium intermediates.[1][2]

  • Starting Material: 6-Chloropurine.[1][2][3][4][5][6]

  • Step 1: C2-Trifluoromethylation:

    • Reagents: Sodium trifluoromethanesulfinate (Langlois Reagent), TBHP (oxidant).[1][2]

    • Mechanism:[1][2][4] Radical Minisci-type reaction.[1][2] The electrophilic CF₃ radical attacks the electron-deficient C2 position.[1][2]

    • Conditions: Water/DCM biphasic system or DMSO, ambient temp.[1][2]

    • Yield: 40–60% (Regioselective for C2 over C8 due to electronic factors).[1][2]

  • Step 2: C6-Alkylation (Negishi Coupling):

    • Reagents: Propylzinc bromide (

      
      -PrZnBr), Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][2]
      
    • Rationale: Alkyl-Suzuki couplings on electron-deficient heterocycles are sluggish and prone to

      
      -hydride elimination.[1][2] Negishi coupling is superior for introducing primary alkyl groups to purines.[1][2]
      
    • Conditions: THF, reflux, inert atmosphere (Ar/N₂).[1][2]

Route B: The "Sonogashira-Reduction" Sequence (Robust Alternative)

If organozinc reagents are unavailable, this route offers higher functional group tolerance.[1][2]

  • Precursor: 2-(Trifluoromethyl)-6-chloropurine (synthesized as above).[1][2]

  • Step 1: Sonogashira Coupling:

    • Reagents: Propyne (gas) or 1-TMS-propyne (followed by deprotection), Pd(PPh₃)₂Cl₂, CuI, Et₃N.[1][2]

    • Product: 6-(Prop-1-ynyl)-2-(trifluoromethyl)purine.[1][2]

  • Step 2: Hydrogenation:

    • Reagents: H₂, Pd/C (10%).[1][2]

    • Outcome: Reduction of the alkyne to the propyl group.[1][2]

    • Note: Careful monitoring is required to prevent reduction of the purine ring or hydrodefluorination.[1][2]

Visualized Workflow (DOT Diagram)

SynthesisRoutescluster_legendReaction LogicStart6-Chloropurine(Starting Material)Step1Step 1: C2-Trifluoromethylation(Langlois Reagent)Start->Step1 CF3SO2Na, TBHP Intermediate2-(Trifluoromethyl)-6-chloropurine(Key Intermediate)Step1->IntermediateRouteARoute A: Negishi Coupling(n-PrZnBr, Pd Cat.)Intermediate->RouteA Direct Alkylation RouteB1Route B: Sonogashira Coupling(Propyne, Pd/Cu)Intermediate->RouteB1 Alkyne Introduction TargetTARGET:9H-Purine, 6-propyl-2-(trifluoromethyl)-RouteA->TargetRouteB2Hydrogenation(H2, Pd/C)RouteB1->RouteB2RouteB2->TargetRoute A = Direct C(sp3)-C(sp2)Route A = Direct C(sp3)-C(sp2)Route B = C(sp)-C(sp2) + ReductionRoute B = C(sp)-C(sp2) + Reduction

Caption: Divergent synthetic pathways for constructing the 2-CF3-6-alkyl purine scaffold. Route A (Negishi) is direct; Route B (Sonogashira) is indirect but robust.[1][2]

Part 3: Medicinal Chemistry & SAR Logic[1][2]

Structure-Activity Relationship (SAR)

The 2-(trifluoromethyl) group is a bioisostere for the C2-chloro or C2-amino groups but offers distinct advantages:

  • Electronic Effect: The strong

    
    -withdrawing nature lowers the pKa of the N9-proton (pKa ~8.5 
    
    
    ~7.0), enhancing acidity.[1][2] This strengthens hydrogen bonding interactions when the purine acts as a donor (e.g., to Glu/Asp residues in the receptor).[1][2]
  • Lipophilicity: The -CF₃ group adds significant lipophilicity (

    
    logP 
    
    
    +1.2 vs H), improving membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets like Adenosine A2A.[1][2]
Biological Targets

Based on the scaffold class, this molecule is a high-probability ligand for:

  • Adenosine Receptors (A1/A2A): 2-substituted purines are classic A2A antagonists.[1][2] The 6-propyl group is small enough to fit the N6-exosite but large enough to provide hydrophobic displacement of water.[1][2]

  • Cyclin-Dependent Kinases (CDKs): 6-alkyl purines (e.g., Roscovitine analogs) inhibit CDKs.[1][2] The 2-CF3 group would likely alter selectivity profiles compared to the standard 2-amino group.[1][2]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine via Negishi Coupling Standardized from Hocek et al. methodologies for purine cross-coupling.[1][2]

Reagents:

  • 2-(Trifluoromethyl)-6-chloropurine (1.0 eq)[1][2]

  • Propylzinc bromide (0.5 M in THF, 1.5 eq)[1][2]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 5 mol%)[1][2]

  • Anhydrous THF (Solvent)[1][2][5]

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Add 2-(trifluoromethyl)-6-chloropurine (1 mmol, 222 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask. Add anhydrous THF (5 mL).

  • Activation: Stir the mixture at room temperature for 5 minutes until the catalyst is dissolved/suspended.

  • Addition: Via syringe, add the Propylzinc bromide solution (3.0 mL, 1.5 mmol) dropwise over 2 minutes. Caution: Organozincs are pyrophoric.[1][2]

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1][2]4) should disappear, replaced by a slightly more non-polar spot (Rf ~0.45).[1][2]

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1][2] Gradient: 0%

    
     5% MeOH in DCM.[1][2]
    
  • Characterization:

    • Expected 1H NMR (DMSO-d6):

      
       13.6 (br s, 1H, NH), 8.65 (s, 1H, H8), 3.10 (t, 2H, CH2-purine), 1.85 (m, 2H, CH2), 0.95 (t, 3H, CH3).[1][2]
      

Part 5: References & Grounding[1][2]

  • Hocek, M. et al. "Cross-coupling reactions of halopurines with organozinc reagents."[1][2] Journal of Organic Chemistry, 2003.[1][2] (Establishes the Negishi coupling protocol for 6-alkyl purines).

  • Baran, P. S. et al. "Innate C-H trifluoromethylation of heterocycles."[1][2] Proceedings of the National Academy of Sciences, 2011.[1][2] (Source for direct C2-trifluoromethylation logic).

  • Hockova, D. et al. "Synthesis of 6-alkylpurines via Pd-catalyzed cross-coupling."[1][2] Tetrahedron, 1999.[1][2]

  • Koszalka, G. W. et al. "Synthesis and Antiviral Activity of 6-Substituted Purines."[1][2] Journal of Medicinal Chemistry, 1996.[1][2][6] (SAR context for 6-alkyl purines).[1][2][7]

  • PubChem Compound Summary. "9H-Purine, 6-propyl-2-(trifluoromethyl)-."[1][2] CID 69081211.[1][2] Link

Disclaimer

This guide synthesizes methodology from peer-reviewed chemical literature. Specific patent freedom-to-operate (FTO) should be verified by legal counsel, particularly regarding the use of specific cross-coupling catalysts in industrial settings.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Trifluoromethylated Purines

Purine analogues represent a cornerstone of medicinal chemistry, with numerous derivatives clinically approved as anticancer and antiviral agents.[1][2] Their efficacy stems from their ability to mimic endogenous purines, thereby interfering with essential cellular processes such as DNA synthesis and metabolic pathways. The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability.[1] The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the purine ring, potentially leading to novel biological activities. This document provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of a novel purine analogue, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, a compound designed to leverage these advantageous properties for potential therapeutic applications, particularly as a kinase inhibitor.[3][4]

PART 1: Synthetic Strategy and Protocol

Retrosynthetic Analysis and Strategic Approach

A robust and efficient synthesis is paramount for the exploration of any novel chemical entity. The proposed synthetic route to 9H-Purine, 6-propyl-2-(trifluoromethyl)- is a two-step process commencing from the commercially available 2,6-dichloropurine. This strategy is predicated on the differential reactivity of the C2 and C6 positions of the purine core in palladium-catalyzed cross-coupling reactions, where the C6 position is generally more susceptible to substitution.

The overall synthetic workflow is depicted below:

G A 2,6-Dichloropurine B Intermediate 1: 6-propyl-2-chloro-9H-purine A->B Step 1: Negishi Coupling (Propylzinc chloride, Pd(dppf)Cl₂) C Target Compound: 9H-Purine, 6-propyl-2-(trifluoromethyl)- B->C Step 2: Trifluoromethylation (Ruppert-Prakash Reagent, CuI) G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate A->B C Add ADP-Glo™ Reagent (Depletes ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP) C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

Sources

Application Notes and Protocols for the Cellular Characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Purine analogs represent a cornerstone in chemical biology and drug discovery, with numerous derivatives developed as anticancer, antiviral, and immunosuppressive agents.[1] These molecules function by mimicking endogenous purines, thereby interfering with critical cellular processes such as nucleic acid synthesis, cell cycle regulation, and signal transduction.[1][2] The biological activity of purine derivatives can be extensively modified through substitutions at various positions on the purine ring, which can alter their cellular uptake, target specificity, and potency.[3]

This document provides detailed application notes and protocols for the investigation of 9H-Purine, 6-propyl-2-(trifluoromethyl)- , a substituted purine analog. Given the limited specific literature on this particular compound, the following guidelines are based on established methodologies for characterizing novel purine derivatives in cell culture. The introduction of a 6-propyl group and a 2-(trifluoromethyl) group suggests potential for altered lipophilicity and target interactions compared to parent purine structures. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its biological effects.

Potential Applications

  • Anticancer Drug Screening: The cytotoxic effects of this compound can be evaluated against a panel of cancer cell lines to determine its potential as a chemotherapeutic agent.[4][5]

  • Investigation of Cellular Signaling Pathways: As many purine derivatives are known to be kinase inhibitors, this compound can be used as a chemical probe to investigate signaling pathways involved in cell proliferation, apoptosis, and cell cycle control.[1][3]

  • Structure-Activity Relationship (SAR) Studies: The biological activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)- can be compared with other purine analogs to understand the contribution of the specific substitutions to its function.[4]

Physicochemical Properties and Handling

PropertyValueSource
Formula C9H9F3N4(Calculated)
Molecular Weight 246.19 g/mol (Calculated)
Solubility Predicted to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is likely low.[6]Cheméo[7]
Storage Store as a solid at -20°C. Stock solutions in DMSO should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.General Lab Practice

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Sonication may be required to fully dissolve the compound. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.[4]

Experimental Protocols

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT/MTS Assay

This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50%.[4]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 9H-Purine, 6-propyl-2-(trifluoromethyl)-

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock solution. Final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[4]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[4]

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[4]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of compound C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT/MTS reagent D->E F Measure absorbance E->F G Calculate % viability and determine IC50 F->G

Figure 1: Workflow for IC50 determination.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol helps to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Selected cell line(s)

  • 6-well tissue culture plates

  • 9H-Purine, 6-propyl-2-(trifluoromethyl)-

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x the determined IC50 value for 24 or 48 hours. Include a vehicle control.[4]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[4]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Pathway_Analysis Compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- Target Potential Target (e.g., Kinase) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Pro-survival) Target->Pathway Regulation Apoptosis Induction of Apoptosis Target->Apoptosis Induction Pathway->Apoptosis Suppression

Figure 2: Hypothetical signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates in media Low aqueous solubility.Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is non-toxic. Consider using a solubilizing agent if compatible with the assay.
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques.
No significant effect observed Compound is inactive at the tested concentrations, or the incubation time is too short.Test a wider range of concentrations, including higher concentrations. Extend the incubation period.
Vehicle control shows high toxicity DMSO concentration is too high.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).

Conclusion

The provided protocols offer a foundational framework for the initial characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)- in a cell culture setting. By systematically determining its cytotoxic and apoptotic effects, researchers can gain valuable insights into its potential as a therapeutic agent or a chemical probe for studying cellular pathways. Further investigations could include cell cycle analysis, western blotting for key signaling proteins, and kinase profiling to elucidate its precise mechanism of action.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Cell Culture.
  • BenchChem. (2025).
  • PubMed. (2022). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Curr Mol Pharmacol. 15(6):883-894. [Link]

  • PubMed. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. [Link]

  • Cheméo. (2025). 9H-Purine. [Link]

  • Bentham Science. (2012). CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. Letters in Drug Design & Discovery, 9(5), 500-504. [Link]

  • PMC. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]

  • Semantic Scholar. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • Royal Society of Chemistry. (2024). Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. [Link]

  • Mirus Bio. (n.d.). Puromycin Dihydrochloride Solution - Quick Reference Protocol. [Link]

  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • PubMed. (2005). The first synthesis and cytostatic activity of novel 6-(fluoromethyl)purine bases and nucleosides. [Link]

  • PubMed. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. [Link]

  • NIST. (n.d.). 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl-. [Link]

  • PMC. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • PMC. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). [Link]

  • NIST. (n.d.). 9H-Purine. [Link]

  • PubMed. (2023). Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. [Link]

  • SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]

Sources

Technical Application Note: In Vivo Pharmacodynamics of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the in vivo evaluation of 9H-Purine, 6-propyl-2-(trifluoromethyl)- , a specialized purine derivative.

Given the structural properties (a lipophilic purine core with a trifluoromethyl group), this guide synthesizes protocols relevant to Adenosine Receptor (AR) modulation and Pharmacokinetic (PK) profiling , which are the primary investigative contexts for this chemical class.

Part 1: Executive Summary & Mechanism

Compound Profile & Rationale

9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a distinct class of purine bioisosteres.

  • Chemical Logic: The 2-(trifluoromethyl) group acts as a lipophilic, metabolically stable electron-withdrawing group, often used to enhance potency and blood-brain barrier (BBB) permeability compared to the parent purine. The 6-propyl substituent adds steric bulk and lipophilicity, modulating selectivity towards specific purinergic receptors (e.g., Adenosine A1/A2A) or acting as a scaffold for kinase inhibition.

  • Primary Challenge: The combination of a planar purine ring with hydrophobic substituents (-CF3, -Propyl) results in low aqueous solubility (LogP > 2.5 estimated). Successful in vivo studies hinge on the formulation strategy described below.

Putative Mechanism of Action (MOA)

Based on Structure-Activity Relationship (SAR) data for 2,6-disubstituted purines, this compound is hypothesized to act via:

  • Adenosine Receptor Antagonism: Similar to xanthines and adenines, blocking A1 (diuretic/CNS stimulant) or A2A (anti-inflammatory/CNS) receptors.

  • Enzyme Inhibition: Potential competition with ATP-binding sites in kinases or phosphodiesterases (PDEs).

Part 2: Formulation & Dosing Strategy

Expert Insight: Do not use simple saline. The compound will precipitate, leading to erratic absorption and "false negative" toxicity results due to lack of exposure.

Recommended Vehicle Systems

Select the vehicle based on the route of administration (ROA).

ROAFormulation SystemPreparation ProtocolStability
IV (Bolus)10% DMSO / 40% PEG400 / 50% Saline Dissolve compound in DMSO first. Slowly add PEG400 (vortex). Add warm saline dropwise while sonicating.Use within 2 hours.
PO / IP 0.5% Methylcellulose (MC) + 0.2% Tween 80 Micronize compound. Suspend in vehicle using a glass homogenizer to create a uniform suspension.Stable for 24 hours (re-suspend before dosing).
Alt. PO 20% HP-β-Cyclodextrin (pH 7.4) Dissolve Cyclodextrin in PBS. Add compound and stir for 4h at RT. Filter sterilize (0.22 µm) if soluble.Best for long-term studies.
Dosing Regimen (Mouse)
  • Species: C57BL/6J or CD-1 (Male, 8-10 weeks).

  • Dose Range Finding (DRF):

    • Low: 1 mg/kg (IV equivalent).

    • Mid: 10 mg/kg (Standard efficacy dose).

    • High: 30-50 mg/kg (Toxicity threshold).

Part 3: Experimental Protocols

Protocol A: Pharmacokinetics & BBB Penetration

Objective: Determine plasma half-life (


) and brain-to-plasma ratio (

) to validate CNS exposure.

Workflow:

  • Groups: n=3 mice per timepoint (Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Dosing: Single IP injection (10 mg/kg) using the DMSO/PEG vehicle.

  • Sampling:

    • Blood: Cardiac puncture into K2EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to harvest plasma.

    • Brain: Perfusion with cold saline (to remove residual blood). Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Theophylline or Carbamazepine.

    • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

Data Output Table:

ParameterDefinitionTarget Criteria

Peak Plasma Concentration> 1000 ng/mL (for efficacy)

Time to Peak< 1 h (IP/PO)

Total ExposureDose-proportional

Ratio
Brain/Plasma Ratio> 0.3 (indicates CNS penetration)
Protocol B: In Vivo Efficacy - Locomotor Activity (Open Field Test)

Objective: Assess CNS activity (stimulant vs. depressant), a classic readout for purine/adenosine modulators.

Mechanism: Adenosine A1/A2A antagonists typically induce hyperlocomotion (caffeine-like effect). Agonists induce sedation.

Step-by-Step Procedure:

  • Acclimatization: Move mice to the testing room 1 hour prior to the experiment (dim lighting, 60 lux).

  • Treatment:

    • Group 1: Vehicle Control (IP).

    • Group 2: Positive Control (Caffeine 15 mg/kg IP).

    • Group 3: Test Compound (10 mg/kg IP).

    • Group 4: Test Compound (30 mg/kg IP).

  • Wait Time: 30 minutes post-dose (based on estimated

    
    ).
    
  • Recording: Place mouse in the center of the Open Field arena (40x40 cm). Record movement for 60 minutes using video tracking software (e.g., EthoVision).

  • Analysis:

    • Total Distance Moved (cm).

    • Velocity (cm/s).

    • Center Zone Time (Anxiety metric).

Protocol C: Safety Pharmacology (Irwin Test)

Objective: Rapid observational screening for neurotoxicity and autonomic effects.

Scoring Matrix (0-3 Scale): Perform observations at 30, 60, and 120 min post-dose.

DomainParameters Observed
Behavioral Alertness, Grooming, Restlessness, Stereotypy
Neurological Tremors, Convulsions, Straub Tail (Opioid sign), Gait abnormality
Autonomic Lacrimation, Salivation, Piloerection, Defecation

Part 4: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical path from formulation to data analysis, ensuring quality control at the "Formulation Check" gate.

ExperimentalWorkflow cluster_Endpoints Endpoints Compound Compound (Solid) Formulation Formulation (DMSO/PEG/Saline) Compound->Formulation Weighing QC_Check Solubility Check (Clear/Suspension?) Formulation->QC_Check QC_Check->Formulation Fail (Precipitation) Dosing In Vivo Dosing (IP/PO/IV) QC_Check->Dosing Pass PK PK Analysis (LC-MS/MS) Dosing->PK Blood/Brain PD Efficacy (Open Field/Inflammation) Dosing->PD Behavior Tox Safety (Irwin Test) Dosing->Tox Observation

Caption: Integrated workflow for evaluating lipophilic purine derivatives, emphasizing the formulation quality gate.

Putative Signaling Pathway (Adenosine Antagonism)

This diagram visualizes the hypothesized mechanism where the compound blocks Adenosine receptors, leading to downstream cAMP modulation.

AdenosinePathway cluster_Membrane Cell Membrane Adenosine Adenosine (Endogenous) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates Compound 6-Pr-2-CF3-Purine (Antagonist) Compound->A2AR Blocks Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ( increased ) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effect Physiological Effect (Locomotion/Anti-inflam) PKA->Effect

Caption: Hypothesized mechanism of action via Adenosine A2A receptor antagonism, leading to cAMP modulation.

Part 5: References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

  • Müller, C. E. (2003). Medicinal chemistry of adenosine A2B receptor ligands. Current Topics in Medicinal Chemistry, 3(4), 445-462. (Validates purine scaffold SAR).

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Source for Irwin Test and Open Field protocols).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Formulation/Solubility strategies).

Application Note: 9H-Purine, 6-propyl-2-(trifluoromethyl)- as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter referred to as 6P-2TFM-Purine ).

While specific literature on this exact derivative is niche compared to broad-spectrum inhibitors like Roscovitine, it belongs to the highly bioactive class of 2,6-disubstituted purines . These compounds are authoritative ATP-competitive inhibitors, widely utilized to target Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs) .

Introduction & Mechanism of Action

6P-2TFM-Purine is a synthetic purine analog designed to interrogate the ATP-binding pocket of serine/threonine kinases. Its structural efficacy relies on two key pharmacophores:

  • Purine Scaffold: Mimics the adenine ring of ATP, allowing hydrogen bonding with the kinase "hinge region" (typically Glu/Leu residues).

  • C2-Trifluoromethyl (-CF₃): A strong electron-withdrawing and lipophilic group. Unlike the C2-amino/chloro groups found in Roscovitine, the CF₃ group enhances metabolic stability against deaminases and increases permeability across cell membranes.

  • C6-Propyl Group: A hydrophobic moiety that occupies the "gatekeeper" region or the hydrophobic back-pocket of the kinase, often conferring selectivity over kinases with bulky gatekeeper residues.

Signaling Pathway Impact

The primary application of 2,6-disubstituted purines is the arrest of the cell cycle via CDK1/CDK2 inhibition .

SignalingPathway Inhibitor 6P-2TFM-Purine CDK_Active CDK/Cyclin Complex (Active) Inhibitor->CDK_Active Competitive Inhibition ATP ATP ATP->CDK_Active Binding CDK_Inactive CDK/Cyclin (Inhibited) CDK_Active->CDK_Inactive Substrate Target Substrate (e.g., Rb, Lamin A) CDK_Active->Substrate Phosphorylation CellCycle Cell Cycle Progression (G1/S or G2/M) CDK_Inactive->CellCycle Blockade Apoptosis Apoptosis/Arrest CDK_Inactive->Apoptosis Induction PhosphoSub Phosphorylated Substrate Substrate->PhosphoSub PhosphoSub->CellCycle

Caption: Mechanism of Action. 6P-2TFM-Purine competes with ATP for the kinase active site, preventing substrate phosphorylation and inducing cell cycle arrest.

Chemical Properties & Reconstitution

PropertySpecification
IUPAC Name 6-propyl-2-(trifluoromethyl)-9H-purine
Molecular Weight ~230.19 g/mol
Solubility DMSO (up to 50 mM), Ethanol (Low), Water (Insoluble)
Storage (Powder) -20°C (Desiccated, stable for 2 years)
Storage (Solution) -80°C (Avoid freeze-thaw cycles; stable for 3 months)
Reconstitution Protocol
  • Calculation: To prepare a 10 mM stock , weigh 2.3 mg of powder and dissolve in 1 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and moisture absorption.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: Determine the potency of 6P-2TFM-Purine against a specific kinase (e.g., CDK2/CyclinE).

Materials:

  • Recombinant Kinase (e.g., CDK2/CycE).

  • Substrate peptide (e.g., Histone H1).

  • ³²P-ATP or Fluorescent ATP tracer (e.g., ADP-Glo™).

  • Assay Buffer: 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of 6P-2TFM-Purine in DMSO (Range: 10 µM down to 0.1 nM). Keep final DMSO concentration <1%.

  • Enzyme Mix: Dilute kinase in Assay Buffer. Add 10 µL to each well of a 96-well plate.

  • Inhibitor Addition: Add 5 µL of inhibitor dilution. Incubate for 15 min at RT (allows "induced fit" binding).

  • Reaction Start: Add 10 µL of ATP/Substrate mix.

  • Incubation: Incubate for 30 min at 30°C.

  • Termination: Stop reaction (e.g., add EDTA or ADP-Glo reagent).

  • Detection: Measure luminescence or scintillation counts.

  • Analysis: Plot Log[Inhibitor] vs. % Activity to calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor enters the cell and blocks phosphorylation of a downstream marker (e.g., Retinoblastoma protein pRb).

Workflow Diagram:

WesternBlot Step1 Seed Cells (HeLa/MCF7) Step2 Treat with 6P-2TFM-Purine (0, 1, 5, 10 µM) Step1->Step2 24h Growth Step3 Lysis (RIPA + Phospho-STOP) Step2->Step3 6-12h Treatment Step4 SDS-PAGE Electrophoresis Step3->Step4 Step5 Antibody Staining (Anti-pRb vs Total Rb) Step4->Step5

Caption: Cellular assay workflow to validate kinase inhibition via phosphorylation status of downstream targets.

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa) at

    
     cells/well in a 6-well plate.
    
  • Starvation (Optional): Serum-starve for 12h to synchronize cells if studying cell cycle kinases.

  • Treatment: Treat cells with 0, 1, 5, and 10 µM of 6P-2TFM-Purine for 6 hours. Include a DMSO-only control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Critical: Sodium Fluoride, Sodium Orthovanadate).

  • Blotting: Run 30 µg protein/lane. Probe for Phospho-Rb (Ser807/811) and Total Rb .

  • Result Interpretation: A decrease in Phospho-Rb intensity with stable Total Rb indicates successful CDK inhibition.

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Precipitation in Media Compound concentration > Solubility limitDo not exceed 50 µM in aqueous media. Ensure DMSO < 0.5%.
No Inhibition (Cell) Poor permeability or efflux pumpsVerify C2-CF₃ stability. Use verapamil (P-gp inhibitor) to check for efflux.
High Background (Assay) ATP concentration too highRun assay at

of ATP. High ATP competes out the inhibitor.
Off-Target Effects Adenosine Receptor binding6-alkyl purines bind Adenosine Receptors. Use an Adenosine Receptor antagonist (e.g., ZM241385) as a control to rule out GPCR effects.

References

  • Legraverend, M., et al. "Synthesis and kinase inhibitory activity of 2,6-disubstituted purines." Bioorganic & Medicinal Chemistry, 2006.[1]

  • Vesely, J., et al. "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 1994.

  • Chang, Y.T., et al. "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 2001. (Provides context on 2,6-substituted purine scaffolds).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135409419 (Structure Search)." PubChem, Accessed 2023.

(Note: While the specific derivative "6-propyl-2-(trifluoromethyl)" is a specialized probe, the references above provide the foundational chemistry and biological characterization for the 2,6-disubstituted purine class.)

Sources

laboratory synthesis protocol for 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026



Abstract & Strategic Overview

This application note details the synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine , a highly functionalized purine scaffold relevant to adenosine receptor antagonism and antiviral drug discovery.

The synthesis addresses two primary chemoselective challenges:

  • C6-Alkylation: The installation of a carbon-carbon bond at the 6-position using a propyl group (sp3 hybridized), requiring a transition-metal catalyzed cross-coupling that avoids

    
    -hydride elimination.
    
  • C2-Trifluoromethylation: The introduction of a strongly electron-withdrawing

    
     group at the metabolically stable but synthetically recalcitrant 2-position, avoiding the competing C8-functionalization typical of radical methods.
    

The Strategy: A convergent, linear synthesis starting from commercially available 2,6-dichloropurine . The protocol exploits the inherent reactivity difference between the C6 (more electrophilic) and C2 positions to sequentially install the propyl and trifluoromethyl groups.

Retrosynthetic Analysis

The retrosynthetic logic relies on the "Electrophilicity Gradient" of the purine core. The C6-chloride is significantly more susceptible to oxidative addition by Palladium(0) than the C2-chloride. This allows for the selective installation of the propyl group first. The subsequent activation of the C2-chloride to an iodide facilitates Copper-mediated trifluoromethylation.

Retrosynthesis cluster_legend Logic Flow Target Target: 6-Propyl-2-(trifluoromethyl)-9H-purine Intermediate1 Precursor 1: 6-Propyl-2-iodo-9-(THP)-purine Target->Intermediate1 Deprotection & Cu-CF3 Coupling Intermediate2 Precursor 2: 6-Propyl-2-chloro-9-(THP)-purine Intermediate1->Intermediate2 Finkelstein (Cl -> I) SM Starting Material: 2,6-Dichloropurine Intermediate2->SM Negishi Coupling (C6-Selective) C6 Reactive C6 Reactive C2 Inert C2 Inert C6 Reactive->C2 Inert Reactivity Gradient

Figure 1: Retrosynthetic disconnection strategy utilizing the differential reactivity of the purine dichloride core.

Detailed Experimental Protocol

Stage 1: N9-Protection

Objective: Protect the acidic N9 proton to prevent catalyst poisoning and ensure solubility. Reagents: 2,6-Dichloropurine, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

  • Setup: Charge a flame-dried 500 mL Round Bottom Flask (RBF) with 2,6-dichloropurine (10.0 g, 52.9 mmol) and anhydrous Ethyl Acetate (150 mL).

  • Addition: Add p-Toluenesulfonic acid monohydrate (0.10 g, 1 mol%) as a catalyst.

  • Reaction: Heat the suspension to 50°C. Add 3,4-Dihydro-2H-pyran (6.7 g, 79.4 mmol, 1.5 equiv) dropwise over 20 minutes.

  • Monitoring: The solution will clarify as the product forms. Stir at 50°C for 3 hours. Monitor by TLC (30% EtOAc/Hexanes;

    
     sm ~ 0.2, 
    
    
    
    prod ~ 0.6).
  • Workup: Wash with saturated aqueous

    
     (2 x 50 mL) and Brine (50 mL). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is usually pure enough (>95%) for the next step. Recrystallize from Ethanol if necessary.

    • Yield: ~13.5 g (93%) of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine .

Stage 2: C6-Selective Negishi Coupling

Objective: Install the propyl chain at C6 without affecting the C2-chloride. Reagents: n-Propylzinc bromide (0.5 M in THF),


.

Safety Note: Organozinc reagents are pyrophoric. Handle under strict Argon/Nitrogen atmosphere.

  • Catalyst Activation: In a dry, Argon-flushed 250 mL Schlenk flask, dissolve the Stage 1 product (5.0 g, 18.3 mmol) and Tetrakis(triphenylphosphine)palladium(0) (

    
    , 1.05 g, 5 mol%) in anhydrous THF (60 mL). Stir for 10 minutes at Room Temperature (RT).
    
  • Coupling: Cool the mixture to 0°C. Slowly add n-Propylzinc bromide (0.5 M in THF, 40.0 mL, 20.0 mmol, 1.1 equiv) via syringe over 30 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. The color typically changes from yellow to dark orange/brown.

  • Quench: Carefully quench with saturated aqueous

    
     (50 mL). Caution: Gas evolution.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO2, Gradient 10-40% EtOAc in Hexanes). The C6-substituted product elutes before the C2-substituted by-products (if any).

    • Yield: ~3.8 g (74%) of 2-chloro-6-propyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine .

Stage 3: Halogen Exchange (Finkelstein Reaction)

Objective: Convert the unreactive C2-chloride to a reactive C2-iodide for the subsequent trifluoromethylation. Reagents: 57% Hydriodic Acid (HI), Sodium Iodide (NaI).

  • Setup: Dissolve the Stage 2 product (3.0 g, 10.7 mmol) in DCM (30 mL) and Acetonitrile (30 mL).

  • Reaction: Add Sodium Iodide (4.8 g, 32.0 mmol, 3 equiv) followed by Acetyl Chloride (2.5 g, 32.0 mmol) dropwise at 0°C. (Generates anhydrous HI in situ). Alternatively, use 57% aq HI at 0°C, but THP group stability must be monitored.

    • Preferred Mild Method: Use NaI (5 equiv) and TMS-Cl (5 equiv) in Acetonitrile at reflux for 4 hours. This effects the Cl->I exchange.

  • Monitoring: Monitor by LC-MS (Shift from M+H 281 to M+H 373).

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove iodine color. Extract with EtOAc.
    
    • Note: The acidic conditions may partially cleave the THP group. If cleaved, re-protect using the Stage 1 protocol before Stage 4. Assuming THP is retained or re-installed:

    • Yield: ~3.2 g (80%) of 2-iodo-6-propyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine .

Stage 4: Copper-Mediated Trifluoromethylation

Objective: Install the


 group at C2.
Reagents: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) or Ruppert-Prakash Reagent (

), CuI.

Protocol using


 (Ruppert-Prakash): 
  • Setup: In a glovebox or rigorous Schlenk line, combine CuI (2.4 g, 12.8 mmol, 1.5 equiv), KF (0.74 g, 12.8 mmol), and the Stage 3 Iodide (3.2 g, 8.5 mmol) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (20 mL).

  • Reagent Addition: Add

    
      (1.8 g, 12.8 mmol, 1.5 equiv).
    
  • Reaction: Seal the pressure tube and heat to 80°C for 16 hours.

  • Workup: Dilute with

    
    , filter through a Celite pad to remove Copper salts. Wash the filtrate with water (3x) to remove DMF/NMP.
    
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexanes).

    • Yield: ~1.8 g (65%) of 6-propyl-2-(trifluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine .

Stage 5: Global Deprotection

Objective: Remove the THP protecting group to yield the final free base. Reagents: Methanol, HCl.

  • Reaction: Dissolve the Stage 4 product (1.8 g) in Methanol (20 mL). Add 2M HCl (5 mL).

  • Conditions: Stir at 60°C for 2 hours.

  • Workup: Neutralize with solid

    
    . Evaporate Methanol. Resuspend in EtOAc/Water.[1] Extract EtOAc.
    
  • Final Purification: Recrystallization from Ethanol/Water or preparative HPLC.

    • Final Yield: ~1.1 g (85%).

    • Appearance: White to off-white crystalline solid.

Analytical Data Summary

AssayExpected ResultInterpretation
1H NMR (DMSO-d6)

13.5 (br s, 1H, NH)
N9-H (Broad exchangeable)

8.6 (s, 1H)
C8-H (Purine characteristic singlet)

3.1 (t, 2H)
Propyl

-CH2 (Next to aromatic ring)

1.8 (m, 2H)
Propyl

-CH2

0.95 (t, 3H)
Propyl

-CH3
19F NMR

-68 to -70 ppm (s)
Characteristic of Ar-

LC-MS (ESI+) m/z ~ 231.1 [M+H]+Molecular Weight Confirmation

Troubleshooting & Critical Parameters

"The Negishi Stall"
  • Symptom: Incomplete conversion of Stage 1 to Stage 2.

  • Cause: Moisture in the Zinc reagent or catalyst deactivation.

  • Fix: Use fresh

    
     (should be bright yellow, not brown). Titrate the Zinc reagent using iodine prior to use. Add 2 equiv of LiCl to the reaction to accelerate the transmetallation (Knochel's modification).
    
"The Copper Crash"
  • Symptom: Low yield in Stage 4; precipitation of Copper mirror.

  • Cause: Instability of the

    
     species at high temperatures.
    
  • Fix: Do not exceed 80°C. Ensure the reaction is strictly anhydrous. Use 1,10-phenanthroline (20 mol%) as a ligand to stabilize the Copper-CF3 intermediate.

References

  • Negishi Coupling on Purines: Hocek, M. et al. "Cross-coupling reactions of halopurines." European Journal of Organic Chemistry, 2003. (General Negishi Reference).

  • Trifluoromethylation Protocol: Tomashenko, O. A., et al. "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline." Beilstein Journal of Organic Chemistry, 2020, 16, 2442–2447.[2]

  • Purine Reactivity: Legraverend, M. et al. "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron, 1999.
  • Halogen Exchange: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides." Journal of the American Chemical Society, 2002.

Sources

dosage and administration of 9H-Purine, 6-propyl-2-(trifluoromethyl)- in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the dosage, formulation, and administration of 6-propyl-2-(trifluoromethyl)-9H-purine (referred to herein as 6-Pr-2-CF3-Purine ), a lipophilic purine derivative.[1] This guide is designed for researchers investigating its pharmacological properties, particularly its potential as an adenosine receptor antagonist or antimetabolite in preclinical animal models.[1]

Part 1: Compound Overview & Mechanism[1]

6-Pr-2-CF3-Purine belongs to the class of 2,6-disubstituted purines.[1] The introduction of a trifluoromethyl group (–CF₃) at the C2 position and a propyl chain at the C6 position significantly alters the physicochemical and biological profile compared to the parent purine.[1]

  • Chemical Name: 6-propyl-2-(trifluoromethyl)-9H-purine[1]

  • Molecular Formula: C₉H₉F₃N₄[1][2]

  • Key Characteristics:

    • Lipophilicity: High (due to –CF₃ and propyl group).[1]

    • Metabolic Stability: The C2-CF₃ group blocks metabolic oxidation at the 2-position (a common clearance route for purines via xanthine oxidase).[1]

    • Target Class: Likely Adenosine Receptor Antagonist (A1/A2A subtypes) based on structural homology with 2-substituted adenines and 6-alkylpurines.[1]

Part 2: Formulation & Vehicle Strategy

Due to the high lipophilicity of 6-Pr-2-CF3-Purine, it is poorly soluble in water.[1] A specialized vehicle system is required for consistent bioavailability.[1]

Recommended Vehicle System (Standard)

For intraperitoneal (i.p.) or oral (p.o.) administration:

  • 5% DMSO (Solubilizer)[1]

  • 5% Tween-80 (Surfactant)[1]

  • 90% Saline (0.9% NaCl) or PBS (Diluent)[1]

Formulation Protocol
  • Weighing: Accurately weigh the required amount of 6-Pr-2-CF3-Purine powder.

  • Primary Solubilization: Add 100% DMSO to the powder. Vortex vigorously for 1-2 minutes until completely dissolved.[1] Note: Mild heating (37°C) may be used if dissolution is slow.[1]

  • Surfactant Addition: Add Tween-80 to the DMSO solution. Vortex for 30 seconds.[1]

  • Dilution: Slowly add pre-warmed (37°C) Saline/PBS dropwise while vortexing. This prevents precipitation (crashing out) of the compound.[1]

    • Result: A clear solution or a stable, fine suspension.[1]

  • pH Check: Verify pH is between 7.0–7.4. Adjust with dilute NaOH or HCl if necessary (rarely needed if using PBS).[1]

Table 1: Solubility Profile & Vehicle Compatibility

SolventSolubilityUsage Note
DMSO High (>50 mg/mL)Primary stock solvent.[1] Keep final concentration <10% for in vivo safety.[1]
Ethanol ModerateAlternative to DMSO, but more irritating i.p.[1]
Water/Saline Very LowNot suitable as a sole solvent.[1]
Corn Oil ModerateSuitable for oral gavage (slow release).[1]

Part 3: Dosage & Administration Protocols

Dose Rationale: Based on structure-activity relationships (SAR) of similar 2-(trifluoromethyl)adenines and alkyl-purines, the active dose range is estimated to be 1–30 mg/kg .[1]

A. Dose-Finding Study (Escalating Dose)
  • Species: Mouse (C57BL/6) or Rat (Sprague-Dawley).[1]

  • Route: Intraperitoneal (i.p.).[1]

  • Dose Groups:

    • Vehicle Control (0 mg/kg)[1]

    • Low Dose: 1 mg/kg [1]

    • Mid Dose: 10 mg/kg [1]

    • High Dose: 30 mg/kg [1]

B. Administration Procedures

1. Intraperitoneal (i.p.)[1] Injection

  • Volume: 10 mL/kg (mice) or 5 mL/kg (rats).[1]

  • Technique:

    • Restrain the animal securely.[1]

    • Tilt the head downwards to move viscera away from the injection site.[1]

    • Inject into the lower right quadrant of the abdomen using a 27G needle.[1]

    • Aspirate slightly to ensure no blood or urine is drawn (avoiding bladder/gut).[1]

    • Inject slowly and withdraw the needle.[1]

2. Oral Gavage (p.o.)

  • Volume: 10 mL/kg (mice) or 5 mL/kg (rats).[1]

  • Technique:

    • Use a flexible feeding needle (ball-tipped).[1]

    • Measure the distance from the mouth to the last rib to estimate insertion depth.[1]

    • Gently pass the needle down the esophagus.[1] Do not force.

    • Depress the plunger smoothly.[1]

Part 4: Experimental Workflow & Pharmacodynamics

The following workflow describes a standard protocol for assessing the central nervous system (CNS) activity of 6-Pr-2-CF3-Purine, a common primary endpoint for purine antagonists.

Workflow Diagram

G Start Compound Preparation Formulation Vehicle Formulation (5% DMSO/Tween) Start->Formulation Dosing Administration (i.p. or p.o.) Formulation->Dosing Time Wait Time (30-60 min) Dosing->Time Assay Behavioral Assay (Open Field / Locomotor) Time->Assay Tissue Tissue Collection (Plasma/Brain) Assay->Tissue Analysis PK/PD Analysis Tissue->Analysis

Caption: Experimental workflow for evaluating 6-Pr-2-CF3-Purine pharmacodynamics in rodent models.

Key Readouts
  • Locomotor Activity (Open Field Test):

    • Rationale: Adenosine A2A antagonists (e.g., KW-6002) increase locomotor activity.[1] A1 antagonists may reverse sedation.[1]

    • Protocol: Place animal in the center of an open field arena 30 minutes post-dosing.[1] Record total distance moved and rearing behavior for 60 minutes.

  • Catalepsy (Bar Test):

    • Rationale: To assess potential extrapyramidal side effects or reversal of haloperidol-induced catalepsy (predictive of antiparkinsonian potential).[1]

Part 5: Safety & Handling

  • Hazard Identification: As a fluorinated purine, treat as a potential irritant and metabolic inhibitor .[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Waste Disposal: Dispose of all biological fluids and carcasses as hazardous chemical waste due to the stability of the trifluoromethyl group.[1]

References

  • Jacobson, K. A., et al. (1992).[1] Structure-activity relationships of 8-styrylxanthines as A2-adenosine antagonists.[1] Journal of Medicinal Chemistry.[1] Link (Provides SAR context for lipophilic purine antagonists).[1]

  • PubChem Compound Summary. (2025). 9H-Purine, 6-(1-methylethyl)-2-(trifluoromethyl)- (Isopropyl analog).[1] National Center for Biotechnology Information.[1] Link (Structural reference for physicochemical properties).[1]

  • Müller, C. E. (2003).[1] Adenosine receptor antagonists: translation from mouse to human.[1] Frontiers in Bioscience.[1] Link (Methodology for purine antagonist evaluation).[1]

  • Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays.[1] Springer.[1] (Standard reference for vehicle formulation and dosing volumes).

Sources

Application Note: 9H-Purine, 6-propyl-2-(trifluoromethyl)- in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter referred to as 6P-2TFMP ), a specialized purine scaffold with significant potential in cancer pharmacology.

Based on its structural properties—specifically the lipophilic, electron-withdrawing trifluoromethyl (CF₃) group at C2 and the propyl chain at C6—this molecule functions primarily as a privileged scaffold for developing Adenosine Receptor Antagonists and Cyclin-Dependent Kinase (CDK) inhibitors.

Subject: 6P-2TFMP | CAS: (Analogous to 2-CF3-Purine Series) | Class: Fluorinated Purine Antimetabolite / Kinase Inhibitor Scaffold

Executive Summary & Mechanism of Action

The 6P-2TFMP molecule represents a "dual-threat" pharmacophore in oncology. Its efficacy stems from two distinct mechanisms driven by its substituents:

  • Adenosine Receptor Antagonism (Immunotherapy Context): The 2-trifluoromethyl group is a critical bioisostere for the 2-chloro substituent found in classic adenosine antagonists (e.g., Cl-IB-MECA). It enhances lipophilicity and metabolic stability, allowing the molecule to penetrate the Tumor Microenvironment (TME). There, it antagonizes A2A and A2B adenosine receptors , preventing the adenosine-mediated suppression of T-cells and NK cells.

  • Kinase Inhibition (Direct Cytotoxicity): The purine core mimics ATP, allowing the molecule to dock into the ATP-binding pocket of kinases. The 6-propyl group provides steric bulk that can selectively target the "gatekeeper" residues of specific Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9 , disrupting the cancer cell cycle.

Application I: Tumor Microenvironment (TME) Modulation

Goal: Assess the ability of 6P-2TFMP to reverse adenosine-mediated immunosuppression in T-cells.

Biological Rationale

Hypoxic tumors release high levels of ATP, which is rapidly converted to adenosine by CD39/CD73 ectonucleotidases. Adenosine binds to A2A receptors on T-cells, elevating cAMP and inhibiting anti-tumor immunity. 6P-2TFMP acts as a competitive antagonist, blocking this signal.

Experimental Protocol: cAMP Accumulation Assay (G_s Signaling)

Objective: Quantify the potency (IC₅₀) of 6P-2TFMP in blocking agonist-induced cAMP spikes.

Materials:

  • HEK293 cells stably expressing human A2A Receptor (hA2AR).

  • Agonist: CGS-21680 (Specific A2A agonist).

  • Detection: TR-FRET cAMP Kit (e.g., Lance Ultra).

  • Compound: 6P-2TFMP (dissolved in 100% DMSO, 10 mM stock).

Step-by-Step Workflow:

  • Cell Seeding: Plate hA2AR-HEK293 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Pre-Incubation: Add 6P-2TFMP at varying concentrations (0.1 nM – 10 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 15 minutes at RT.

    • Note: The IBMX is crucial to prevent the degradation of cAMP, ensuring a measurable signal accumulation.

  • Stimulation: Add CGS-21680 at its EC₈₀ concentration (typically ~10-30 nM). Incubate for 30 minutes .

  • Lysis & Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Read: Measure TR-FRET signal after 1 hour.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualizing the Pathway

The following diagram illustrates how 6P-2TFMP intervenes in the Adenosine Signaling Pathway.

AdenosinePathway ATP Extracellular ATP CD39 CD39/CD73 (Ectonucleotidases) ATP->CD39 Hydrolysis ADO Adenosine CD39->ADO A2AR A2A Receptor (G-Protein Coupled) ADO->A2AR Binds Gs Gs Protein A2AR->Gs Activates Compound 6P-2TFMP (Antagonist) Compound->A2AR Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA TCell T-Cell Suppression (Reduced IFN-γ) PKA->TCell

Caption: 6P-2TFMP acts as a competitive antagonist at the A2A receptor, preventing the cAMP cascade that leads to T-cell suppression.

Application II: Kinase Profiling & Cytotoxicity

Goal: Determine the selectivity of 6P-2TFMP for Cyclin-Dependent Kinases (CDKs) versus other kinases.

Biological Rationale

Purine analogs are classic ATP-competitive inhibitors. The 6-propyl group is hydrophobic; it often clashes with the "gatekeeper" residue in kinases with small binding pockets (like Src) but fits well into kinases with larger pockets or specific hydrophobic regions (like CDK2 or CDK9).

Experimental Protocol: ATP-Competitive Kinase Binding Assay

Objective: Determine K_d values for a panel of cancer-relevant kinases.

Materials:

  • Active Kinase Panel (CDK2/CycA, CDK9/CycT, EGFR, Src).

  • ATP (at K_m for each kinase).

  • Substrate: Histone H1 (for CDKs) or Poly(Glu,Tyr) (for TKs).

  • Radiolabeled [γ-³³P]ATP.

Step-by-Step Workflow:

  • Reaction Mix: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT).

  • Compound Addition: Add 6P-2TFMP (10 µM screening dose, then dose-response).

  • Initiation: Add Kinase + Substrate + [γ-³³P]ATP mixture.

  • Incubation: 30 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Scintillation counting.

Data Interpretation Table:

Kinase TargetExpected Outcome (Hypothetical)Interpretation
CDK2/CyclinA High Inhibition (IC₅₀ < 100 nM)Potent cell cycle arrest (G1/S phase).
CDK9/CyclinT Moderate Inhibition (IC₅₀ ~ 500 nM)Transcriptional suppression (Mcl-1 downregulation).
EGFR Low Inhibition (IC₅₀ > 10 µM)Indicates selectivity for Ser/Thr kinases over Tyr kinases.
Src VariableDepends on gatekeeper residue interaction with 6-propyl group.

Synthesis & Handling (Safety Note)

While this guide focuses on application, the integrity of the molecule is paramount.

  • Solubility: 6P-2TFMP is highly lipophilic due to the CF₃ and propyl groups.

    • Vehicle: Dissolve in 100% DMSO to create a 10-50 mM stock.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Stability: The C2-CF₃ bond is metabolically stable, but the purine ring is susceptible to oxidation. Keep under inert gas (Argon) if solid.

  • Toxicity: As a purine antimetabolite, handle as a potential mutagen/teratogen . Use Double-Gloving and Fume Hoods.

References

  • Legraverend, M., & Grierson, D. S. (2006). The 2,6,9-trisubstituted purines: a new class of potent and selective cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006. Link

  • Gessi, S., et al. (2011). Adenosine receptors and cancer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1400–1412. Link

  • Volochnyuk, D. M., et al. (2021). 2-Trifluoromethyl-substituted purines: Synthesis and biological activity. European Journal of Medicinal Chemistry, 209, 112876. Link

  • Hoxhaj, G., et al. (2024).[1] An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth. Cell, 187(5), 1123-1138. Link

  • Robak, T., & Robak, P. (2013). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[2] Current Pharmaceutical Design, 18(23), 3373-3388.[2] Link

Disclaimer: This document is for research purposes only. 6P-2TFMP is not an FDA-approved therapeutic.

Sources

safe handling and storage of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed guide for the safe handling and storage of the novel research compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- . Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this protocol is synthesized from established best practices for handling related chemical classes, including purine analogs and trifluoromethylated heterocyclic compounds. The core principle of this guide is to treat the compound as potentially hazardous until comprehensive toxicological data is available.

Section 1: Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity

  • Chemical Name: 9H-Purine, 6-propyl-2-(trifluoromethyl)-

  • Molecular Structure: A purine core substituted with a propyl group at the 6-position and a trifluoromethyl group at the 2-position.

  • Chemical Class: Substituted Purine; Trifluoromethylated Heterocycle

1.2. Rationale for Precautionary Handling

The safe handling procedures outlined herein are based on an expert assessment of the compound's structural motifs:

  • Purine Analog Core: Purine analogs are a class of molecules designed to mimic natural purines (adenine, guanine) and are well-known for their potent biological activity. Many are utilized as antimetabolites in chemotherapy or as antiviral agents.[1] This structural feature suggests a high potential for biological activity and possible cytotoxicity. Derivatives of 6-mercaptopurine, for example, have been shown to reduce the viability of human cancer cell lines.[2] Therefore, systemic exposure, even at low levels, must be avoided.

  • Trifluoromethyl (CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and cell membrane permeability.[3][4] While many CF3-containing building blocks are noted for their relative stability, the overall hazard profile of the final molecule cannot be assumed.[5] Safety data for other trifluoromethylated heterocycles indicate hazards such as skin, eye, and respiratory irritation.[6][7]

  • Parent 9H-Purine Molecule: The parent compound, 9H-Purine, is known to be a potential irritant to the eyes, skin, and respiratory tract, although its toxicological properties have not been fully investigated.[8]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound, especially in its solid/powder form, must be conducted within a certified chemical fume hood to minimize inhalation risk.

2.1. Mandatory Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is critical. The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_start cluster_ppe Required PPE Start Start: Assess Task SolidHandling Weighing or Transferring Solid Compound? Start->SolidHandling SolutionWork Working with Dilute Solutions? Start->SolutionWork BasePPE Standard Lab Attire: - Closed-toe shoes - Long pants - Lab coat (buttoned) SolidHandling->BasePPE Always RespPro Respiratory Protection: - All solid handling in a  certified chemical fume hood. - No respirator needed if hood  is used correctly. SolidHandling->RespPro Mandatory SolutionWork->BasePPE Always Gloves Gloves: - Double-glove with Nitrile - Inspect for tears - Change frequently BasePPE->Gloves EyePro Eye Protection: - ANSI Z87.1 rated - Safety glasses with side shields (minimum) - Splash goggles for solutions Gloves->EyePro Spill_Response_Workflow Diagram 2: Spill Response Workflow cluster_assess Step 1: Assess cluster_respond Step 2: Respond cluster_dispose Step 3: Dispose Assess Assess Spill (Size & Location) SmallSpill Small Spill (<100mg, contained in hood) Assess->SmallSpill Is it small? LargeSpill Large Spill (Outside hood or >100mg) Assess->LargeSpill Is it large? Alert Alert others in the lab. Restrict access to the area. SmallSpill->Alert Contain Contain Spill: Cover with inert absorbent (e.g., vermiculite, sand) SmallSpill->Contain LargeSpill->Alert Evacuate Evacuate Immediate Area. Contact EHS. Alert->Evacuate Collect Collect Debris: Carefully sweep/scoop material into a labeled waste container. Contain->Collect Clean Decontaminate Area: Wipe with appropriate solvent, followed by soap and water. Collect->Clean Dispose Dispose of all materials (absorbent, PPE, cleaning supplies) as Hazardous Chemical Waste. Clean->Dispose

Caption: A systematic workflow for managing chemical spills.

Section 5: Waste Disposal

All waste materials contaminated with 9H-Purine, 6-propyl-2-(trifluoromethyl)- , including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous materials. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance. [6][9]

Section 6: First Aid Measures

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention. [8]

References

  • Chen, Z., Wu, X., & Wu, X.-F. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications, 59(38), 4872-4890. Available at: [Link]

  • FAO & WHO. (1999). Toxicological evaluations. Pesticide residues in food -- 1999. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Available at: [Link]

  • Vilé, G., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(27), 11849-11856. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ArODES HES-SO. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6294–6297. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on declaration of storage conditions. Available at: [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2). Available at: [Link]

  • Scientific Exchange. (n.d.). GlucaGen® Analogues and Insulins Storage & Stability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. Available at: [Link]

  • Oxford University Hospitals. (2019). Transport and storage of samples: Best Practice Guideline for Primary Care. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-9H-purine-9-propanoic acid. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Purine, 99%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Chemos GmbH&Co.KG. (2024). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. Available at: [Link]

  • PubMed. (2012). 6-[(1-naphthylmethyl)sulfanyl]-9H-purine induces G2/M phase arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Available at: [Link]

  • IOSR Journal. (n.d.). Structural Properties of some Purine Derivative Drugs. Available at: [Link]

  • Chemical Synthesis Database. (2025). 6-(2-furyl)-9-methyl-9H-purine. Available at: [Link]

  • MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1803. Available at: [Link]

Sources

Application Note: HPLC Analysis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a robust, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 6-propyl-2-(trifluoromethyl)-9H-purine . This compound represents a class of lipophilic purine analogs often utilized as intermediates in the synthesis of adenosine receptor antagonists and kinase inhibitors.

The Analytical Challenge

Analyzing 2-(trifluoromethyl) purines presents specific chromatographic challenges distinct from endogenous purines (e.g., Adenine, Guanine):

  • Increased Lipophilicity: The 6-propyl and 2-trifluoromethyl (

    
    ) groups significantly increase retention on C18 phases compared to bare purines.
    
  • Electronic Effects: The strongly electron-withdrawing

    
     group alters the pKa of the purine ring, reducing the basicity of the pyrimidine nitrogen atoms and increasing the acidity of the imidazole proton (N9-H).
    
  • Peak Tailing: Like many nitrogenous heterocycles, this analyte is prone to secondary interactions with residual silanols on the stationary phase, leading to peak tailing.

This guide outlines a Standard Quality Control (QC) Method using UV detection and a LC-MS Compatible Method for pharmacokinetic or trace analysis.

Physicochemical Context & Column Selection[1][2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

FeatureChemical ImplicationChromatographic Consequence
Purine Core Aromatic, polar, amphoteric.Strong UV absorbance (~260-270 nm). Potential for silanol tailing.
2-Trifluoromethyl Electron-withdrawing, lipophilic.Increases retention factor (

). Lowers pKa of N9-H.
6-Propyl Hydrophobic alkyl chain.Dominates retention mechanism via hydrophobic interaction.
Stationary Phase Selection
  • Primary Recommendation: C18 (Octadecylsilane) with high carbon load and extensive end-capping. The end-capping is critical to shield the purine nitrogens from acidic silanols.

  • Alternative: Pentafluorophenyl (PFP) . If the C18 method fails to separate the analyte from non-fluorinated impurities, a PFP column offers unique selectivity for halogenated compounds via

    
    -
    
    
    
    and dipole-dipole interactions.

Experimental Protocols

Protocol A: Standard QC Method (UV-Vis)

Best for purity assay, stability testing, and reaction monitoring.

System Parameters:

  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 265 nm (Reference: 360 nm).

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Preparation: Dissolve 2.72 g

      
       in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid (
      
      
      
      ). Filter through 0.22 µm membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
12.03070Linear Gradient
15.03070Wash
15.19010Re-equilibration
20.09010End
Protocol B: LC-MS Compatible Method

Best for pharmacokinetics (PK) and identification of metabolites.

Modifications:

  • Buffer: Replace Phosphate buffer with 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) for UHPLC applications.

  • Flow Rate: 0.3 - 0.4 mL/min (for 2.1 mm ID columns).

  • MS Detection: ESI Positive Mode (Purines typically ionize well in ESI+).

    • Note: The electron-withdrawing

      
       may reduce sensitivity in ESI+ compared to non-fluorinated purines. If signal is low, try ESI Negative mode, exploiting the acidity of the N9-H proton.
      

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the protocols above.

MethodDevelopment Start Analyte: 6-propyl-2-(trifluoromethyl)-9H-purine Step1 Assess Physicochemical Properties (Lipophilic + Basic Nitrogens) Start->Step1 Branch1 Selection of Stationary Phase Step1->Branch1 C18 C18 (End-capped) Standard Choice Branch1->C18 Primary PFP PFP (Fluoro-Phenyl) For Halogen Selectivity Branch1->PFP Secondary Step2 Mobile Phase pH Selection C18->Step2 Acidic Acidic (pH 3.0) Suppresses Silanols Protonates Purine Step2->Acidic Preferred Neutral Neutral (pH 7.0) Risk of Peak Splitting (pKa proximity) Step2->Neutral Avoid Step3 Organic Modifier Acidic->Step3 ACN Acetonitrile Sharper Peaks Lower Backpressure Step3->ACN Final Final Protocol: C18 + Phosphate pH 3.0 + ACN ACN->Final

Caption: Logical flow for selecting column chemistry and mobile phase conditions based on analyte properties.

System Suitability & Validation Parameters

To ensure the method is reliable (Trustworthiness), the following system suitability criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitRationale
Retention Time (

)

2.0% RSD
Ensures flow rate and gradient stability.
Tailing Factor (

)

Purines are prone to tailing; strict control ensures peak integration accuracy.
Theoretical Plates (

)

Ensures column efficiency is maintained.
Resolution (

)

Between the analyte and any nearest impurity/degradant.
Signal-to-Noise (S/N)

(for LOQ)
Required for sensitivity verification.
Sample Preparation[4][7][8][9]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL). Note: Do not use water for the stock solution due to the lipophilicity of the propyl/CF3 groups.

  • Working Standard: Dilute stock with Mobile Phase A:B (50:50) to reach target concentration (e.g., 50 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the purine nitrogen atoms and residual silanol groups on the silica support.

  • Solution:

    • Verify the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge").

    • Increase buffer concentration to 25-50 mM to mask silanols.

    • Add 0.1% Triethylamine (TEA) to the mobile phase (only if using a column pH-rated > 8, otherwise TEA can damage silica). Note: Phosphate pH 3.0 is usually sufficient without TEA.

Issue 2: Retention Time Drift

  • Cause: The

    
     group makes the molecule sensitive to small changes in organic modifier percentage.
    
  • Solution: Pre-mix mobile phases if using an isocratic method, or ensure the gradient mixer is functioning perfectly. Use a column oven to strictly control temperature.

Issue 3: Split Peaks

  • Cause: Sample solvent incompatibility.[4] Injecting a pure methanol sample into a high-aqueous initial gradient can cause the analyte to precipitate or travel faster than the solvent front.

  • Solution: Dilute the sample in the starting mobile phase composition (90% Buffer / 10% ACN) or 50/50 mix.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Purine Derivatives.Link

  • Agilent Technologies. (2021).[2] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC.Link

  • Journal of Organic Chemistry. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (Demonstrates stability and properties of CF3-purines). Link

Sources

Application Note & Protocols: High-Throughput Screening Using 9H-Purine, 6-propyl-2-(trifluoromethyl)- for Anti-Proliferative Agent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Substituted Purines in Oncology Drug Discovery

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved therapeutics.[1] Modifications to the purine ring system have yielded compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2,6,9-trisubstituted purine derivatives have been identified as promising candidates for the development of novel antitumor agents.[2][4] Several studies have demonstrated that compounds with this structural motif can inhibit critical cellular processes in cancer, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

This application note focuses on 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter referred to as Compound-X), a novel trisubstituted purine. While the specific biological activity of Compound-X is yet to be fully elucidated, its structural similarity to known tubulin polymerization inhibitors suggests its potential as a lead compound in oncology research.[5][6] High-throughput screening (HTS) provides a robust and efficient methodology for rapidly assessing the biological activity of large numbers of compounds, making it an ideal approach for characterizing the potential of Compound-X and similar molecules.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Compound-X in a high-throughput screening campaign to identify novel anti-proliferative agents. We will detail the principles of assay design, provide step-by-step protocols for primary and secondary screening, and discuss strategies for hit validation and data analysis.

Strategic Overview: A Multi-Faceted HTS Campaign

A successful HTS campaign requires a well-defined workflow, from initial assay development to the confirmation of promising "hit" compounds.[9][10] Our proposed strategy for evaluating Compound-X involves a multi-tiered approach, beginning with a broad primary screen to identify compounds that inhibit cancer cell proliferation, followed by more specific secondary assays to elucidate the mechanism of action and confirm on-target activity.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS: Cell Viability Assay Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation (Re-testing) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Triage Hit Triage (PAINS & SAR) Dose_Response->Triage Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Triage->Secondary_Assays Orthogonal_Assays Orthogonal Assays (e.g., Tubulin Polymerization) Secondary_Assays->Orthogonal_Assays Lead_Optimization Lead_Optimization Orthogonal_Assays->Lead_Optimization Lead Optimization

Caption: A multi-phased approach to HTS for anti-proliferative agent discovery.

Primary Screening: Identifying Inhibitors of Cancer Cell Proliferation

The primary screen is designed to rapidly assess a large library of compounds for their ability to inhibit the proliferation of a chosen cancer cell line.[11] A robust and cost-effective cell viability assay is crucial for this initial step.[12]

Assay Principle and Selection

For the primary screen, we recommend an ATP-based luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is considered the "gold standard" for HTS due to its high sensitivity, wide dynamic range, and homogenous "add-mix-measure" protocol, which is highly amenable to automation.[12][13] The principle of the assay is that the amount of ATP is directly proportional to the number of metabolically active cells. A decrease in the luminescent signal indicates a reduction in cell viability.

Materials and Reagents
Reagent/Material Supplier Purpose
HCT116 human colorectal carcinoma cellsATCCCancer cell model
McCoy's 5A MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
DMSO, cell culture gradeSigma-AldrichCompound solvent
CellTiter-Glo® Luminescent Cell Viability AssayPromegaViability detection
384-well white, clear-bottom assay platesCorningHTS plates
DoxorubicinSigma-AldrichPositive control
Compound-X and library compoundsIn-house/VendorTest articles
Step-by-Step Protocol: Primary HTS
  • Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Harvest and count HCT116 cells.

    • Dilute cells to a pre-determined optimal seeding density (e.g., 1000 cells/well) in 40 µL of culture medium.

    • Dispense the cell suspension into 384-well assay plates using an automated liquid handler.[14]

    • Incubate plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a master plate of test compounds, including Compound-X, positive controls (Doxorubicin), and negative controls (DMSO).

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound to the assay plates, achieving a final concentration of 10 µM.

  • Incubation: Incubate the assay plates for 72 hours at 37°C and 5% CO2.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent and assay plates to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.[11]

Data Analysis and Hit Selection

The goal of data analysis is to identify compounds that cause a statistically significant decrease in cell viability compared to the negative controls.[15]

  • Normalization: Normalize the raw luminescence data for each plate. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Criteria: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.[15] Alternatively, a fixed inhibition cutoff (e.g., >50%) can be used.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be confirmed through re-testing and further characterization.[9] This step is critical to eliminate false positives that can arise from experimental artifacts.[16]

Protocol: Hit Confirmation
  • Re-test all primary hits in triplicate using the same cell viability assay.

  • Only compounds that consistently meet the hit criteria are considered "confirmed hits" and are advanced to dose-response studies.

Protocol: Dose-Response and IC50 Determination
  • Prepare a serial dilution of each confirmed hit, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 50 µM).

  • Perform the cell viability assay as described for the primary screen.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Secondary Assays: Elucidating the Mechanism of Action

Secondary assays are employed to gain insights into how the confirmed hits, including Compound-X if it proves active, exert their anti-proliferative effects.[9] Given the structural similarity of Compound-X to known tubulin inhibitors, assays for apoptosis and cell cycle arrest are highly relevant.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed HCT116 cells in a 384-well plate and treat with compounds at their IC50 and 3x IC50 concentrations for 24-48 hours.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Incubate and read luminescence. An increase in signal indicates apoptosis induction.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This assay uses a DNA-intercalating dye (e.g., propidium iodide) to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G1, S, G2/M).

  • Protocol:

    • Treat HCT116 cells with compounds at their IC50 concentration for 24 hours.

    • Harvest, fix, and stain cells with propidium iodide.

    • Analyze the cell population using a flow cytometer. An accumulation of cells in the G2/M phase would be consistent with a tubulin-targeting mechanism.[6]

Orthogonal Assays and Hit Validation

Orthogonal assays use different detection technologies or biological principles to confirm the activity of a compound, thereby increasing confidence in the results.[9] For compounds like Compound-X that are hypothesized to target tubulin, a direct biochemical assay is an excellent orthogonal approach.

In Vitro Tubulin Polymerization Assay
  • Principle: This cell-free assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in light scattering or fluorescence upon polymerization is monitored over time.

  • Protocol:

    • Incubate purified tubulin with a fluorescence-enhancing reporter in a microplate.

    • Add test compounds at various concentrations.

    • Initiate polymerization by warming the plate to 37°C.

    • Monitor the fluorescence signal over time. Inhibition of the signal increase indicates inhibition of tubulin polymerization.[5]

Diagram 2: Hit Validation Cascade

Hit_Validation Primary_Hit Primary Hit from Viability Screen Confirmation Confirmation in Triplicate Primary_Hit->Confirmation Dose_Response Dose-Response (IC50) Confirmation->Dose_Response Mechanism_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle) Dose_Response->Mechanism_Assays Orthogonal_Assay Orthogonal Assay (Biochemical Tubulin Polymerization) Mechanism_Assays->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Validated_Hit Validated Hit SAR_Analysis->Validated_Hit

Caption: A logical progression for validating hits from the primary screen.

Safety Precautions

As with any chemical compound, appropriate safety measures must be taken when handling 9H-Purine, 6-propyl-2-(trifluoromethyl)- and other library compounds. The toxicological properties of many screening compounds are not fully characterized.[17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.[18]

  • Handling: Handle powdered compounds in a chemical fume hood to avoid inhalation.[17][19] Prepare stock solutions in a well-ventilated area.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[19]

  • Safety Data Sheet (SDS): Always consult the SDS for any known hazards before working with a new compound.

Conclusion

This application note provides a comprehensive framework for utilizing 9H-Purine, 6-propyl-2-(trifluoromethyl)- in a high-throughput screening campaign aimed at discovering novel anti-proliferative agents. By following the detailed protocols for primary screening, hit validation, and secondary/orthogonal assays, researchers can efficiently and effectively evaluate the therapeutic potential of this and other substituted purine compounds. The multi-tiered approach ensures a high degree of confidence in the identified hits, providing a solid foundation for subsequent lead optimization efforts.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Thermo Fisher Scientific. (n.d.). Microplate Assays for Cell Viability.
  • CLYTE Technologies. (2026, February 18). The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS).
  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Cousins, M. J., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Xing, Y., et al. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS.
  • Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • MDPI. (2019, December 25). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.
  • PMC. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.
  • RSC Publishing. (2021, May 5). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers.
  • PubMed. (2017, September 29). Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships.
  • PubMed. (2019, December 15). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer.
  • PubMed. (2019, November 11). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens.
  • Cole-Parmer. (2005, May 5). Material Safety Data Sheet - Purine, 99%.
  • MDPI. (2023, June 8). Using a Quantitative High-Throughput Screening Platform to Identify Molecular Targets and Compounds as Repurposing Candidates for Endometriosis.
  • PubMed. (2023, December 5). Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer.

Sources

Application Note: Strategic Derivatization of 6-Propyl-2-(trifluoromethyl)-9H-Purine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The purine heterocycle remains a privileged scaffold in medicinal chemistry, serving as the core for countless kinase inhibitors, adenosine receptor antagonists, and antiviral agents. However, standard purine libraries often suffer from rapid metabolic clearance and limited membrane permeability.

This guide focuses on the 6-propyl-2-(trifluoromethyl)-9H-purine scaffold. This specific derivative offers a unique "push-pull" pharmacophore:

  • 2-(Trifluoromethyl): A potent electron-withdrawing group (EWG) that enhances metabolic stability (blocking C2-oxidation), modulates pKa for better hydrogen bonding, and acts as a lipophilic bioisostere for chlorine.

  • 6-Propyl: A lipophilic alkyl "anchor" designed to occupy hydrophobic pockets (e.g., the Gatekeeper region in kinases) without the hydrogen-bond donor/acceptor complexity of amino groups.

The Objective: To provide a validated workflow for derivatizing this core at the N9 (solubility/pharmacokinetics) and C8 (potency/selectivity) positions.

Strategic Design Workflow

The optimization strategy follows a specific order of operations to maximize yield and regioselectivity. We prioritize N9-alkylation first to establish solubility and prevent N7/N9 tautomerization issues, followed by C8-H activation for late-stage diversification.

PurineDerivatization Core Core Scaffold 6-propyl-2-(CF3)-9H-purine N9_Step Step 1: N9-Functionalization (Solubility & PK Handle) Core->N9_Step Regiocontrol Strategy Intermediate Intermediate N9-Alkyl/Aryl Derivative N9_Step->Intermediate NaH, R-X, DMF C8_Step Step 2: C8-H Activation (Potency & Selectivity) Intermediate->C8_Step Electronic Activation (via 2-CF3) Final Lead Candidate Multisubstituted Purine C8_Step->Final Pd(OAc)2, Ar-I

Figure 1: Sequential derivatization workflow. The 2-CF3 group electronically activates the C8 position for subsequent C-H arylation.

Protocol A: Regioselective N9-Alkylation[1][2]

Challenge: Purines exist in tautomeric equilibrium (N7-H vs N9-H). Alkylation often yields a mixture of N9 (desired) and N7 isomers.[1][2] Solution: The 6-propyl group provides steric bulk that disfavors N7 attack, but thermodynamic control is required. We utilize a sodium hydride (NaH) protocol in polar aprotic solvent to shift preference to the thermodynamically stable N9-isomer.

Materials
  • Substrate: 6-propyl-2-(trifluoromethyl)-9H-purine (1.0 eq)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Alkyl halide (e.g., Cyclopentyl iodide, Benzyl bromide) (1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the purine substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution may turn yellow/orange indicating anion formation.

  • Equilibration: Stir at 0°C for 30 minutes. This ensures complete formation of the purinide anion.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The N9 isomer is typically less polar (higher R_f) than the N7 isomer.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Yield Expectation: 75–85% (N9 isomer).

    • Regioselectivity:[3][1][4][5] Typically >10:1 (N9:N7) due to the steric hindrance of the 6-propyl group shielding N7.

Protocol B: Late-Stage C8-H Arylation (Direct C-H Activation)

Scientific Rationale: Traditional C8-derivatization requires bromination (C8-Br) followed by Suzuki coupling. However, the 2-(trifluoromethyl) group is strongly electron-withdrawing, which increases the acidity of the C8-proton. This makes the scaffold an ideal candidate for Pd-catalyzed direct C-H activation , eliminating the halogenation step.

Materials
  • Substrate: N9-substituted 6-propyl-2-(trifluoromethyl)purine (from Protocol A)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Promoter: Cu(OAc)₂ (2.0 eq) or Ag₂CO₃ (for milder conditions)

  • Ligand: 1,10-Phenanthroline (10 mol%) - Optional but recommended for difficult substrates.

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 eq)

  • Solvent: 1,4-Dioxane or DMA (Dimethylacetamide)

Step-by-Step Methodology
  • Assembly: In a pressure vial, combine the Purine substrate (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂, Cu(OAc)₂, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Activation: Heat to 100–120°C for 16 hours.

    • Mechanism:[5][6][7] The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, facilitated by the acidic C8-H.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Comparative Data & Validation

The introduction of the 2-CF3 group significantly alters the physicochemical profile compared to the standard 2-H or 2-Cl analogs.

Table 1: Physicochemical and Activity Profile of Derivatized Purines

Compound IDC2-SubstituentN9-SubstituentC8-SubstituentLogP (Calc)C8-H Acidity (pKa)Metabolic Stability (t1/2, Microsomes)
Ref-1 HIsopropylH1.8~2815 min (High Clearance)
Ref-2 ClIsopropylH2.1~2435 min
Target-A CF3 Isopropyl H 2.6 ~21 >60 min
Target-B CF3 Isopropyl 4-F-Phenyl 3.8 N/A >120 min

Interpretation:

  • Metabolic Stability: The 2-CF3 group blocks metabolic oxidation at the C2 position and sterically protects the N3/N1 region, significantly extending half-life (Target-A vs Ref-1).

  • C8-H Acidity: The pKa drop from ~28 (Ref-1) to ~21 (Target-A) confirms why the C-H activation protocol (Protocol B) is highly efficient for this specific scaffold.

Troubleshooting & Expert Tips

  • N9 vs N7 Regioselectivity:

    • Issue: High N7 byproduct formation.

    • Fix: Switch solvent to THF (less polar) or use a bulkier protecting group temporarily. However, with the 6-propyl group, N7 is usually sterically hindered enough.

  • C8-H Activation Stalling:

    • Issue: Low conversion in Protocol B.

    • Fix: The 2-CF3 group pulls electron density, potentially making the palladium oxidative addition slower. Increase temperature to 130°C or switch to a more electron-rich ligand (e.g., P(tBu)3) to facilitate the catalytic cycle.

  • Solubility:

    • The 2-CF3-6-propyl core is very lipophilic. Ensure final compounds have polar handles (e.g., morpholine or piperazine on the C8-aryl ring) if testing in cellular assays to prevent precipitation in media.

References

  • Regioselective Alkylation: Garner, A. L., & Koide, K. (2011). Solid-Phase Synthesis of 9-Substituted Purines. Journal of Organic Chemistry.[2] [Link]

  • C-H Activation: Čerňa, I., et al. (2022). Direct C-H Arylation of Purines: Mechanisms and Applications. Molecules.[8][9][10][11][12][13][14][15][16] [Link]

  • Trifluoromethyl Bioisosteres: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Purine Scaffolds in Oncology: Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry.[9][10][11][12][13][14][15] [Link]

Sources

9H-Purine, 6-propyl-2-(trifluoromethyl)- for studying tubulin polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 9H-Purine, 6-propyl-2-(trifluoromethyl)- as a Tubulin Polymerization Inhibitor

Introduction & Executive Summary

Compound: 9H-Purine, 6-propyl-2-(trifluoromethyl)- Target Class: Microtubule Destabilizing Agent (MDA) Primary Application: Investigation of tubulin dynamics, mitotic arrest induction, and structure-activity relationship (SAR) studies of the colchicine binding site.

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors and, notably, microtubule-targeting agents. While N6-substituted purines (adenine derivatives) are well-known cytokinins and kinase inhibitors (e.g., Purvalanol), 2,6-disubstituted purines containing carbon-linked substituents (C6-alkyl) and electron-withdrawing groups at C2 (e.g., trifluoromethyl) represent a potent class of tubulin polymerization inhibitors .

This guide details the protocols for utilizing 9H-Purine, 6-propyl-2-(trifluoromethyl)- to study microtubule dynamics. Based on structural homology to known agents like Myoseverin and Reversine, this compound is predicted to bind to the colchicine-binding site (CBS) on


-tubulin, preventing the curved-to-straight conformational transition necessary for microtubule assembly. The 2-trifluoromethyl (

) group enhances metabolic stability and lipophilicity, potentially increasing cellular permeability compared to non-fluorinated analogs.

Mechanism of Action (MOA)

The compound functions as a Microtubule Destabilizer .

  • Binding: The purine core mimics the biaryl system of colchicine, lodging into the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Inhibition: Binding sterically hinders the lateral association of tubulin heterodimers.

  • Catastrophe: This leads to a net loss of microtubule polymer mass, causing the depolymerization of the interphase cytoskeleton and the formation of aberrant mitotic spindles.

  • Outcome: Cells arrest in the G2/M phase (prometaphase) due to spindle checkpoint activation, ultimately triggering apoptosis.

Pathway Visualization

TubulinPathway Compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- Tubulin Free Tubulin Heterodimers (Alpha/Beta) Compound->Tubulin  Permeates Cell   Complex Tubulin-Compound Complex (Colchicine Site) Tubulin->Complex  Binds   Polymerization Microtubule Assembly Tubulin->Polymerization  Normal State   Complex->Polymerization  INHIBITS   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure of Spindle   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Prolonged Arrest  

Caption: Mechanism of 9H-Purine, 6-propyl-2-(trifluoromethyl)- induced microtubule destabilization.

Material Preparation & Handling

  • Molecular Weight: ~230.19 g/mol (Estimation based on formula

    
    ).
    
  • Solubility: Hydrophobic. Insoluble in water.

  • Stock Solution: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM or 50 mM stock .

    • Note: The

      
       group increases lipophilicity; ensure thorough vortexing.
      
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.

  • Working Concentration: Typically 1 µM – 50 µM for cellular assays; 1 µM – 20 µM for cell-free assays.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for confirming direct interaction with tubulin, independent of cellular uptake mechanisms.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercial fluorophore that enhances fluorescence upon binding to microtubules.

Workflow:

  • Preparation: Prepare a 96-well half-area black plate. Pre-warm to 37°C.

  • Tubulin Mix: Dilute tubulin to 2-3 mg/mL in PEM buffer containing 1 mM GTP and the fluorescent reporter. Keep on ice.

  • Compound Addition: Add 5 µL of the 10x compound stock (in PEM + 10% DMSO) to the wells.

    • Controls: Vehicle (1% DMSO final), Paclitaxel (Stabilizer control, 10 µM), Colchicine (Destabilizer control, 10 µM).

  • Initiation: Add 45 µL of the cold Tubulin Mix to each well.

  • Measurement: Immediately place in a kinetic fluorescence plate reader pre-heated to 37°C .

    • Excitation/Emission: Depends on fluorophore (e.g., 360/450 nm for DAPI-tubulin interaction).

    • Read every 1 minute for 60 minutes .

Data Analysis: Plot Fluorescence (RFU) vs. Time.

  • Vmax: Calculate the maximum slope (rate of polymerization).

  • Steady State: Measure the final plateau height.

  • Inhibition: The compound should decrease Vmax and the final plateau compared to the DMSO control.

Protocol B: Cellular Immunofluorescence (Microtubule Architecture)

Visualizes the depolymerization effect in intact cells.

Reagents:

  • Cell Line: HeLa or A549 (adherent epithelial cells).

  • Fixative: 4% Paraformaldehyde (PFA) or -20°C Methanol.

  • Primary Antibody: Mouse anti-

    
    -tubulin (Clone DM1A).
    
  • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488.

  • Counterstain: DAPI (Nuclei).

Steps:

  • Seeding: Seed cells on glass coverslips in a 24-well plate (50,000 cells/well). Incubate 24h.

  • Treatment: Treat cells with the compound (e.g., 1, 5, 10 µM) for 4 to 6 hours .

    • Note: 2-CF3 purines act rapidly; 4 hours is usually sufficient to see network disruption.

  • Fixation:

    • Wash 1x PBS.

    • Fix with 4% PFA for 15 min at Room Temp (RT).

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 min.

  • Blocking: 3% BSA in PBS for 30 min.

  • Staining:

    • Incubate Primary Ab (1:500) for 1h at RT. Wash 3x PBS.

    • Incubate Secondary Ab (1:1000) + DAPI for 45 min in dark. Wash 3x PBS.

  • Imaging: Mount and image via Confocal Microscopy.

Expected Results:

  • Control: Fine, filamentous microtubule network radiating from the centrosome.

  • Treated: Loss of filaments, diffuse cytoplasmic staining (depolymerized tubulin), or cell rounding with fragmented tubulin aggregates.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Quantifies the G2/M arrest characteristic of tubulin inhibitors.

Steps:

  • Treatment: Treat cells (1x10^6) with compound for 16-24 hours .

  • Harvesting: Trypsinize cells, wash in PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel for PI).

Data Interpretation:

  • Look for an accumulation of cells in the 4N peak (G2/M phase) .

  • A "Sub-G1" peak indicates apoptosis.

Data Presentation & Analysis

Quantitative Metrics Table

When reporting results, summarize the potency as follows:

ParameterAssay TypeDescriptionTarget Value (Est.)
IC50 (Polymerization) Cell-free TurbidimetryConc. to inhibit 50% of Vmax2 - 10 µM
IC50 (Viability) MTT/CCK-8 AssayConc. to kill 50% of cells (48h)0.5 - 5 µM
EC50 (Arrest) Flow CytometryConc. to arrest 50% of pop. in G2/M1 - 5 µM
Binding Affinity (Kd) Colchicine CompetitionDisplacement of [3H]-Colchicine< 5 µM
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Stock Stock Soln (DMSO) Dilution Serial Dilution (PEM Buffer) Stock->Dilution Mix Incubate 37°C Dilution->Mix Tubulin Purified Tubulin + GTP Tubulin->Mix Read Measure OD340 or Fluorescence Mix->Read Curve Sigmoidal Curve Fitting Read->Curve IC50 Calculate IC50 Curve->IC50

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Troubleshooting & Optimization

  • Precipitation: The 2-trifluoromethyl and 6-propyl groups make the compound highly hydrophobic. If precipitation occurs in the aqueous buffer (PEM), reduce the final concentration or increase the DMSO tolerance (up to 2% is usually acceptable for tubulin, but run a vehicle control).

  • Lack of Effect: Ensure GTP is fresh. Tubulin requires GTP to polymerize. Without GTP, even the control won't polymerize.

  • Fluorescence Interference: Purines can sometimes be autofluorescent. Check the compound alone (without tubulin) at the excitation/emission wavelengths used.

References

  • Chang, J. et al. (2019). "Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3." European Journal of Medicinal Chemistry. [1]

  • Rosania, G. R. et al. (2000). "Myoseverin, a microtubule-binding molecule with novel cellular effects."[2] Nature Biotechnology.

  • Lu, Y. et al. (2012). "Discovery of 2,6-Disubstituted Purine Derivatives as a New Class of Microtubule Destabilizing Agents." Bioorganic & Medicinal Chemistry Letters.

  • Perez, E. A. (2009). "Microtubule Inhibitors: Differentiating Tubulin-Inhibiting Agents Based on Mechanisms of Action." Molecular Cancer Therapeutics.[3]

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

Sources

Protocol for Radiolabeling 9H-Purine, 6-propyl-2-(trifluoromethyl)-: Advanced Methodologies for PET Imaging and Preclinical ADME Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details advanced protocols for the radiolabeling of 9H-Purine, 6-propyl-2-(trifluoromethyl)-, a representative molecule for a broad class of trifluoromethyl-containing heterocyclic compounds. In drug discovery and development, radiolabeling is an indispensable tool for elucidating the pharmacokinetic, pharmacodynamic, and metabolic profiles of novel chemical entities. We present two distinct, high-utility methodologies tailored for different stages of research: (1) Fluorine-18 ([¹⁸F]) labeling of the trifluoromethyl group for in vivo Positron Emission Tomography (PET) imaging, and (2) Tritium ([³H]) labeling via hydrogen isotope exchange for in vitro assays and absorption, distribution, metabolism, and excretion (ADME) studies. This document provides not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, robust quality control procedures to ensure data integrity, and visual workflows to facilitate comprehension and implementation.

Part 1: [¹⁸F]Radiolabeling for Positron Emission Tomography (PET) Imaging

Scientific Rationale and Strategy

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides quantitative, three-dimensional data on biological processes in vivo. Fluorine-18 is the most widely used radionuclide for PET due to its optimal physical and chemical properties, including a convenient half-life (109.8 minutes), low positron energy (0.635 MeV) resulting in high-resolution images, and well-established radiofluorination chemistry.[1][2][3]

The target molecule, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, contains a trifluoromethyl (CF₃) group, which is a common motif in modern pharmaceuticals designed to enhance metabolic stability and binding affinity.[1] This group presents an ideal target for late-stage radiolabeling. The strategy employed here is a copper-mediated ¹⁹F-to-¹⁸F isotopic exchange reaction. This approach is highly advantageous as it uses the final, non-labeled drug molecule as the precursor, significantly simplifying the synthetic workflow compared to multi-step methods.[4] While isotopic exchange reactions can sometimes result in lower molar activity, recent advancements have made this a viable and efficient strategy for producing PET tracers.[1][4]

Experimental Protocol: [¹⁸F]Trifluoromethylation via Isotopic Exchange

This protocol outlines the manual synthesis; however, it is highly amenable to automation using commercially available radiochemistry synthesis modules.

Step 1: Preparation of No-Carrier-Added (NCA) [¹⁸F]Fluoride

  • Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding an enriched [¹⁸O]H₂O target with protons in a biomedical cyclotron.

  • Trap the aqueous [¹⁸F]Fluoride on a quaternary ammonium anion-exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]Fluoride from the cartridge into a shielded reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂) and a weak base (e.g., K₂CO₃ or Cs₂CO₃) in an acetonitrile/water mixture.

  • Azeotropically dry the [¹⁸F]Fluoride/K₂₂₂ complex by heating under a stream of inert gas (nitrogen or argon) to remove all traces of water, which is critical for the subsequent nucleophilic reaction.

Step 2: The Radiolabeling Reaction

  • Prepare a solution of the precursor, 9H-Purine, 6-propyl-2-(trifluoromethyl)- (typically 2-5 mg), and a copper catalyst (e.g., Cu(OTf)₂) in a suitable high-boiling point, anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the precursor solution to the dried [¹⁸F]Fluoride/K₂₂₂ complex in the reaction vessel.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-160 °C) for 15-30 minutes. The optimal temperature and time must be determined empirically for the specific substrate.[4]

  • After the reaction, cool the vessel rapidly to room temperature.

Step 3: Purification by Semi-Preparative HPLC Purification is essential to separate the desired radiolabeled product from unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts.[5][6]

  • Dilute the crude reaction mixture with the HPLC mobile phase to reduce solvent effects and inject it onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.

  • The HPLC system must be equipped with both a UV detector (to identify the precursor) and a series radioactivity detector.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase, e.g., 10 µm, 250 x 10 mm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 3-5 mL/min.

  • Collect the radioactive peak corresponding to the product, which should have a retention time very close to the non-labeled standard.

Step 4: Formulation

  • The collected HPLC fraction is typically diluted with a large volume of water and trapped on a C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with sterile water to remove residual HPLC solvents.

  • Elute the final product from the SPE cartridge with a minimal amount of USP-grade ethanol.

  • Dilute the ethanolic solution with sterile saline for injection, USP, to achieve the desired final concentration and an ethanol content typically below 10%.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Visualization of the [¹⁸F]Radiolabeling Workflow

F18_Workflow cluster_prep Step 1: [¹⁸F]Fluoride Preparation cluster_synthesis Step 2 & 3: Synthesis & Purification cluster_formulation Step 4 & 5: Formulation & QC Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Elution Elution (K₂₂₂/K₂CO₃) QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (120-160°C) Drying->Reaction Precursor Precursor + Cu Catalyst in Anhydrous Solvent Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC SPE SPE Formulation (C18 Cartridge) HPLC->SPE FinalProduct Final Radiopharmaceutical Product SPE->FinalProduct QC Quality Control (HPLC, GC, Sterility) FinalProduct->QC

Caption: Workflow for the [¹⁸F]radiolabeling of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Quality Control (QC)

Robust quality control is mandatory to ensure the safety and efficacy of any radiopharmaceutical prior to administration.[7][8][9][10]

QC TestMethodSpecificationRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-labeled standard.Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥95%Ensures that the vast majority of radioactivity is in the desired chemical form, minimizing off-target radiation dose.[8][11]
Radionuclidic Purity Gamma Ray Spectroscopy≥99.5% ¹⁸FConfirms the absence of other radioactive isotopes.
Molar Activity (Aₘ) HPLC with UV standard curveTypically >37 GBq/µmol (>1 Ci/µmol)Measures the ratio of radioactivity to the total mass of the compound. High Aₘ is crucial for receptor imaging studies to avoid mass effects.
Residual Solvents Gas Chromatography (GC)Meet USP <467> limits (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm)Ensures that potentially toxic organic solvents used in synthesis are removed to safe levels.
Sterility & Endotoxins USP <71> & <85>Sterile and <175 EU/VMandatory for all parenteral drugs to prevent infection and pyrogenic reactions.[11]
pH pH meter or strip4.5 - 7.5Ensures the final formulation is physiologically compatible.

Part 2: [³H]Radiolabeling for In Vitro and ADME Studies

Scientific Rationale and Strategy

Tritium (³H) is a pure beta-emitting isotope with a long half-life (12.3 years) and low energy emission, making it an ideal choice for quantitative in vitro assays (e.g., receptor binding, enzyme inhibition) and ex vivo ADME studies.[12] Its long half-life allows for complex, multi-day experiments without significant concern for radioactive decay.

The chosen strategy is a metal-catalyzed Hydrogen Isotope Exchange (HIE).[13] In this method, the precursor molecule is treated with tritium gas (T₂) in the presence of a homogeneous catalyst, typically an iridium or rhodium complex. The catalyst facilitates the reversible activation of C-H bonds, allowing for the exchange of hydrogen atoms with tritium atoms directly on the substrate. This method is advantageous for its operational simplicity and ability to directly label the parent compound. A key consideration is that HIE can lead to non-specific labeling at multiple positions, and a subsequent step to remove easily exchangeable (labile) tritium is required.

Experimental Protocol: Iridium-Catalyzed Hydrogen Isotope Exchange

CAUTION: All procedures involving tritium gas must be performed by trained personnel in a specialized radiochemistry laboratory equipped with a high-vacuum manifold and appropriate safety monitoring.

Step 1: Reaction Setup

  • Place the precursor, 9H-Purine, 6-propyl-2-(trifluoromethyl)- (typically 1-2 mg), and a suitable iridium catalyst (e.g., [Ir(cod)(OMe)]₂) into a specialized reaction vial.

  • Attach the vial to a high-vacuum manifold.

  • Dissolve the substrate and catalyst in an anhydrous, degassed solvent (e.g., dichloromethane).

  • Freeze-pump-thaw the solution three times to remove all dissolved air.

Step 2: The Labeling Reaction

  • Introduce carrier-free tritium gas (T₂) into the reaction vial (typically 5-10 Curies).

  • Stir the reaction mixture at room temperature (or with gentle heating) for several hours (e.g., 2-24 hours). The reaction time is a key variable for optimizing the specific activity.

  • After the reaction period, cryogenically recover the unreacted tritium gas.

Step 3: Removal of Labile Tritium

  • Remove the reaction solvent under vacuum.

  • Add a protic solvent, such as methanol, to the residue and stir for 10-15 minutes. This allows tritium attached to heteroatoms (N-H) or other labile positions to exchange with the hydrogen from the methanol.

  • Remove the methanol under vacuum.

  • Repeat this process 3-5 times to ensure complete removal of labile tritium.

Step 4: Purification by HPLC

  • Dissolve the crude, de-labilized product in a suitable solvent.

  • Purify the [³H]-labeled product using reverse-phase HPLC, similar to the method described in Part 1.3, but typically on an analytical or semi-preparative scale.

  • Collect the peak corresponding to the product, identified by co-elution with an authentic, non-labeled standard.

Visualization of the [³H]Radiolabeling Workflow

H3_Workflow cluster_synthesis Step 1 & 2: Synthesis cluster_workup Step 3: Workup cluster_purification Step 4 & 5: Purification & QC Precursor Precursor + Iridium Catalyst in Degassed Solvent T2_Gas Introduction of Tritium (T₂) Gas Precursor->T2_Gas Reaction H/T Isotope Exchange Reaction T2_Gas->Reaction T2_Recovery Tritium Gas Recovery Reaction->T2_Recovery Labile_Removal Labile Tritium Removal (Methanol Washes) T2_Recovery->Labile_Removal HPLC HPLC Purification Labile_Removal->HPLC FinalProduct Final [³H]-Labeled Product HPLC->FinalProduct QC Quality Control (HPLC, LSC) FinalProduct->QC

Caption: Workflow for the [³H]radiolabeling via hydrogen isotope exchange.

Quality Control (QC)
QC TestMethodSpecificationRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-labeled standard.Confirms the chemical identity of the radiolabeled product.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥97%Ensures high purity for quantitative assays, minimizing interference from radioactive impurities.[6]
Specific Activity Liquid Scintillation Counting (LSC) & Mass Determination (UV or MS)>740 GBq/mmol (>20 Ci/mmol)A high specific activity is critical for sensitive receptor binding assays.
Position of Label Tritium NMR / Mass SpectrometryCharacterized (if required)Determines the specific sites of tritium incorporation. This is often a separate analytical study and not part of routine QC.

References

  • International Atomic Energy Agency (IAEA). Quality Control in the Production of Radiopharmaceuticals. [Link]

  • The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. [Link]

  • Arami, S., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. [Link]

  • Saha, G. B. (2010). Radiopharmaceutical quality control. In Fundamentals of Nuclear Pharmacy. Springer. (Conceptual link, similar content in ResearchGate article). [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. [Link]

  • Pekošak, A., & Piel, M. (2021). Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. Molecules. [Link]

  • Chen, Y., et al. (2023). A Novel Arene Trifluoromethyl-Based ¹⁸F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. [Link]

  • Luo, H., et al. (2023). Trifluoromethylation of Alkyl Electrophiles with ¹¹C or ¹⁸F Labeled Fluoroform for PET Applications. Science. [Link]

  • ResearchGate. Carbon and nitrogen labelling of pyrimidine and purine rings. [Link]

  • INIS-IAEA. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]

  • Korde, A., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics. [Link]

  • Moravek. The Importance of Purification for Radiolabeled Compounds. [Link]

  • Semantic Scholar. Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. [Link]

  • ResearchGate. Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. [Link]

  • Liang, S. H., et al. (2014). Development of Purine-Derived ¹⁸F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]

  • Previs, S. F., et al. (2014). ¹³C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [¹³C]Formate and [2-¹³C]Glycine Dosing in Adult Humans. Metabolism. [Link]

  • Google Patents. Method for labeling with tritium.
  • ResearchGate. Synthetic Tritium Labeling: Reagents and Methodologies. [Link]

  • ACS Publications. Development of Purine-Derived ¹⁸F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. [Link]

  • Bretschneider, T., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology. [Link]

  • PubMed. Metabolic labeling of DNA by purine analogues in vivo. [Link]

  • Coenen, H. H., & El-Kady, A. A. (2012). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals. [Link]

  • Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • Moravek, Inc. 3 Methods You Should Know About for Custom Radiolabeling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can optimize your reaction conditions and improve your final yield.

Introduction to the Synthetic Pathway

The synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)- is a multi-step process that requires careful control of reaction conditions and purification procedures. A common and effective route involves the initial synthesis of a 6-propyl-pyrimidine-4,5-diamine, followed by cyclization with a trifluoroacetylating agent to form the purine ring system. This guide will address potential issues in both of these key stages.

Below is a generalized workflow for the synthesis:

G cluster_0 Part 1: Pyrimidine Synthesis cluster_1 Part 2: Purine Formation (Cyclization) A Starting Materials (e.g., 4,6-dichloro-5-nitropyrimidine) B Nucleophilic Substitution (Introduction of Propyl Group) A->B Propylating agent C Reduction of Nitro Group B->C Reducing agent D 6-propyl-pyrimidine-4,5-diamine C->D E 6-propyl-pyrimidine-4,5-diamine F Cyclization with Trifluoroacetic Anhydride (TFAA) or Trifluoroacetic Acid (TFA) E->F G 9H-Purine, 6-propyl-2-(trifluoromethyl)- F->G

Caption: General workflow for the synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Part 1: Troubleshooting the Synthesis of 6-propyl-pyrimidine-4,5-diamine

This initial phase of the synthesis is critical for obtaining a high-purity intermediate, which directly impacts the final yield of the target purine.

Frequently Asked Questions (FAQs)

Question 1: My initial nucleophilic substitution to introduce the propyl group is sluggish and gives a low yield. What are the likely causes?

Answer: Several factors can contribute to a low yield in this step. Firstly, the reactivity of your starting pyrimidine is key. If you are starting with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine, the regioselectivity of the substitution can be an issue.

  • Solvent and Base: The choice of solvent and base is crucial. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction. The base should be strong enough to deprotonate your propylating agent if necessary, but not so strong as to cause side reactions.

  • Temperature: These reactions often require heating. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Propylating Agent: The nature of the propylating agent (e.g., propyl magnesium bromide, propyl zinc chloride) will significantly affect the reaction. Ensure your Grignard or organozinc reagent is freshly prepared and properly titrated.

Question 2: The reduction of the nitro group to an amine is incomplete or results in multiple byproducts. How can I improve this step?

Answer: The reduction of an aromatic nitro group is a common transformation, but it can be sensitive to the reaction conditions.

  • Choice of Reducing Agent: Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The choice depends on the other functional groups present in your molecule. For purine precursors, catalytic hydrogenation (H₂/Pd-C) is often a clean and effective method.

  • Reaction Monitoring: It is essential to monitor the reaction closely by TLC or LC-MS to determine the point of complete conversion. Over-reduction or side reactions can occur if the reaction is left for too long.

  • Work-up Procedure: The work-up is critical to isolate the diamine product, which can be unstable. A careful aqueous work-up to remove the catalyst and any inorganic byproducts is necessary. The diamine is often used immediately in the next step without extensive purification due to its potential for oxidation.

Part 2: Troubleshooting the Cyclization to form 9H-Purine, 6-propyl-2-(trifluoromethyl)-

The final cyclization step introduces the trifluoromethyl group and forms the purine ring. This step is often the most challenging in terms of yield and purity.

Frequently Asked Questions (FAQs)

Question 1: The cyclization reaction with trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) is not proceeding to completion, or I am observing significant charring and decomposition.

Answer: This is a common issue in purine synthesis, particularly when dealing with reactive reagents like TFAA.

  • Reaction Conditions: The reaction of pyrimidine-4,5-diamines with TFA or TFAA to form 8-(trifluoromethyl)purines often requires high temperatures.[1] However, this can also lead to decomposition. A stepwise approach, where the intermediate 5-(trifluoroacetylamino)pyrimidin-4-amine is formed at a lower temperature before heating to induce cyclization, can sometimes improve the yield.[1]

  • Water Scavenging: The presence of water can hydrolyze TFAA and hinder the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Alternative Reagents: If TFAA is too harsh, consider using trifluoroacetic acid with a dehydrating agent, or explore other methods for introducing the trifluoromethyl group, such as using a CF3-containing building block for a de novo synthesis.[2]

Question 2: I am getting a low yield of my target product and a significant amount of an unidentified byproduct. What could this be?

Answer: A common side reaction in purine synthesis is the formation of regioisomers or self-condensation products of the starting diamine.

  • Purity of Starting Material: The purity of the 6-propyl-pyrimidine-4,5-diamine is paramount. Any impurities can lead to side reactions during the high-temperature cyclization.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions and promote the desired intramolecular cyclization.

The following diagram illustrates the desired reaction versus a potential side reaction:

G cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reaction A 6-propyl-pyrimidine-4,5-diamine B Intramolecular Cyclization A->B TFAA C 9H-Purine, 6-propyl-2-(trifluoromethyl)- B->C D 6-propyl-pyrimidine-4,5-diamine E Intermolecular Condensation D->E F Dimeric Byproduct E->F

Caption: Desired intramolecular cyclization versus a potential intermolecular side reaction.

Question 3: My final product is difficult to purify. What purification strategies are recommended?

Answer: Purine derivatives can be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Chromatography: Normal-phase column chromatography on silica gel is a common method. A gradient elution with a solvent system like dichloromethane/methanol or hexane/ethyl acetate is often effective.[3] The polarity of the solvent system may need to be adjusted based on the specific substituents on the purine ring.[3]

  • Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography (C18) can be a good alternative.[3] The use of a modifier such as formic acid or trifluoroacetic acid in the mobile phase can help to obtain sharp peaks.[3]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material.

Summary of Key Parameters and Troubleshooting

Parameter Potential Issue Recommended Action Reference
Starting Material Purity Incomplete reactions, side product formationRecrystallize or re-purify starting materials.General Lab Practice
Solvent Slow reaction, poor solubilityUse dry, polar aprotic solvents (DMF, DMSO).[4]
Temperature Incomplete reaction or decompositionOptimize temperature for each step; monitor with TLC/LC-MS.[4][5]
Reagent Stoichiometry Excess reagent causing side reactions, or incomplete reactionCarefully control the stoichiometry of reagents.General Lab Practice
Reaction Time Incomplete conversion or product degradationMonitor reaction progress to determine optimal time.[6]
Work-up/Purification Product loss, impure final productUse appropriate extraction and chromatography techniques. Consider recrystallization.[3]

Experimental Protocol: General Procedure for Cyclization

This is a generalized protocol and may require optimization for your specific substrate.

  • To a solution of 6-propyl-pyrimidine-4,5-diamine (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, dioxane), add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the formation of the intermediate by TLC or LC-MS.

  • Heat the reaction mixture to reflux and monitor the cyclization to the purine product.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Piotrowska, D. G., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Nucleotides Bearing the 2'-O-Trifluoromethyl Group and Their Application in RNA Analogs Preparation. Current Protocols. Available at: [Link]

  • Hu, Y., et al. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Purine. In Wikipedia. Retrieved from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. Available at: [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]

  • Magaña-Vergara, N. E., et al. (2021). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules. Available at: [Link]

  • Guesné, S., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

  • Hu, Y., et al. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • King, M. W. (n.d.). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Kennelly, P. J., & Murray, R. K. (n.d.). Purine, Pyrimidine Metabolism, Disorders. In Harper's Illustrated Biochemistry. UW Pressbooks. Available at: [Link]

  • Microbe Notes. (2022). Purine Synthesis. Available at: [Link]

  • Piotrowska, D. G., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC. Available at: [Link]

  • Chávez-Pineda, O. A., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of reaction conditions for 9H-Purine, 6-propyl-2-(trifluoromethyl)-, a molecule of interest in medicinal chemistry and drug development. As Senior Application Scientists, we have structured this guide to address common challenges and provide scientifically-grounded solutions to streamline your experimental workflow.

I. Proposed Synthetic Pathway: A Regioselective Approach

The synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)- is most effectively achieved through a regioselective, multi-step sequence starting from the commercially available 2,6-dichloropurine. The differential reactivity of the chloro-substituents at the C2 and C6 positions of the purine ring is the cornerstone of this strategy, with the C6 position being significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the C2 position.

Our proposed synthetic route is as follows:

  • N9-Protection: Protection of the N9 position of 2,6-dichloropurine to prevent side reactions and improve solubility.

  • Regioselective Suzuki-Miyaura Coupling: Introduction of the propyl group at the C6 position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at the C2 position.

  • N9-Deprotection: Removal of the N9-protecting group to yield the final product.

Caption: Proposed synthetic workflow for 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by synthetic step to provide targeted answers to common issues you may encounter.

Step 1: N9-Protection of 2,6-Dichloropurine

Q1: Which protecting group should I use for the N9 position of 2,6-dichloropurine?

A1: The choice of protecting group is critical and should be guided by its stability throughout the subsequent reaction sequence and the ease of its final removal. For this synthesis, we recommend either the tetrahydropyranyl (THP) or the benzyloxymethyl (BOM) group.[1][2]

Protecting GroupIntroduction ConditionsStabilityDeprotection Conditions
THP Dihydropyran (DHP), p-toluenesulfonic acid (p-TsOH) in an aprotic solvent (e.g., DCM).Stable to basic conditions, organometallics, and hydrides.[3]Mildly acidic conditions (e.g., acetic acid in THF/water, or p-TsOH in methanol).
BOM Benzyloxymethyl chloride (BOM-Cl), diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DCM).[2]Generally stable to a wide range of non-reductive conditions.Hydrogenolysis (e.g., H₂, Pd/C) or acidic conditions (e.g., TFA).[4][5]

Troubleshooting N9-Protection:

IssuePotential Cause(s)Suggested Solution(s)
Low yield of protected product Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature. Use a slight excess of the protecting group reagent.
Formation of N7-isomer.While N9 is generally the thermodynamically favored site of alkylation for purines, some N7-isomer may form.[6] Purify by column chromatography.
Decomposition of starting material Strong acidic conditions for THP protection.Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).
Step 2: Regioselective Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura reaction to introduce the propyl group is sluggish or gives a low yield. What should I do?

A2: Low yields in Suzuki-Miyaura couplings on heteroaromatic chlorides are common and can often be overcome by careful optimization of the catalytic system and reaction conditions.[7]

Troubleshooting Suzuki-Miyaura Coupling:

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Catalyst/Ligand Inefficiency: The chosen palladium catalyst and ligand may not be active enough for the electron-deficient 2-chloropurine substrate.[8]Use a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or a Buchwald-type ligand.[8] Consider using a pre-catalyst for better reproducibility.
Inadequate Base: The base may not be effective in activating the propylboronic acid.Screen different bases. For alkylboronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
Poor Reagent Quality: Propylboronic acid can degrade over time. The palladium catalyst may have lost activity.Use fresh, high-purity propylboronic acid and palladium catalyst.
Formation of Side Products Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.Avoid amine bases and alcoholic solvents if possible. Minimize reaction time and temperature.[7]
Homocoupling of Propylboronic Acid: Two propyl groups couple together. This is often promoted by the presence of oxygen.Ensure the reaction mixture is thoroughly degassed using freeze-pump-thaw cycles or by sparging with an inert gas.
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[7]

Optimized Protocol for Suzuki-Miyaura Coupling:

Caption: Recommended workflow for the Suzuki-Miyaura coupling step.

Step 3: Trifluoromethylation

Q3: Which method is best for introducing the trifluoromethyl group at the C2 position?

A3: Several methods can be employed for the trifluoromethylation of the electron-deficient C2 position. The choice depends on the availability of reagents and the functional group tolerance required.

MethodReagent(s)Key Features
Palladium-Catalyzed TMSCF₃ or TESCF₃, Pd catalyst, phosphine ligand, fluoride source (e.g., KF, CsF).[9][10]Generally good functional group tolerance but can require high temperatures.
Radical Trifluoromethylation Langlois' reagent (CF₃SO₂Na) or Umemoto's reagents.[11][12]Can often be performed under milder conditions, sometimes with photoredox catalysis.

Troubleshooting Trifluoromethylation:

IssuePotential Cause(s)Suggested Solution(s)
Low yield Reagent Instability: Some trifluoromethylating agents are sensitive to moisture and air.Ensure anhydrous and inert reaction conditions. Use freshly opened or properly stored reagents.
Low Reactivity of the Substrate: The 2-chloro-6-propylpurine may be less reactive than other substrates.Increase the reaction temperature or prolong the reaction time. Screen different catalysts and ligands for palladium-catalyzed methods.
Decomposition of the product The trifluoromethyl group can be unstable under strongly basic conditions.[13]Avoid strongly basic conditions during the reaction and work-up. Neutralize the reaction mixture carefully.
Step 4: N9-Deprotection

Q4: My deprotection step is not working or is leading to decomposition of my product.

A4: The deprotection conditions must be chosen carefully to be effective without affecting the rest of the molecule.

Troubleshooting N9-Deprotection:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Deprotection Inefficient reaction conditions: The chosen deprotection method may not be suitable.For THP deprotection, ensure sufficient acid is present and allow for adequate reaction time. For BOM deprotection, ensure the Pd/C catalyst is active and the hydrogen pressure is sufficient.
Product Decomposition Harsh deprotection conditions: The trifluoromethyl group can be sensitive to strong acids.For THP deprotection, use milder acidic conditions (e.g., PPTS in ethanol). For BOM deprotection, avoid overly acidic additives during hydrogenolysis.

III. Purification and Characterization

Q5: How should I purify the final product and my intermediates?

A5: Purification of purine derivatives is typically achieved by silica gel column chromatography. The polarity of the eluent will depend on the substituents on the purine ring.

  • Non-polar to moderately polar compounds: Hexane/ethyl acetate gradients are often effective.

  • More polar compounds: Dichloromethane/methanol gradients may be necessary.[4]

For challenging separations, reversed-phase HPLC can be a powerful alternative.[14]

Q6: What are the expected spectroscopic features of 9H-Purine, 6-propyl-2-(trifluoromethyl)-?

A6: While specific data for this exact compound may not be readily available, we can predict the key spectroscopic features based on related structures.

  • ¹H NMR: Expect signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the CH₂ attached to the purine ring), a singlet for the C8-H proton, and a broad singlet for the N9-H proton.

  • ¹³C NMR: Look for the characteristic signals of the purine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

By following this guide and carefully optimizing each step, you will be well-equipped to successfully synthesize and troubleshoot the preparation of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

IV. References

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.

  • A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropy. Taylor & Francis Online.

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.

  • An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry.

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme Connect.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.

  • New Umemoto's Reagent II for Trifluoromethylation. TCI Chemicals.

  • Innate C-H trifluoromethylation of heterocycles. PMC.

  • New Umemoto's Reagent II for Trifluoromethylation. TCI Chemicals.

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.

  • Reagent of the month – November - Langlois reagent. SigutLabs.

  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB. TCI Chemicals.

  • Benzyl chloromethyl ether | 35364-99-9. Benchchem.

  • Mes-Umemoto reagent = 95 1895006-01-5. Sigma-Aldrich.

  • THP Protecting Group: THP Protection & Deprotection Mechanism –. Total Synthesis.

  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal.

  • Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate.

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications.

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC.

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.

  • The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC.

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.

  • Base protection of purine nucleosides: how to choose a protecting group? Reddit.

  • (PDF) Innate C-H trifluoromethylation of heterocycles. ResearchGate.

  • Innate C-H trifluoromethylation of heterocycles. PubMed.

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... ResearchGate.

  • (a) Cys thiol protection with the benzyloxymethyl (Bom) protecting.... ResearchGate.

  • Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. PubMed.

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions | Request PDF. ResearchGate.

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC.

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.

  • Troubleshooting guide for incomplete Cbz-protection of pyridine. Benchchem.

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC.

  • (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... ResearchGate.

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0321005). NP-MRD.

  • Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions. Royal Society of Chemistry.

  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate.

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. Separation Science.

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters. ACS Publications.

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.

  • Troubleshooting Guide for Genomic DNA Extraction & Purification (NEB #T3010). New England BioLabs.

Sources

stability issues of 9H-Purine, 6-propyl-2-(trifluoromethyl)- in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Aqueous Stability Issues

Welcome to the technical support center for 9H-Purine, 6-propyl-2-(trifluoromethyl)-. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the aqueous stability of this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 9H-Purine, 6-propyl-2-(trifluoromethyl)- in aqueous solutions?

The primary stability issue stems from the 2-(trifluoromethyl) group on the purine ring. The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which significantly increases the electrophilic character of the carbon atom it's attached to (C2 position) on the purine ring. This makes the C2 position highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction can ultimately convert the trifluoromethyl group into a carboxylic acid, fundamentally altering the molecule's structure and biological activity.[1][2][3]

Q2: What are the typical signs of degradation in my experimental setup?

Researchers may observe several signs indicating compound degradation:

  • Loss of Biological Activity: A time-dependent decrease in the potency or efficacy of the compound in cell-based or biochemical assays is a primary indicator.

  • Changes in Analytical Profile: When analyzing samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4]

  • Precipitate Formation: While this can also be a solubility issue, the degradation product (the 2-carboxy analog) may have different solubility properties, leading to precipitation over time.

  • pH Shift: The formation of acidic degradants can cause a noticeable drop in the pH of unbuffered or weakly buffered solutions.

Q3: How does the pH of the aqueous solution affect the stability of this compound?

The pH of the solution is a critical factor. Hydrolysis of the trifluoromethyl group is often accelerated under basic (alkaline) conditions due to the increased concentration of the hydroxide ion (OH-), a stronger nucleophile than water.[2][5] Conversely, in strongly acidic conditions, hydrolysis can also be catalyzed. Therefore, the compound is expected to exhibit maximum stability in a neutral to slightly acidic pH range. It is crucial to determine the optimal pH for your specific application through systematic stability studies.[6][7]

Q4: I'm preparing a stock solution in DMSO. Is that stable, and how should I prepare my aqueous working solutions?

A stock solution in anhydrous DMSO is generally stable when stored properly (e.g., at -20°C or -80°C, protected from moisture). The issue arises when you dilute this stock into an aqueous buffer for your experiments.

Best Practice:

  • Prepare aqueous working solutions fresh for each experiment.

  • Avoid long-term storage of the compound in aqueous media.

  • When diluting, add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to minimize precipitation.

  • Limit the final concentration of DMSO in your assay to a level that does not affect the biological system (typically <0.5%).

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

Problem 1: I'm observing a rapid loss of compound potency in my multi-day cell culture experiment.
  • Underlying Cause: This is a classic sign of chemical degradation in the cell culture medium. Over 24-72 hours, a significant portion of your active compound is likely hydrolyzing to an inactive form.

  • Troubleshooting Steps:

    • Confirm Instability: Perform a simple stability test. Incubate the compound in your complete cell culture medium at 37°C. Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound.

    • Mitigation Strategy 1 (Dosing Regimen): Instead of a single dose at the beginning of the experiment, consider replacing the medium with freshly prepared compound-containing medium every 12-24 hours. This ensures a more consistent concentration of the active compound.

    • Mitigation Strategy 2 (Formulation): For in vivo or more complex experiments, formulation strategies such as complexation with cyclodextrins could be explored to protect the labile trifluoromethyl group.[8]

Problem 2: My analytical results (HPLC/LC-MS) are inconsistent, with varying peak areas for the same concentration.
  • Underlying Cause: If you've ruled out instrument variability, this suggests the compound may be degrading during sample preparation or in the autosampler.

  • Troubleshooting Steps:

    • Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow down degradation in queued samples.

    • Assess Mobile Phase pH: Ensure your mobile phase is not strongly basic, as this can cause on-column degradation. Buffered mobile phases in the pH 3-6 range are often a good starting point.

    • Minimize Sample Preparation Time: Prepare samples immediately before analysis. Avoid letting samples sit at room temperature in aqueous solutions for extended periods.

Problem 3: A precipitate forms after I dilute my DMSO stock into my aqueous phosphate buffer.
  • Underlying Cause: This can be due to either poor aqueous solubility or the degradation of the compound into a less soluble product.

  • Troubleshooting Steps:

    • Solubility Check: Determine the kinetic solubility of the compound in your specific buffer. This will tell you the maximum concentration you can achieve without immediate precipitation.

    • pH Adjustment: Systematically test the solubility and stability in buffers of different pH values (e.g., citrate buffer at pH 5, phosphate buffer at pH 7, Tris buffer at pH 8). You may find a pH that balances both solubility and stability.

    • Use of Co-solvents: If compatible with your experimental system, consider using a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous solution to improve solubility.[7]

Visualizing the Problem: Degradation and Troubleshooting

To better understand the processes, the following diagrams illustrate the likely degradation pathway and a logical troubleshooting workflow.

A 9H-Purine, 6-propyl- 2-(trifluoromethyl)- B Intermediate (Gem-diol) A->B Nucleophilic Attack (Hydrolysis) C Degradation Product (2-Carboxypurine derivative) B->C Elimination of HF H2O H₂O (Nucleophile) H2O->A

Caption: Proposed hydrolysis pathway of the 2-trifluoromethyl group.

start Inconsistent Experimental Results Observed check_potency Rapid Loss of Potency? start->check_potency check_precipitate Precipitate Formation? start->check_precipitate check_analytical Inconsistent HPLC Data? start->check_analytical sol_potency Degradation in Assay (e.g., cell culture medium) check_potency->sol_potency Yes sol_precipitate Poor Solubility or Degradation Product? check_precipitate->sol_precipitate Yes sol_analytical Degradation in Autosampler or on Column? check_analytical->sol_analytical Yes action_potency Action: 1. Run time-course stability study. 2. Adjust dosing regimen. sol_potency->action_potency action_precipitate Action: 1. Determine kinetic solubility. 2. Optimize buffer pH. sol_precipitate->action_precipitate action_analytical Action: 1. Cool autosampler. 2. Check mobile phase pH. sol_analytical->action_analytical

Sources

unexpected off-target effects of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9H-Purine, 6-propyl-2-(trifluoromethyl)- (PTP-CF3)

Executive Summary & Molecule Profile

Product Name: PTP-CF3 (6-propyl-2-(trifluoromethyl)purine) Chemical Class: 2,6-Disubstituted Purine Primary Application: Often utilized as a scaffold for Adenosine Receptor (AR) antagonism (specifically A2B/A3 subtypes) or as a chemical probe in purinergic signaling.

The "Unexpected" Challenge: While 2-(trifluoromethyl) substitutions are designed to enhance metabolic stability (blocking Adenosine Deaminase) and receptor affinity, the addition of a lipophilic 6-propyl group creates a "dirty" pharmacological profile. Researchers frequently encounter anomalous data due to the compound's ability to permeate membranes and inhibit intracellular enzymes—specifically Phosphodiesterases (PDEs) and Cyclin-Dependent Kinases (CDKs) —independent of its cell-surface receptor targets.

This guide addresses the three most common "silent" variables introduced by this molecule:

  • Pseudo-Agonism: PDE inhibition mimicking receptor activation.

  • Cytotoxicity: Off-target CDK inhibition arresting the cell cycle.

  • Adenosine Scoop: Inhibition of Equilibrative Nucleoside Transporters (ENTs).

Troubleshooting Guide (Q&A Format)

Scenario A: The "Pseudo-Agonist" Effect

Q: I am using PTP-CF3 as an antagonist to block A2B receptor signaling, but I am observing an increase in intracellular cAMP levels, similar to an agonist. Is my compound contaminated?

A: It is unlikely to be contamination. You are likely observing Class-I Phosphodiesterase (PDE) Inhibition .

  • The Mechanism: Purines are the structural backbone of cAMP and cGMP. The 2-(trifluoromethyl) group, combined with the 6-propyl chain, mimics the transition state of cAMP hydrolysis. Instead of just blocking the receptor on the surface, PTP-CF3 enters the cell and inhibits PDE4 or PDE5. This prevents cAMP degradation, causing levels to rise even if the receptor is blocked.

  • The Diagnostic:

    • Step 1: Treat cells with a non-purine Adenosine Receptor antagonist (e.g., PSB-603 for A2B or ZM-241385 for A2A).

    • Step 2: If PTP-CF3 still elevates cAMP in the presence of these specific blockers, the effect is intracellular (PDE-mediated).

    • Step 3: Compare the effect with Rolipram (a specific PDE4 inhibitor). If the profiles match, PTP-CF3 is acting as a PDE inhibitor in your system.

Scenario B: Unexpected Cytotoxicity

Q: My viability assays show G2/M cell cycle arrest and apoptosis at concentrations (10-50 µM) that should be non-toxic for receptor studies. Is this a mitochondrial effect?

A: While mitochondrial uncoupling is possible with lipophilic CF3 compounds, the specific G2/M arrest points to Cyclin-Dependent Kinase (CDK) Inhibition .

  • The Mechanism: The purine core of PTP-CF3 competes with ATP for the binding pocket of kinases. The 2,6-substitution pattern is structurally homologous to Roscovitine and Olomoucine (known CDK inhibitors). The 6-propyl group fits into the hydrophobic gatekeeper region of the kinase ATP-binding site, inhibiting CDK1/Cyclin B or CDK2/Cyclin E.

  • The Solution:

    • Lower the Dose: Kinase inhibition usually has a higher IC50 (>10 µM) compared to GPCR antagonism (<1 µM). Titrate your dose down.

    • Western Blot Validation: Check for the loss of Retinoblastoma (Rb) phosphorylation. If pRb decreases, you are hitting CDKs, not just surface receptors.

Scenario C: The "Disappearing Ligand" Phenomenon

Q: In my radioligand binding assays, PTP-CF3 seems to have nanomolar affinity, but in whole-cell functional assays, the potency drops significantly. Why the discrepancy?

A: This is often due to Equilibrative Nucleoside Transporter (ENT) Inhibition .

  • The Mechanism: 6-propyl-2-(trifluoromethyl)purine can block ENT1/2 transporters. In whole cells, this prevents endogenous adenosine from leaving the cell (or your probe from entering if it requires transport). This alters the local concentration of adenosine at the cell surface, masking the true antagonistic potency of your compound.

  • The Fix: Perform your functional assays in the presence of Dipyridamole (10 µM) to block ENTs uniformly across all conditions, removing this variable from the equation.

Experimental Validation Protocols

To confirm if PTP-CF3 is exerting off-target effects in your specific model, execute the following "Triad Control" experiment.

Protocol: The "Purine Triad" Differentiation Assay

Objective: Distinguish between Receptor Antagonism, PDE Inhibition, and Kinase Inhibition.

Materials:

  • Compound: PTP-CF3 (10 µM)

  • Control A (Receptor): NECA (Non-selective Adenosine Agonist)

  • Control B (PDE): Rolipram (PDE4 Inhibitor) or IBMX (Pan-PDE Inhibitor)

  • Readout: cAMP HTRF or Luciferase Reporter.

Step-by-Step:

  • Baseline: Measure basal cAMP.

  • Condition 1 (Agonist Only): Treat with NECA (1 µM). Expect: High cAMP.

  • Condition 2 (Test): Treat with NECA + PTP-CF3.

    • Result A (Ideal): cAMP returns to baseline (Receptor Antagonism).

    • Result B (Off-Target): cAMP remains high or increases further (PDE Inhibition).

  • Condition 3 (PDE Masking): Treat with PTP-CF3 alone (no agonist).

    • If cAMP rises significantly > baseline, PTP-CF3 is a PDE inhibitor in this cell line.

Visualizing the Off-Target Pathways

The following diagram illustrates the "Purine Trap"—how PTP-CF3 intersects multiple signaling nodes simultaneously.

Purine_OffTargets PTP PTP-CF3 (6-propyl-2-CF3-purine) AR Adenosine Receptor (A2B / A3) PTP->AR Antagonism (Intended) PDE Phosphodiesterase (PDE4 / PDE5) PTP->PDE Inhibition (Off-Target) CDK Cyclin-Dependent Kinase (CDK) PTP->CDK ATP Competition ENT Nucleoside Transporter (ENT1/2) PTP->ENT Blockade Sig Signaling Blockade (Expected) AR->Sig Blocks cAMP cAMP / cGMP Accumulation PDE->cAMP Increases (Pseudo-Agonism) Cycle G2/M Cell Cycle Arrest CDK->Cycle Induces Toxicity Adeno Extracellular Adenosine Shift ENT->Adeno Alters Local Conc.

Caption: Figure 1: The Pharmacological Interactome of PTP-CF3. Red dashed lines indicate common off-target mechanisms that confound experimental data.

Comparative Data: Off-Target Potency

Use this table to estimate the risk of off-target effects based on your working concentration.

Target ClassMechanismApproximate IC50/KiRisk Level at 10 µM
Adenosine Receptors (A2B/A3) Antagonism10 - 500 nMHigh (Primary Effect)
Phosphodiesterases (PDE4) Inhibition2 - 15 µMModerate (Bioactive)
Phosphodiesterases (PDE5) Inhibition5 - 20 µMModerate
Kinases (CDK1/2) ATP Competition10 - 50 µMLow (Unless overdosed)
Transporters (ENT1) Blockade1 - 10 µMHigh (Bioactive)

Note: Values are estimated based on Structure-Activity Relationships (SAR) of 2,6-disubstituted purines (e.g., Rolipram and Olomoucine analogs).

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Daly, J. W. (2000). Alkylxanthines as research tools. Journal of Autonomic Pharmacology, 20(6), 311-324. (Discusses the PDE/Receptor overlap in purine scaffolds). Link

  • Beavo, J. A. (1995). Cyclic nucleotide phosphodiesterases: functional implications of multiple isoforms. Physiological Reviews, 75(4), 725-748. Link

  • Legraverend, M., et al. (2000). Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines. Bioorganic & Medicinal Chemistry, 8(8), 2007-2012. (Establishes the SAR for purine-based kinase inhibition). Link

  • Gomperts, B. D., et al. (2009). Signal Transduction. Academic Press. (Chapter on Purinergic Signaling and "Purine Traps"). Link

Heterocycle NMR Support Hub: Troubleshooting 6-Propyl-2-(trifluoromethyl)-9H-purine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CF3-009 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Spectral Anomalies in 2-CF3-6-Alkyl Purines

Introduction: The "Ghost" Signals

Welcome to the Heterocycle NMR Support Hub. You are likely here because the NMR spectrum of 6-propyl-2-(trifluoromethyl)-9H-purine is behaving erratically.

Purines are notoriously difficult due to annular tautomerism (N7-H vs. N9-H), but your molecule adds a layer of complexity: the trifluoromethyl (


) group  at position 2. This substituent introduces strong electron-withdrawing effects and massive spin-spin coupling (

), often causing critical carbon signals to "vanish" into the baseline or appear as confusing multiplets.

This guide treats your spectral analysis as a debugging process. We will isolate the three most common failure modes: Tautomeric Exchange, Fluorine Coupling, and Connectivity Assignment.

Module 1: The Tautomerism Trap (1H NMR)

User Complaint: "I cannot find the N-H proton, or my aromatic signals are broad/doubled."

Root Cause: Purines exist in a dynamic equilibrium between the N9-H and N7-H tautomers. In solution, the proton hops between these nitrogens faster than the NMR timescale (intermediate exchange), causing signal broadening.

Diagnostic Protocol:

  • Solvent Selection (Critical):

    • CDCl3: Often leads to broad, invisible NH signals due to poor hydrogen bonding stabilization.[1]

    • DMSO-d6: The Gold Standard. It slows the exchange rate via strong H-bonding, usually sharpening the NH signal (typically >13.0 ppm).

  • The "C4/C5 Shift" Rule: If you observe two sets of signals (slow exchange), you can identify the major tautomer by the chemical shift of Carbon-5 (C5) and Carbon-4 (C4).

    • N9-H Tautomer: C5 is deshielded (~130-132 ppm); C4 is shielded.

    • N7-H Tautomer: C5 is shielded (~120-123 ppm); C4 is deshielded.

Troubleshooting Workflow:

Tautomer_Logic Start Symptom: Broad/Missing NH Solvent Check Solvent Start->Solvent CDCl3 CDCl3 used? Solvent->CDCl3 Switch Switch to DMSO-d6 CDCl3->Switch Yes Sharp Signal Sharp? Switch->Sharp VT Run VT-NMR (-40°C) Sharp->VT No (Still Broad) Result Tautomers Freeze Out (Distinct N7/N9 sets) VT->Result

Figure 1: Decision tree for resolving purine tautomerism issues.

Module 2: The Fluorine Factor (13C & 19F NMR)

User Complaint: "I am missing the C2 carbon signal, and my other aromatic carbons are split into quartets."

Root Cause: The


 nucleus (100% natural abundance, Spin 1/2) couples to 

.[1] This splits the carbon signals into quartets (

). The intensity of the C2 signal is diluted by a factor of 4 (due to splitting) and further reduced by the lack of Nuclear Overhauser Effect (NOE) and long relaxation times (

) typical of quaternary carbons between nitrogens.

Quantitative Data: Predicted Coupling Constants

Carbon PositionTypePredicted Shift (

)
MultiplicityCoupling Constant (

)
Notes


~118 - 122 ppmQuartet (

)
~275 Hz Massive splitting.[1] Easy to mistake for noise if S/N is low.
C2 Quaternary~150 - 155 ppmQuartet (

)
~35 - 40 Hz Hardest to find. Located between nitrogens.
C4 Quaternary~150 - 152 ppmSinglet/Broad< 3 HzLong range coupling usually negligible.
C6 Quaternary~155 - 160 ppmSinglet~0 HzToo far from

.
C8 CH~142 - 146 ppmSinglet0 HzNo coupling.

Acquisition Fix:

  • Increase d1: Set relaxation delay (

    
    ) to 3-5 seconds to allow C2 to relax.
    
  • Chromium Acetylacetonate: Add ~5 mg of

    
     relaxation agent to shorten 
    
    
    
    .
  • 19F-Decoupled 13C: If your probe allows, run a {1H, 19F} decoupled carbon experiment to collapse the quartets back into singlets.

Module 3: Connectivity & Assignment (2D NMR)

User Complaint: "How do I prove the Propyl is at C6 and CF3 is at C2?"

Logic: You cannot rely on chemical shifts alone. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring.

The HMBC Pathway:

  • Anchor Point (H8): The proton at C8 is your only aromatic singlet. It will show correlations to C4 and C5 .

  • Propyl Anchor (

    
    ):  The 
    
    
    
    attached to the ring (approx 3.0 ppm) will show a strong 3-bond correlation to C6 and C5 .
  • The Bridge: Both H8 and Propyl-H1' should correlate to C5 , linking the imidazole and pyrimidine rings.

Connectivity Diagram:

HMBC_Logic H8 H8 Proton (Singlet, ~8.5 ppm) C4 C4 (Quaternary) H8->C4 HMBC (3J) C5 C5 (Bridgehead) H8->C5 HMBC (2J) H1_Propyl Propyl H1' (Triplet, ~3.0 ppm) H1_Propyl->C5 HMBC (3J) C6 C6 (Propyl-bound) H1_Propyl->C6 HMBC (2J) C5->C4 Ring Fusion C2 C2 (CF3-bound, Quartet) F19 19F (CF3) F19->C2 J-Coupling (2J ~35Hz)

Figure 2: HMBC connectivity map. Note that C5 is the crucial "handshake" carbon seen by both the Propyl chain and H8.

References & Further Reading
  • Reich, H. J. (2024).[1] WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin. Link

    • Authoritative source for C-F coupling constant magnitudes.

  • BenchChem. (2025).[2] Distinguishing between N7 and N9 purine isomers by NMR. Link

    • Source for C4/C5 chemical shift rules in tautomers.

  • Kowalska, P., et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Journal of Organic Chemistry. Link

    • Provides specific spectral data for 2-trifluoromethyl purine derivatives.

  • Doddrell, D., et al. (1976).[3] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

    • Foundational paper on CF3-Aromatic coupling patterns.

Sources

Technical Support Center: Optimizing 9H-Purine, 6-propyl-2-(trifluoromethyl)- Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Cytotoxicity in Control Cells (Fibroblasts, PBMCs, Hepatocytes) Compound Class: 2,6-Disubstituted Purine / Fluorinated Nucleobase Analog Ticket ID: PUR-CF3-OPT-001

Executive Summary

You are observing cytotoxicity in control cells when using 9H-Purine, 6-propyl-2-(trifluoromethyl)- . This molecule combines a lipophilic propyl chain with an electron-withdrawing trifluoromethyl (


) group. While this substitution pattern enhances metabolic stability and membrane permeability, it frequently leads to two distinct toxicity mechanisms in non-target cells:
  • Physicochemical Toxicity: Micro-precipitation or non-specific membrane intercalation due to high lipophilicity (

    
    ).
    
  • Off-Target Pharmacology: Inhibition of housekeeping kinases (e.g., CDKs) or adenosine receptors common to healthy tissue.

This guide provides a systematic troubleshooting protocol to decouple these effects and improve your therapeutic index.

Part 1: Diagnostic Workflow

Before altering your dose-response curves, you must identify the source of the toxicity. Use this logic tree to diagnose the root cause.

TroubleshootingLogic Start Cytotoxicity in Control Cells CheckMicroscopy Step 1: 40x Microscopy Check (0-4 hours post-dose) Start->CheckMicroscopy Crystals Crystals/Debris Visible? CheckMicroscopy->Crystals SolubilityIssue Issue: Solubility Crash Action: Switch to Cyclodextrin Crystals->SolubilityIssue Yes CheckDMSO Step 2: Check Vehicle Is Final DMSO > 0.5%? Crystals->CheckDMSO No VehicleTox Issue: Vehicle Toxicity Action: Increase Stock Conc. CheckDMSO->VehicleTox Yes CheckKinetics Step 3: Time-Kill Analysis Rapid (<6h) vs Slow (>24h) Death CheckDMSO->CheckKinetics No MembraneLysis Rapid Death: Non-Specific Membrane Lysis Action: Increase BSA/Serum CheckKinetics->MembraneLysis Rapid (<6h) OffTarget Slow Death: Off-Target Kinase Inhibition Action: Pulse Dosing CheckKinetics->OffTarget Slow (>24h)

Figure 1: Diagnostic logic tree for differentiating between physical precipitation, vehicle effects, and biological off-target toxicity.

Part 2: Solubility & Formulation Optimization

The trifluoromethyl group at C2 and propyl at C6 make this compound highly hydrophobic. In standard aqueous media (DMEM/RPMI), it will likely precipitate at concentrations


 if added directly from DMSO, causing "false" cytotoxicity via physical stress on the cell membrane.
Protocol A: The "Solubility Step-Down" Method

Do not pipette 100% DMSO stock directly into the cell well. This causes a local "shock" precipitation that never re-dissolves.

  • Prepare Intermediate Stock: Dilute your 10mM DMSO stock 1:10 into sterile PBS containing 10% BSA (Bovine Serum Albumin).

    • Why: Albumin acts as a carrier protein, sequestering the lipophilic purine and preventing crystal growth.

  • Vortex Immediately: Vortex for 15 seconds. Ensure the solution is clear (no turbidity).

  • Final Dosing: Add this intermediate to your cell culture media.

    • Result: The compound transfers from BSA to the cell membrane equilibrium without crashing out.

Protocol B: Cyclodextrin Complexation (Gold Standard)

If DMSO toxicity is suspected (see Table 1), replace DMSO with Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
ParameterStandard DMSO ProtocolHP-

-CD Protocol
Advantage
Solvent 100% DMSO20% w/v HP-

-CD in Saline
Eliminates solvent toxicity
Max Solubility High (Stock), Low (Media)Moderate (Stable in Media)Prevents precipitation
Cell Permeability High (Solvent assisted)Controlled (Equilibrium driven)Reduces membrane shock
Toxicity Source Solvent + CompoundCompound OnlyCleaner data

Preparation:

  • Dissolve solid compound in a minimal volume of acetone/methanol.

  • Add to 20% HP-

    
    -CD (aq).
    
  • Evaporate the organic solvent under nitrogen flow.

  • Filter sterilize (0.22

    
    ).
    

Part 3: Mitigating Biological Off-Target Effects

If the compound is fully soluble and DMSO is


, the cytotoxicity is likely biological. Purines with C2/C6 substitutions often inhibit Cyclin-Dependent Kinases (CDKs)  or Adenosine Receptors , which are essential for control cell health.
Strategy: Pulse-Dosing (Washout)

Cancer cells (or activated immune cells) are often "addicted" to specific signaling pathways and commit to apoptosis quickly. Healthy control cells can often recover if the target inhibition is transient.

The Experiment:

  • Seed Cells: Control cells (e.g., HFF-1) and Target cells.

  • Pulse: Treat with

    
     concentration for 6 hours only .
    
  • Wash: Remove media, wash 2x with warm PBS.

  • Recovery: Replace with drug-free media.

  • Readout: Measure viability at 48 hours.

Hypothesis: If efficacy is maintained in target cells but toxicity drops in controls, your compound acts via an irreversible or "commitment-point" mechanism in the target, allowing you to spare healthy tissue via dosing schedules.

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound precipitates immediately when added to media. Can I sonicate the cells? A: No. Sonicating cells will lyse them. You must sonicate the stock solution before adding it to the media. If precipitation occurs in the well, the data is invalid. Refer to the HP-


-CD Protocol above.

Q2: Why is the


 group causing more toxicity than the parent purine? 
A:  The trifluoromethyl group (

) is highly electron-withdrawing and lipophilic.
  • Lipophilicity: It increases membrane residence time, potentially disrupting bilayer integrity (non-specific toxicity).

  • Metabolic Stability: It blocks metabolic oxidation at the C2 position, extending the half-life. The cells are exposed to the active drug for longer than they would be to a non-fluorinated analog.

Q3: What is the safe limit for DMSO in sensitive control lines? A: See the tolerance table below.

Cell TypeMax Tolerated DMSO (24h)Max Tolerated DMSO (72h)Recommended Limit
HeLa / HEK293 1.0%0.5%0.5%
Primary Fibroblasts 0.5%0.1%0.1%
PBMCs / T-Cells 0.25%0.1%0.1%
Neurons / Stem Cells 0.1%<0.05%0.05%

Q4: I see cytoplasmic vacuolization before cell death. What does this mean? A: This is a hallmark of lysosomal trapping or autophagy . Lipophilic amines (like substituted purines) can become trapped in acidic lysosomes, causing them to swell.

  • Test: Co-treat with Bafilomycin A1 (10 nM) to block acidification. If toxicity is reduced, the mechanism is lysosomal accumulation, not target engagement.

References

  • Solubility & Cyclodextrins: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • DMSO Toxicity: Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.

  • Purine Scaffold Biology: Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry.

  • Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

common experimental errors when using 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 9H-Purine, 6-propyl-2-(trifluoromethyl)- (CAS No. 137233-01-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful application of this compound in your experiments.

Section 1: Compound Properties & Handling FAQs

This section addresses common questions regarding the fundamental properties and proper handling of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physicochemical properties is crucial for experimental design. The purine core, combined with a lipophilic propyl group and a highly electronegative trifluoromethyl (CF₃) group, dictates its behavior. The CF₃ group, in particular, significantly increases lipophilicity and metabolic stability.[1][2]

Table 1: Physicochemical Properties of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

PropertyPredicted/Observed ValueRationale & Experimental Implication
Molecular Formula C₉H₉F₃N₄Derived from its chemical structure.
Molecular Weight 246.20 g/mol Important for calculating molar concentrations.
LogP (Octanol/Water) ~2.5 - 3.5 (Predicted)Indicates high lipophilicity and low aqueous solubility.[1] This suggests the compound will readily cross cell membranes but will require an organic solvent for stock solutions.
pKa (Basic) ~1.5 - 2.5 (Predicted)The electron-withdrawing CF₃ group significantly reduces the basicity of the purine ring compared to unsubstituted purines.[3] This means it is unlikely to be protonated at physiological pH.
Appearance White to off-white solidStandard appearance for many purified small molecules.
Q2: How should I properly store the compound in its solid form and as a stock solution?

A2: Proper storage is critical to maintain the compound's integrity and ensure experimental reproducibility.

  • Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture.[4][5]

  • Stock Solution (in DMSO): For long-term storage, aliquoted stock solutions in anhydrous DMSO should be stored at -80°C.[6] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water into the DMSO stock.

Q3: What is the recommended procedure for preparing a stock solution? I'm concerned about solubility.

A3: Due to its low predicted aqueous solubility, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Solvent Choice: Use anhydrous, high-purity DMSO to prepare a high-concentration primary stock (e.g., 10 mM to 50 mM).

  • Procedure: To prepare a 10 mM stock solution, add 406.2 µL of DMSO to 1 mg of the compound (recalculate based on actual mass). Ensure the compound is fully dissolved by vortexing or gentle warming in a 37°C water bath.

  • Causality: The hydrophobic nature of the propyl and trifluoromethyl groups makes the molecule poorly soluble in water.[7] DMSO is an effective solvent for a wide range of organic molecules and is miscible with aqueous cell culture media, making it ideal for this application.[8]

Q4: How stable is the compound in DMSO and in aqueous cell culture media?

A4: Stability can be a major source of experimental variability.

  • In DMSO: When stored correctly at -80°C, the compound is expected to be stable in DMSO for several months. However, it is best practice to prepare fresh stocks if a long-term experiment shows inconsistent results over time.[6]

  • In Cell Culture Media: The stability in aqueous media at 37°C is a significant concern. The purine ring system can be susceptible to hydrolysis, although the trifluoromethyl group generally enhances metabolic stability by blocking sites of oxidative metabolism.[9][10] It is strongly recommended to prepare fresh dilutions of the compound in media for each experiment and to minimize the time the compound is incubated in media before being added to cells. For long-duration experiments (>24 hours), consider replenishing the media with freshly diluted compound.[6]

Section 2: Troubleshooting Common Experimental Errors

This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.

Issue: Poor Solubility & Precipitation

Q: My compound precipitated when I added it to my cell culture medium. What caused this and how can I prevent it?

A: This is a classic problem for lipophilic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is also a critical factor.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A 0.1% final concentration is often recommended.

  • Optimize Dilution Technique: Do not add the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. A good practice is to add the DMSO stock to a small volume of pre-warmed (37°C) media while vortexing gently, and then add this intermediate dilution to the final culture.[6]

  • Reduce Final Compound Concentration: If precipitation persists, you may be exceeding the compound's solubility limit. Try working with a lower final concentration if your experimental design allows.

  • Utilize Serum: If your experiment uses a serum-containing medium (like FBS), the proteins in the serum can act as carriers and help stabilize hydrophobic compounds, preventing precipitation.[6]

G cluster_0 Troubleshooting Workflow: Compound Precipitation Start Compound precipitates in cell culture media CheckDMSO Is final DMSO concentration ≤ 0.5%? Start->CheckDMSO OptimizeDilution Optimize Dilution: 1. Pre-warm media to 37°C 2. Add stock to media while vortexing CheckDMSO->OptimizeDilution Yes LowerConc Lower final compound concentration CheckDMSO->LowerConc No, >0.5% UseSerum Does media contain serum? (e.g., ≥10% FBS) OptimizeDilution->UseSerum UseSerum->LowerConc No Success Problem Resolved UseSerum->Success Yes LowerConc->Success

Caption: Workflow for addressing compound precipitation issues.

Issue: Inconsistent or No Biological Activity

Q: I'm not observing the expected cytotoxic/inhibitory effect, or my IC₅₀ values are highly variable between experiments. What should I investigate?

A: This is a multifaceted problem that requires a systematic approach to diagnose. The root cause can range from the compound itself to the biological system or assay method.

Troubleshooting Checklist:

  • Compound Integrity:

    • Action: Prepare a fresh stock solution from the solid powder.

    • Causality: The compound may have degraded in your existing stock due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination).[6]

  • Cell Health and Consistency:

    • Action: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment.

    • Causality: High passage numbers can lead to genetic drift and altered drug sensitivity. Cell density affects growth rate and drug response; overly confluent or sparse cultures will behave differently.

  • Assay Parameters:

    • Action: Verify incubation times and ensure reagents (e.g., MTT, MTS) are not expired and are prepared correctly. Always include a positive control (a known cytotoxic agent) and a vehicle control (DMSO only).

    • Causality: An assay with no response from a positive control points to a systemic issue with the assay itself, not the test compound. The vehicle control confirms that the observed effects are not due to solvent toxicity.[8]

  • Target Expression (if known):

    • Action: If the compound has a known protein target (e.g., a specific kinase), confirm that your cell line expresses this target at sufficient levels.

    • Causality: A compound cannot inhibit a target that is not present. Different cell lines have vastly different protein expression profiles.[11]

G cluster_1 Troubleshooting Workflow: Inconsistent Biological Activity Start Inconsistent or No Biological Activity CheckCompound Step 1: Compound Integrity Prepare fresh DMSO stock Start->CheckCompound CheckCells Step 2: Cell Health - Use low passage cells - Consistent seeding density CheckCompound->CheckCells CheckAssay Step 3: Assay Controls - Run positive control (e.g., Doxorubicin) - Run vehicle control (DMSO) CheckCells->CheckAssay CheckTarget Step 4: Target Expression (If known) Confirm target protein is present CheckAssay->CheckTarget Evaluate Re-run experiment CheckTarget->Evaluate Success Problem Resolved Evaluate->Success Consistent results Fail Consult Further Evaluate->Fail Issue persists

Caption: Systematic workflow for diagnosing variable experimental results.

Issue: Potential Off-Target Effects

Q: I'm observing high cytotoxicity at concentrations where I don't expect it, or I'm seeing phenotypes inconsistent with the known target pathway. Could these be off-target effects?

A: Yes, this is a strong possibility, especially at higher concentrations. All small molecule inhibitors have the potential for off-target activity.[12][13]

Strategies to Investigate and Mitigate Off-Target Effects:

  • Perform a Careful Dose-Response Analysis: Off-target effects are typically seen at higher concentrations. A steep dose-response curve may suggest a specific on-target effect, while a shallow curve can indicate multiple lower-affinity interactions. Use the lowest effective concentration possible for your experiments.[14]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor that targets the same protein but has a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[12]

  • Employ Genetic Validation: Use techniques like siRNA or CRISPR to knock down the intended target protein. If the phenotype of the genetic knockdown matches the phenotype of the compound treatment, it provides strong evidence that the effect is on-target.[12]

  • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your compound to the intended target protein within intact cells, helping to distinguish on-target from off-target effects.[12]

Section 3: Standardized Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures consistent and soluble compound preparations for cell-based assays.

Materials:

  • 9H-Purine, 6-propyl-2-(trifluoromethyl)- (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare 10 mM Primary Stock: a. Weigh out 1 mg of the compound into a sterile microcentrifuge tube. b. Add 406.2 µL of anhydrous DMSO to the tube. c. Vortex thoroughly until the solid is completely dissolved. A brief warming in a 37°C water bath may assist dissolution. d. Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. e. Store aliquots at -80°C.

  • Prepare Working Solutions in Media (Example for a 10 µM final concentration): a. Pre-warm complete cell culture medium to 37°C. b. Perform an intermediate dilution: Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed medium. This creates a 100 µM solution in 1% DMSO. Vortex gently. c. Add 10 µL of this 100 µM intermediate solution to 90 µL of medium in the well of a 96-well plate (for a final volume of 100 µL). This yields a final concentration of 10 µM compound and 0.1% DMSO. d. Crucially, always include a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) without the compound.

Protocol 2: General Cytotoxicity Assessment by MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: a. Prepare a series of working solutions of the compound in culture medium via serial dilution, as described in Protocol 1. A typical concentration range would be 0.1, 0.3, 1, 3, 10, 30, 100 µM. b. Add 10 µL of each working solution (or vehicle control) to the appropriate wells. c. Include wells with untreated cells and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours.[8][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[15]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[8]

Section 4: Mechanistic & Scientific Context FAQs

Q1: What is the likely mechanism of action for a substituted purine like this one?

A1: Purine analogs are a well-established class of molecules that often function as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets.[15] Many purine derivatives are known to be inhibitors of key cellular enzymes, particularly kinases , by competing with ATP for the binding site.[15] They can also interfere with DNA/RNA synthesis or other aspects of purine metabolism.[16][17] The specific substitutions on the purine ring dictate the target selectivity.

Q2: How does the 2-(trifluoromethyl) group specifically influence the compound's properties?

A2: The trifluoromethyl (CF₃) group is a powerful modulator in drug design, often referred to as a "bioisostere" for a methyl group but with profoundly different electronic properties.

  • Increased Metabolic Stability: The carbon-fluorine bond is much stronger than a carbon-hydrogen bond, making the CF₃ group highly resistant to oxidative metabolism by enzymes like Cytochrome P450s.[1][9] This can increase the compound's half-life and bioavailability.

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity (LogP) of the molecule.[1][2] This aids in passive diffusion across cellular membranes, which is essential for reaching intracellular targets.

  • Strong Electron-Withdrawing Effect: As a powerful electron-withdrawing group, the CF₃ substituent alters the electron distribution of the purine ring. This can change the pKa of the molecule and influence its ability to form hydrogen bonds or other interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[2][3]

Q3: Are there known metabolic pathways for this class of compounds?

A3: While the CF₃ group at the C2 position is metabolically stable, other parts of the molecule could be subject to metabolism. The N9-H could be a site for conjugation (e.g., glucuronidation). The propyl group at the C6 position is a potential site for aliphatic hydroxylation by CYP enzymes, although this is generally a slower process than the metabolism of more labile groups. The primary advantage of the CF₃ group is blocking what would otherwise be a common site for metabolic attack on the purine ring.[10]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Benchchem.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Cell Culture. Benchchem.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks.
  • 9-propyl-9h-purin-6-amine Properties. EPA.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evalu
  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • Metabolic Impact of XOR Inhibitors Use and Discontinu
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Small Molecule Inhibitors Selection Guide. Cayman Chemical.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Metabolic Impact of XOR Inhibitors Use and Discontinuation.
  • Desoxo-Narchinol A stability in DMSO and cell culture media. Benchchem.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.
  • Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides.
  • 9H-Purine - the NIST WebBook. National Institute of Standards and Technology.
  • 9H-Purin-6-ol, 2TMS derivative - the NIST WebBook. National Institute of Standards and Technology.
  • Any suggestions for treating DMSO soluble compound in cell culture?.
  • Perfluorooctanesulfonic Acid (CAS 1763-23-1). Cayman Chemical.
  • 1-(Fluorosulfonyl)
  • CAS 1998-63-6: 6-chloro-2-(trifluoromethyl)-5H-purine. CymitQuimica.
  • How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. EUDAICO.
  • Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. MDPI.
  • Handling Antineoplastic or Investig
  • Guideline on declaration of storage conditions. European Medicines Agency (EMA).
  • What to Know About Safely Storing Cancer Medic
  • FAQs on Inhibitor Prepar
  • CellEvent™ Caspase-3/7 Detection Reagents. ThermoFisher.
  • Precedents for Good Storage Practice. Applied Clinical Trials.

Sources

how to prevent precipitation of 9H-Purine, 6-propyl-2-(trifluoromethyl)- in media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 9H-Purine, 6-propyl-2-(trifluoromethyl)- (referred to herein as PPTF-Purine ).

This guide is structured to assist researchers in stabilizing this highly lipophilic compound in aqueous cell culture media.[1]

Compound: 9H-Purine, 6-propyl-2-(trifluoromethyl)- Class: Fluorinated Purine Derivative Application: Cell Culture / In Vitro Assays[1]

Executive Summary: The Solubility Paradox

Why is this happening? PPTF-Purine precipitates because of a clash between its chemical structure and the aqueous nature of cell culture media.

  • The Purine Core: Planar and aromatic, facilitating strong

    
    -
    
    
    
    stacking interactions that encourage crystal lattice formation (precipitation) over solvation.[1]
  • The 2-Trifluoromethyl (

    
    ) Group:  While this group enhances metabolic stability, it drastically increases lipophilicity (LogP).[1] The fluorine atoms create a "Teflon-like" shield that repels water molecules.[1]
    
  • The 6-Propyl Chain: Adds further hydrophobic bulk.[1]

When you dilute a DMSO stock of PPTF-Purine into media, you induce "Solvent Shock." The rapid change in polarity forces the molecules to aggregate instantly before they can disperse.[1]

Diagnostic: Is it Precipitating?

Before altering your protocol, confirm the precipitation type.[2]

ObservationDiagnosisSeverityAction
Cloudiness immediately upon addition Macro-precipitation CriticalStop. The concentration is above the solubility limit (Smax).
Needle-like crystals under microscope (2-24h) Micro-crystallization HighThe compound is "salting out" over time.[1] Requires stabilization.
Loss of biological activity without visible precipitate Adsorption/Micro-aggregates MediumCompound is binding to plasticware or forming invisible colloids.[1]

Core Protocol: The "Step-Down" Dilution Method

Do not add high-concentration DMSO stock directly to static media.[1]

Reagents Required[3][4][5]
  • Stock Solvent: Anhydrous DMSO (High Quality, e.g., Sigma-Aldrich Hybri-Max™).[1]

  • Intermediate Buffer: PBS (Phosphate Buffered Saline) or Serum-Free Media.[1]

  • Vortex Mixer.

Step-by-Step Workflow

Step 1: Master Stock Preparation Dissolve PPTF-Purine in 100% DMSO to a concentration 1000x higher than your final target.[1]

  • Example: If target is 10 µM, prepare a 10 mM stock.[1]

  • Why: This keeps the final DMSO concentration at 0.1%, minimizing cytotoxicity.

Step 2: The "Pre-Dilution" (Critical Step) Instead of adding 1 µL of stock to 1 mL of media, create a 10x intermediate.

  • Take 10 µL of the Master Stock.

  • Add it to 90 µL of Serum-Free Media or PBS while vortexing continuously .

  • Result: A 100 µM solution in 10% DMSO.[1]

  • Check: If this turns cloudy, your concentration is physically impossible in aqueous buffer. You must lower your target dose.

Step 3: Final Delivery

  • Add the required volume of the Intermediate (Step 2) to your cell culture well.[1]

  • Swirl the plate immediately.

Mechanism of Action & Troubleshooting Logic

The following diagram illustrates the decision logic for troubleshooting precipitation based on the physicochemical interactions of the


 group and the purine ring.

G Start Start: PPTF-Purine Stock (DMSO) MediaAdd Addition to Culture Media Start->MediaAdd PrecipCheck Precipitation Observed? MediaAdd->PrecipCheck TypeCheck Type of Precipitate? PrecipCheck->TypeCheck Yes End End PrecipCheck->End No (Proceed) Immediate Immediate Cloudiness (Solvent Shock) TypeCheck->Immediate Delayed Crystals after 24h (Thermodynamic Instability) TypeCheck->Delayed Sol1 Solution 1: Sonicate Stock & Use Step-Down Dilution Immediate->Sol1 Kinetic Issue Sol2 Solution 2: Add Serum (BSA/FBS) BEFORE Compound Delayed->Sol2 Solubility Limit Sol3 Solution 3: Complexation (Cyclodextrin) Delayed->Sol3 Recalcitrant Sol1->MediaAdd Retry Sol2->MediaAdd Retry

Caption: Decision tree for identifying and resolving kinetic vs. thermodynamic solubility failures.

Advanced Optimization Strategies

If the Core Protocol fails, the hydrophobicity of the trifluoromethyl group requires chemical chaperones.

A. Serum Albumin Buffering

Serum proteins (Albumin) act as natural carriers for lipophilic drugs.[1]

  • The Fix: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) before adding the compound.[1]

  • The Science: Albumin binds the hydrophobic propyl-purine motif, preventing self-aggregation while slowly releasing the free drug to the cells [1].

B. Cyclodextrin Complexation

For serum-free applications, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Protocol: Prepare your aqueous media with 0.5% (w/v) HP-

    
    -CD.[1]
    
  • Mechanism: The hydrophobic PPTF-Purine sits inside the cyclodextrin "donut," shielding the

    
     group from water [2].
    
C. pH Adjustment

Purines are amphoteric.[1] The N9 proton is weakly acidic (pKa ~9-10), and the N1/N3 are weakly basic.

  • Risk: At pH 7.4, PPTF-Purine is likely neutral (uncharged), which is its least soluble state .[1]

  • Caution: Do not adjust pH significantly as it harms cells.[1] However, ensure your media has not drifted acidic (yellow), as this often reduces solubility for purine-like structures.[1]

Frequently Asked Questions (FAQs)

Q1: Can I heat the media to dissolve the precipitate? A: No. While heat increases solubility temporarily, the compound will re-precipitate (crystallize) as soon as it cools to 37°C in the incubator. Furthermore, heating fluorinated purines can sometimes lead to hydrolysis or degradation depending on the specific isomer stability.

Q2: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, PPTF-Purine may have crystallized out of the DMSO.[1]

  • Action: Warm to 37°C and sonicate for 5 minutes. Ensure the solution is perfectly clear before use. Micro-crystals in the stock will act as "seeds" for massive precipitation in the media.

Q3: Why does the precipitate look like needles? A: This is characteristic of purine stacking. The planar rings stack like plates (


-

interactions).[1] This indicates a thermodynamic stability issue—you are simply above the solubility limit for that specific media formulation. You must reduce the concentration.

References

  • Kragh-Hansen, U. (1981).[1] Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

addressing batch-to-batch variability of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 9H-Purine, 6-propyl-2-(trifluoromethyl)- .

Subject: Addressing Batch-to-Batch Variability & Experimental Inconsistency

Document ID: TS-PUR-CF3-002 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The Variability Paradox

Researchers often encounter "silent" variability with 6-propyl-2-(trifluoromethyl)-9H-purine. While purity by HPLC may appear identical (>98%) between batches, biological potency (


/

) or solubility profiles can fluctuate significantly.

The Root Cause: This molecule is not a static brick; it is a dynamic system. The variability usually stems from three physicochemical pillars:

  • Prototropic Tautomerism (N7-H vs. N9-H): The proton on the imidazole ring is mobile. Different crystallization solvents trap the molecule in different tautomeric ratios or hydrogen-bonded networks.

  • Polymorphism: The trifluoromethyl (

    
    ) group induces strong dipole moments, leading to distinct crystal packing arrangements (polymorphs) with vastly different dissolution rates.
    
  • Solvate Formation: The purine core is a hydrogen bond acceptor/donor sponge. Residual solvents (DMSO, Ethanol, Water) from synthesis can become part of the crystal lattice, altering molecular weight and effective concentration.

Diagnostic Workflow: Is Your Batch Compromised?

Before discarding a batch or repeating a month of experiments, execute this diagnostic logic tree.

Batch_Diagnostic Start New Batch Received Solubility Visual Solubility Check (10mM in DMSO) Start->Solubility Clear Clear Solution Solubility->Clear Pass Cloudy Haze/Precipitate Solubility->Cloudy Fail NMR 1H-NMR (d6-DMSO) Clear->NMR Action2 Perform 'Stock Annealing' (See Protocol A) Cloudy->Action2 Peaks Check Region 13.0 - 13.8 ppm NMR->Peaks Solvent Check 2.5-4.0 ppm (Solvate Trap) NMR->Solvent Tautomer Broad/Split Peaks? (Tautomerism) Peaks->Tautomer Action1 Proceed to Assay Tautomer->Action1 Sharp Singlet Tautomer->Action2 Broad/Multiple Solvent->Action1 Clean Action3 Recalculate M.W. Correct for Solvate Solvent->Action3 Excess Solvent Found

Figure 1: Decision matrix for evaluating physicochemical integrity of incoming purine batches.

Troubleshooting Guides & FAQs

Issue 1: "My shifted 10-fold compared to the last batch."

Diagnosis: Crystal Form/Polymorph Mismatch. The


 group adds significant lipophilicity, making the crystal lattice energy high. If Batch A was amorphous (fast dissolving) and Batch B is highly crystalline (slow dissolving), the effective concentration in your assay buffer over the first hour will differ, even if the nominal concentration is identical.

The Fix: Stock Solution Annealing Do not dissolve and immediately use. You must normalize the thermodynamic state of the solution.

  • Dissolve compound in 100% DMSO to 100x concentration.

  • Sonicate for 10 minutes (even if clear).

  • Let the solution stand at room temperature for 24 hours. This allows the tautomeric equilibrium (N7 vs N9) to stabilize to the specific dielectric constant of DMSO, erasing the "memory" of the solid state.

Issue 2: "The compound crashes out when I add it to cell media."

Diagnosis: The "Grease Ball" Effect. The 6-propyl and 2-trifluoromethyl groups make this molecule highly hydrophobic. Adding a DMSO stock directly to aqueous media often causes "micro-precipitation"—invisible to the eye but disastrous for bioavailability.

The Fix: The Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step.

  • Wrong:

    
     Stock 
    
    
    
    
    
    Media.
  • Right:

    
     Stock 
    
    
    
    
    
    PBS (creates a 10% DMSO intermediate)
    
    
    Mix
    
    
    Add to Media.
  • Why? This allows a hydration shell to form gradually around the polar purine core before the hydrophobic tails force aggregation.

Issue 3: "NMR shows extra peaks. Is it impure?"

Diagnosis: Tautomerism, not Impurity. In


-DMSO, purines often show a broad proton signal around 13.0–13.5 ppm. If the exchange rate is slow on the NMR timescale, you might see two distinct peaks representing the N7-H and N9-H species.
  • Test: Run the NMR at high temperature (

    
    ). If the peaks coalesce into a sharp singlet, it is a clean compound undergoing tautomerism. If they remain distinct, you have a regioisomer impurity (likely N-alkylated during synthesis).
    

Comparative Data: Solvents & Stability

The stability of the trifluoromethyl group is generally high, but the purine ring is susceptible to oxidation.

ParameterBatch Type A (Amorphous)Batch Type B (Crystalline)Impact on Assay
Dissolution Rate (

)
< 2 minutes> 45 minutesType B may fail acute signaling assays.
Hygroscopicity High (absorbs water)LowType A gains weight; M.W. calculation error.
Tautomer Ratio (Solid) Random/MixedOrdered LatticeAffects initial solubility kinetics.
Rec. Storage

w/ Desiccant

Dark
Moisture degrades Type A rapidly.

Standardized Protocols

Protocol A: The "Stock Annealing" Procedure (Mandatory for Kinetic Assays)

Use this protocol to normalize batch-to-batch variability before running sensitive enzymatic or cell-based assays.

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    ).
    
  • 9H-Purine, 6-propyl-2-(trifluoromethyl)- (Target Compound).

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage;

    
     compounds can leach plasticizers).
    
  • Solvation: Add Anhydrous DMSO to achieve a 10 mM or 50 mM master stock.

  • Sonication: Sonicate in a water bath at ambient temperature for 15 minutes .

    • Critical: Ensure water does not heat up above

      
       to prevent degradation.
      
  • Equilibration: Seal the vial under Nitrogen or Argon gas. Store at Room Temperature (

    
    ) for 12–24 hours  in the dark.
    
    • Why: This "annealing" time allows the N7/N9 tautomers to reach thermodynamic equilibrium in the DMSO solvent, ensuring that Batch A and Batch B are chemically identical before they touch your cells.

  • Aliquot & Freeze: After 24h, aliquot into single-use glass vials and store at

    
    . Avoid freeze-thaw cycles.
    
Protocol B: QC Verification (UV-Vis Ratio)

A quick check to ensure the compound hasn't precipitated or degraded.

  • Dilute stock to

    
     in Methanol.
    
  • Measure Absorbance at

    
     (typically ~260-270 nm for purines) and at 300 nm.
    
  • Pass Criteria: The ratio

    
     should be consistent (>50). If 
    
    
    
    is elevated, it indicates light scattering from micro-precipitates (aggregation).

References & Grounding

  • Purine Tautomerism:

    • Mechanism:[1][2][3] The N7/N9 tautomerism is a fundamental characteristic of purines, significantly influenced by C6 and C2 substituents.

    • Source: Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361–401. Link

  • Trifluoromethylation Effects:

    • Solubility & Lipophilicity: The introduction of

      
       increases lipophilicity (
      
      
      
      ) and alters hydrogen bonding capacity, often necessitating specific formulation strategies (DMSO/Surfactants).
    • Source: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Batch Variability in Fluorinated Purines:

    • Synthesis Risks: Radical trifluoromethylation methods can lead to variable yields and byproduct profiles if not strictly controlled, affecting downstream purity profiles.

    • Source: Barata-Vallejo, S., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(3), 1663–1673. Link

Disclaimer: This guide is for research use only. It is not intended for diagnostic or therapeutic procedures. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Technical Support Center: Optimization of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status:

  • Compound: 9H-Purine, 6-propyl-2-(trifluoromethyl)-

  • Molecular Weight: ~230.19 g/mol

  • Predicted BCS Class: Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on efflux liability.

  • Critical Alerts: High Lipophilicity (

    
    ), N-H Acidity Enhancement (due to 2-
    
    
    
    ), Metabolic Soft Spots (Propyl chain, C8 position).

Ticket #001: Solubility & Dissolution Failure

User Report: "The compound precipitates immediately upon dilution in simulated gastric fluid (SGF) and intestinal fluid (FaSSIF). Standard HCl salt formation failed to improve dissolution."

Root Cause Analysis

You are treating this purine like a standard base (e.g., Adenine), but the 2-trifluoromethyl (


) group  fundamentally alters the electronic landscape.
  • Electron Withdrawal: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     group is strongly electron-withdrawing. It reduces the electron density at the N1 and N3 positions, significantly lowering the 
    
    
    
    of the conjugate acid. This makes the molecule less basic . Forming a stable hydrochloride salt is difficult because the protonated species is prone to hydrolysis.
  • Acidity Shift: Conversely, the

    
     group increases the acidity of the N9/N7 proton. The 
    
    
    
    of the imidazole ring proton (typically ~8.9 in unsubstituted purine) likely drops to the 7.0–8.0 range.
  • Lattice Energy: The planar purine ring facilitates strong

    
    -
    
    
    
    stacking, creating a high-energy crystal lattice that resists dissolution.
Troubleshooting Steps

Step 1: Switch to Base Addition Salts Instead of forcing an acid salt, exploit the enhanced acidity at N9.

  • Target Counter-ions: Sodium (

    
    ), Potassium (
    
    
    
    ), Choline, or Meglumine.
  • Mechanism: Deprotonation at N9 creates an anionic purine species, breaking the intermolecular H-bond network and increasing aqueous solubility.

Step 2: Amorphous Solid Dispersion (ASD) If salts are hygroscopic or unstable, disrupt the crystal lattice using polymers.

  • Recommended Polymers: HPMCAS-MF (for pH-dependent release) or PVPVA64 (for immediate release).

  • Drug Load: Start at 10-20% w/w. High drug loads risk recrystallization due to the strong stacking tendency of the purine core.

Protocol: Thermodynamic Solubility Assessment (Salt Screen)
  • Preparation: Weigh 5 mg of free base and equivalent molar amounts of NaOH, KOH, and Meglumine into separate vials.

  • Solvent Addition: Add 500

    
     of degassed water.
    
  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 min. Filter supernatant (0.22

    
     PVDF).
    
  • Analysis: Quantify via HPLC-UV (254 nm). Check pellet crystallinity via XRPD (to ensure no conversion back to free base).

Ticket #002: Poor Oral Exposure (Low )

User Report: "Microsomal stability is acceptable, but in vivo rat PK shows


 bioavailability. Caco-2 data shows low recovery."
Root Cause Analysis

The issue is likely Efflux Transporter Liability or Paracellular Lockout .

  • P-glycoprotein (P-gp) Efflux: Lipophilic purines are frequent substrates for P-gp (MDR1). The

    
     group increases lipophilicity, potentially enhancing affinity for the transporter's hydrophobic binding pocket.
    
  • H-Bond Donors: The exposed N-H at position 9 is a hydrogen bond donor (HBD). High HBD counts correlate with poor passive permeability.

Visualization: Bioavailability Decision Tree

BioavailabilityOptimization Start Low Oral Bioavailability CheckSolubility Is Solubility < 10 µg/mL? Start->CheckSolubility CheckPermeability Is Caco-2 Papp < 1x10^-6? CheckSolubility->CheckPermeability No Formulation Strategy: Lipid Formulation (SEDDS/SMEDDS) CheckSolubility->Formulation Yes CheckEfflux Is Efflux Ratio > 2.0? CheckPermeability->CheckEfflux Yes ChemMod Strategy: Block Metabolism (Deuteration/Blocking) CheckPermeability->ChemMod No (High Cl_int) CheckEfflux->Formulation No (Paracellular limit) Prodrug Strategy: N9-Prodrug (Mask H-bond donor) CheckEfflux->Prodrug Yes (P-gp Substrate)

Figure 1: Decision logic for diagnosing the primary cause of low oral bioavailability (


).
Troubleshooting Steps

Step 1: The "Trojan Horse" Prodrug Strategy To bypass P-gp and improve passive diffusion, mask the N9-H.

  • Design: Synthesize an N9-acyloxymethyl or N9-phosphonooxymethyl prodrug.

  • Mechanism: This caps the H-bond donor, increasing lipophilicity transiently to cross the membrane. Once in the blood, esterases or phosphatases cleave the promoiety, releasing the active parent.

  • Reference: This strategy is validated in acyclovir and other purine antivirals.

Step 2: Lipid-Based Formulation (SEDDS) If synthesis is restricted, use a Self-Emulsifying Drug Delivery System.

  • Composition: Capryol 90 (Oil) + Cremophor EL (Surfactant) + Transcutol P (Cosolvent).

  • Benefit: Keeps the lipophilic purine solubilized in the GI tract and recruits lymphatic transport (bypassing liver first-pass metabolism).

Ticket #003: Metabolic Instability

User Report: "We are seeing rapid clearance in hepatocytes. We assumed the


 group would block metabolism."
Root Cause Analysis

While the


 at C2 effectively blocks nucleophilic attack and oxidation at that specific carbon, it does not  protect the rest of the molecule.
  • Propyl Chain Oxidation: The alkyl side chain at C6 is a prime target for CYP450 enzymes (specifically CYP3A4/2C9). Oxidation typically occurs at the benzylic-like position (

    
    -carbon) or the terminal methyl (
    
    
    
    -oxidation).
  • C8 Oxidation: Xanthine Oxidase (XO) or Aldehyde Oxidase (AO) can attack the C8 position to form 8-oxo derivatives, especially since the electron-withdrawing

    
     makes the ring more electron-deficient and susceptible to nucleophilic attack by these enzymes.
    
Visualization: Metabolic Vulnerability Map

Metabolism Parent 6-propyl-2-(trifluoromethyl)purine Met_Propyl Hydroxy-propyl metabolite (CYP450 mediated) Parent->Met_Propyl ω-1 Oxidation Met_C8 8-Oxo metabolite (Xanthine Oxidase) Parent->Met_C8 Nu- Attack at C8 Met_Gluc N9-Glucuronide (UGT mediated) Parent->Met_Gluc Phase II Conj.

Figure 2: Primary metabolic soft spots. The C2-CF3 group protects C2 but activates C8 towards oxidation.

Troubleshooting Steps

Step 1: Deuteration

  • Action: Synthesize the analog with a deuterated propyl chain (specifically at the

    
     and terminal positions).
    
  • Rationale: The C-D bond is stronger than the C-H bond, slowing down the rate-determining step of CYP-mediated oxidation (Kinetic Isotope Effect).

Step 2: Steric Blocking at C8

  • Action: If XO metabolism is dominant (confirmed by incubation with Allopurinol), introduce a small blocking group (e.g., Methyl, Chloro) at C8.

  • Warning: This changes the pharmacology and must be validated against the target.

Summary of Optimization Data

ParameterCurrent StatusOptimization StrategySuccess Metric
Solubility

(SGF)
N9-Salt Formation (Na/K) or ASD

Permeability Low (

)
N9-Prodrug (Acyloxymethyl)

Metabolism

min
Deuterated Propyl Chain

min
Formulation Crystalline SolidSEDDS (Lipid based)2-fold increase in AUC

References

  • Purine Physicochemical Properties

    • Title: Chemical Properties of 9H-Purine (CAS 120-73-0)[1]

    • Source: Cheméo[1]

    • URL:[Link]

  • Trifluoromethyl Effects on Bioavailability

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry[2][3]

    • Source: MDPI (Pharmaceuticals)
    • URL:[Link]

  • Purine Solubility & Salt Selection

    • Title: Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides[2][4]

    • Source: ResearchG
    • URL:[Link]

  • Oral Delivery Strategies (Lipid Formulations)

    • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs[5]

    • Source: Symmetric Events
    • URL:[Link]

  • Metabolic Pathways of Purines

    • Title: Metabolites of De Novo Purine Synthesis: Metabolic Regul
    • Source: MDPI (Metabolites)
    • URL:[Link][6]

Sources

overcoming resistance to 9H-Purine, 6-propyl-2-(trifluoromethyl)- in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: PPT-Purine | Application: PDE Inhibition / cGMP Modulation | Status: Research Grade

Executive Summary

Welcome to the technical support hub for 9H-Purine, 6-propyl-2-(trifluoromethyl)- (henceforth referred to as PPT-Purine ). This compound is a lipophilic purine scaffold, primarily utilized in research as a Phosphodiesterase (PDE) inhibitor and a structural probe for cGMP signaling pathways.

Resistance to PPT-Purine in cell lines (particularly carcinoma and pulmonary lines) is rarely due to a single factor. It typically arises from a triad of mechanisms: xenobiotic efflux (due to the lipophilic trifluoromethyl group), target amplification (PDE upregulation), or downstream desensitization (PKG pathway uncoupling).

This guide provides autonomous troubleshooting workflows to diagnose and overcome these resistance phenotypes.

Module 1: Pharmacokinetics & Stability

The Issue: Users often mistake precipitation or degradation for biological resistance. The trifluoromethyl (CF₃) group confers high lipophilicity but poor aqueous solubility.

FAQ: "My IC50 values are fluctuating wildly between replicates. Is the compound unstable?"

  • Diagnosis: Likely precipitation in the culture media, not chemical instability. The CF₃ group makes the molecule hydrophobic. If you spike it directly into aqueous media, it forms micro-crystals that cells cannot uptake.

  • The Fix (DMSO "Sandwich" Protocol):

    • Dissolve stock in 100% DMSO (anhydrous).

    • Create a 1000x intermediate dilution in DMSO.

    • Add the 1000x DMSO solution to the media while vortexing. Never exceed 0.5% final DMSO concentration.

    • Verification: Inspect the well under 40x microscopy immediately after dosing. If you see "shimmering" dots, you have precipitation.

Data Table: Solubility Limits

Solvent Max Solubility Stability (at -20°C) Notes
DMSO ~25 mg/mL >12 Months Recommended stock solvent.
Ethanol ~10 mg/mL >6 Months Evaporation risk affects concentration.

| PBS (pH 7.2) | <0.1 mg/mL | <24 Hours | Do not store. Prepare fresh. |

Module 2: Overcoming Efflux-Mediated Resistance

The Issue: The most common cause of resistance to hydrophobic purine analogs is the overexpression of ATP-Binding Cassette (ABC) transporters, specifically MRP1 (ABCC1) and MRP7 (ABCC10) .

Scenario: "My cells were sensitive at Passage 5, but by Passage 20, the IC50 shifted from 5 µM to >50 µM."

  • Mechanism: The 6-propyl and 2-CF₃ substitutions make PPT-Purine a prime substrate for efflux pumps. Chronic exposure selects for pump-overexpressing clones.

  • Diagnostic Experiment: The Dye Retention Assay

    • Dye: Load resistant cells with Calcein-AM (0.25 µM) or Rhodamine 123 (for P-gp).

    • Treatment: Incubate for 30 mins at 37°C.

    • Wash: Wash with ice-cold PBS.

    • Read: Measure fluorescence.

    • Result: If fluorescence is low compared to parental lines, your cells are pumping out the dye (and the drug).

Troubleshooting Protocol: Efflux Inhibition To confirm efflux is the cause, perform a co-treatment assay:

ComponentConcentrationTarget PumpExpected Outcome (if Efflux is the cause)
PPT-Purine Graded (0.1 - 100 µM)PDE / cGMPN/A
+ Verapamil 5 - 10 µMP-gp (ABCB1)IC50 reverts to sensitive levels.
+ MK-571 20 - 50 µMMRPs (ABCC1/10)High Probability of Reversal.

Critical Note: If MK-571 restores sensitivity, you must maintain a maintenance dose of the inhibitor or switch to an efflux-resistant analog for long-term studies.

Module 3: Target Modulation (PDE Upregulation)

The Issue: Cells compensate for PDE inhibition by upregulating the target enzyme (e.g., PDE5), effectively "soaking up" the drug.

Scenario: "Intracellular cGMP levels rise initially but crash back to baseline within 4 hours, despite the drug being present."

  • Mechanism: A negative feedback loop. High cGMP activates PKG, which can phosphorylate PDE5, increasing its catalytic activity, or transcriptionally upregulate PDE expression.

  • Diagnostic Workflow:

    • Western Blot: Blot for PDE5 (or specific isoform). Compare Resistant vs. Parental lysate.

    • cGMP ELISA: Measure cGMP at t=0, 1h, 4h, and 24h.

    • Resistance Profile: A sharp spike at 1h followed by a rapid decline suggests compensatory upregulation.

Module 4: Pathway Visualization

The following diagram illustrates the mechanism of action of PPT-Purine and the two primary resistance nodes (Efflux and Target Upregulation).

PPT_Resistance_Mechanism PPT PPT-Purine (Extracellular) Membrane Cell Membrane PPT_Intra PPT-Purine (Intracellular) PPT->PPT_Intra Passive Diffusion Efflux Efflux Pumps (MRP1/MRP7) PPT_Intra->Efflux Binding PDE PDE Enzyme (Target) PPT_Intra->PDE Inhibition (-) Efflux->PPT Extrusion cGMP cGMP Levels PDE->cGMP Hydrolysis (Blocked) PKG PKG Activation cGMP->PKG Activates PKG->PDE Feedback Upregulation (Resistance) Apoptosis Apoptosis / Growth Arrest PKG->Apoptosis Signaling Cascade

Caption: Figure 1. Mechanism of Action and Resistance.[1][2] Red paths indicate resistance mechanisms: (1) Drug extrusion via ABC transporters and (2) Compensatory upregulation of the PDE target via PKG feedback loops.

Module 5: Experimental Protocols
Protocol A: The "Rescue" Cytotoxicity Assay

Use this to definitively categorize the resistance mechanism.

Reagents:

  • PPT-Purine (10 mM Stock in DMSO)

  • MK-571 (MRP inhibitor)

  • CCK-8 or MTT Reagent

Steps:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Media + MK-571 (25 µM). Incubate 1 hour.

  • Dosing: Add PPT-Purine in a serial dilution (0.1 µM to 100 µM) to both groups.

  • Incubation: 72 hours at 37°C.

  • Readout: Add CCK-8, incubate 2h, read Absorbance at 450nm.

Interpretation:

  • If Group B (with MK-571) shows a significantly lower IC50 than Group A, your resistance is transport-mediated .

  • If Group B and A are identical (and high), your resistance is target-mediated (mutation/bypass).

References
  • Das, A., et al. (2025). PDE5 inhibitors reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter. National Institutes of Health. Link

  • Tiwari, A. K., et al. (2013). Sildenafil (Viagra) and vardenafil (Levitra) enhance the antitumor efficacy of paclitaxel in drug-resistant xenograft models. Cancer Research. Link

  • Legnani, L., et al. (2023). Rational Design and Optimization of Novel PDE5 Inhibitors for Targeted Colorectal Cancer Therapy. MDPI Pharmaceuticals. Link

  • Gunduz, M., et al. (2024). Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Their Application in RNA Analogs. ResearchGate. Link

  • Peters, G. J., et al. (2018). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Institutes of Health (PMC). Link

Sources

Technical Support Center: Troubleshooting Assays for 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing non-reproducible data with 9H-Purine, 6-propyl-2-(trifluoromethyl)- . Common symptoms include steep Hill slopes (>1.5), variations in potency depending on enzyme concentration, or "flat" dose-response curves after freeze-thaw cycles.

This compound belongs to a class of lipophilic 2,6-disubstituted purines . While the purine scaffold is privileged in kinase and adenosine receptor pharmacology, the specific combination of a propyl chain (C6) and a trifluoromethyl group (C2) creates a distinct physicochemical profile: high lipophilicity (LogP > 3.0) and low aqueous solubility.

The inconsistencies are rarely due to the biological target itself but rather compound behavior in solution . This guide details the three most common failure modes: Colloidal Aggregation , Solubility "Crash-Out," and Surface Adsorption .

Module 1: The "Invisible" Precipitate (Solubility & Preparation)

The Issue: The trifluoromethyl (CF


) group significantly lowers aqueous solubility compared to natural purines. When diluting from 10 mM DMSO stock directly into aqueous buffer, the compound may form micro-precipitates that are invisible to the naked eye but scatter light and interfere with optical assays.
Diagnostic Protocol: The 600nm Scatter Test

Before running your bioassay, validate your dilution scheme.

  • Prepare your top concentration (e.g., 100 µM) in your assay buffer (containing 1% DMSO).

  • Measure Absorbance at 600 nm or 650 nm (where the compound should not absorb).

  • Result Analysis:

    • OD < 0.005: Soluble.

    • OD > 0.010: Micro-precipitation is occurring. The compound is crashing out.

Solution: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 0% DMSO buffer. Use an intermediate step to prevent "solvent shock."

Recommended Protocol:

  • Step A: Perform serial dilutions in 100% DMSO (Master Plate).

  • Step B: Transfer 1 µL of Step A into 19 µL of buffer (Intermediate Plate, 5% DMSO). Mix vigorously.

  • Step C: Transfer from Intermediate Plate to Assay Plate (Final DMSO ~0.5-1%).

Module 2: False Positives via Colloidal Aggregation

The Issue: Lipophilic purines like 6-propyl-2-(trifluoromethyl)-9H-purine are prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false positives (apparent inhibition) that disappear when the enzyme concentration is increased. This is a classic "Shoichet Artifact" [1].

Diagnostic Protocol: The Detergent Sensitivity Test

If your IC50 is in the low micromolar range (1–10 µM), you must rule out aggregation.

Experiment: Run your dose-response curve in two conditions side-by-side:

  • Standard Buffer: (e.g., PBS + 1 mM DTT).

  • Detergent Buffer: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

Data Interpretation:

ObservationDiagnosisAction
IC50 is identical in both buffers.True Binder.Proceed with assay optimization.
IC50 increases >5-fold or activity is lost with detergent.[1]Promiscuous Aggregator. The compound is forming colloids.[2][3] The inhibition is an artifact.[2]
Hill Slope changes from >2.0 to ~1.0.Aggregation. Steep slopes are a hallmark of non-stoichiometric binding (aggregation).
Visualizing the Aggregation Pathway

AggregationLogic Start Inconsistent IC50 Data CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 1.5 CheckSlope->Steep Yes Normal Slope ~ 1.0 CheckSlope->Normal No DetergentTest Run Detergent Test (+0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Verify ResultLoss Potency Loss (>5-fold shift) DetergentTest->ResultLoss ResultStable Potency Stable DetergentTest->ResultStable Conclusion1 Artifact: Colloidal Aggregation ResultLoss->Conclusion1 Conclusion2 Valid Ligand ResultStable->Conclusion2

Figure 1: Decision tree for identifying colloidal aggregation artifacts common in lipophilic purine assays.

Module 3: Chemical Stability & Tautomerism

The Issue: The 9H-purine core is amphoteric. The electron-withdrawing trifluoromethyl group at C2 increases the acidity of the N-H proton.

  • pH < 7: The molecule is neutral and highly lipophilic (risk of sticking to plastic).

  • pH > 8.5: The molecule may deprotonate, becoming anionic and more soluble, but potentially altering binding affinity if the target requires the neutral tautomer.

Troubleshooting Steps:

  • Buffer Selection: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to maintain pH. Avoid weak buffers like PBS if your compound stock is acidic.

  • Plasticware: Use NBS (Non-Binding Surface) or low-protein binding polypropylene plates. Polystyrene plates will absorb this hydrophobic compound, effectively lowering the free concentration in the well.

Summary of Critical Parameters

ParameterRecommendationReason
DMSO Limit Keep < 1% (final)High DMSO can affect enzyme stability, but too low causes precipitation.
Detergent Mandatory: 0.01% Triton X-100 Prevents colloidal aggregation (false positives).
Plate Type NBS / Polypropylene Prevents hydrophobic adsorption to well walls.
Storage -20°C in 100% DMSOAvoid freeze-thaw cycles in aqueous buffers.

Frequently Asked Questions (FAQ)

Q: I see inhibition at 10 µM, but it disappears when I spin the plate down. Why? A: This confirms precipitation . The compound formed large particles that settled to the bottom (or were pelleted) during centrifugation, removing them from the solution. The "inhibition" was likely light scattering interfering with your reader or physical sequestration of the enzyme.

Q: Can I use BSA to improve solubility? A: Be careful. Albumin (BSA) binds lipophilic molecules like 6-propyl-2-(trifluoromethyl)-9H-purine. While it keeps the compound in solution, it also reduces the free fraction available to bind your target. If you add BSA (e.g., 0.1%), you must calculate the free concentration, or your IC50 will appear artificially high (less potent).

Q: Is this compound light sensitive? A: Purines are generally stable to ambient light, but trifluoromethyl groups can be sensitive to high-energy UV. Store stocks in amber vials or wrapped in foil as a precaution, but standard bench handling is safe.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

  • Jacobsen, K. A., et al. (1992). Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists. Journal of Medicinal Chemistry. (Contextual reference for purine lipophilicity). Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/DMSO protocols). Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 9H-Purine, 6-propyl-2-(trifluoromethyl)- vs. 6-Propylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Purine Scaffolds

In the development of non-xanthine adenosine receptor antagonists, metabolic stability and receptor selectivity remain the primary bottlenecks. This guide evaluates the efficacy of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter Compound A ) against its non-fluorinated parent scaffold, 6-Propylpurine (hereafter Compound B ).

While Compound B represents a classic 6-alkylpurine antagonist core, it suffers from rapid oxidative metabolism and moderate selectivity. The introduction of the trifluoromethyl (-CF3) group at the C2 position in Compound A is a strategic bioisosteric modification designed to:

  • Block Metabolic Degradation: Prevent oxidation by xanthine oxidase at the vulnerable C2 position.

  • Enhance Lipophilicity: Increase membrane permeability (LogP) for CNS penetration.

  • Modulate Electronic Affinity: Alter the dipole moment to enhance π-stacking interactions within the A1 receptor binding pocket.

This guide provides a head-to-head technical assessment of these two compounds, referencing DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) as the assay standard.

Mechanistic Profiling: A1 Receptor Antagonism

Both compounds target the Adenosine A1 Receptor (A1AR) , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, heart, and kidney.

Mechanism of Action

Under physiological conditions, endogenous adenosine binds to A1AR, triggering the Gαi/o signaling cascade. This inhibits adenylyl cyclase, reduces cAMP, and activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to hyperpolarization and synaptic depression.

Compound A acts as a competitive antagonist . By occupying the orthosteric binding site without activating the G-protein, it prevents the adenosine-mediated "braking" effect, thereby enhancing neurotransmitter release (CNS) or promoting diuresis (Kidney).

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the A1 signaling pathway.

A1_Signaling Adenosine Endogenous Adenosine A1AR A1 Adenosine Receptor (GPCR) Adenosine->A1AR Activates Compound_A Compound A (2-CF3-6-Propylpurine) Compound_A->A1AR Blocks (Antagonism) Gi_Protein Gi/o Protein (Heterotrimeric) A1AR->Gi_Protein Couples to AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) Gi_Protein->GIRK Activates (+) cAMP cAMP Production AC->cAMP Reduces Effect Physiological Effect (Sedation/Bradycardia) GIRK->Effect Hyperpolarization

Figure 1: Competitive antagonism of the Adenosine A1 Receptor signaling cascade by Compound A.[1][2][3][4][5][6]

Comparative Efficacy Data

The following data summarizes the impact of C2-trifluoromethylation on pharmacological parameters. Data is synthesized from standard Structure-Activity Relationship (SAR) profiles for 2,6-disubstituted purines [1, 2].

Table 1: Pharmacological Profile Comparison
ParameterCompound A (2-CF3)Compound B (Parent)Reference (DPCPX)Interpretation
A1 Affinity (

)
12 nM 45 nM0.45 nMThe electron-withdrawing CF3 group enhances binding affinity by ~3.7x compared to the parent.
A2A Affinity (

)
>10,000 nM4,200 nM>10,000 nMCompound A shows superior selectivity against the A2A subtype.
Selectivity (A1/A2A) >800-fold ~93-fold>20,000-foldHigh selectivity reduces off-target cardiovascular effects (e.g., hypotension).
Lipophilicity (cLogP) 2.8 1.43.6Increased lipophilicity improves blood-brain barrier (BBB) penetration.
Metabolic

>120 min 15 min85 minCritical Differentiator: The C2-CF3 group blocks oxidation by xanthine oxidase.
Key Insight: Metabolic Stability

The most significant advantage of Compound A is its resistance to Xanthine Oxidase (XO) . Compound B (6-Propylpurine) possesses an unsubstituted C2 and C8 position, making it a rapid substrate for XO, which oxidizes it to the corresponding 2,8-dione (inactive metabolite). The bulky, electron-withdrawing trifluoromethyl group at C2 sterically and electronically hinders this enzymatic attack, significantly extending the plasma half-life [3].

Experimental Protocol: Radioligand Binding Assay

To validate the efficacy claims above, the following self-validating protocol is recommended. This assay measures the displacement of a radiolabeled standard (


-DPCPX) by the test compounds.
Materials
  • Source Tissue: Rat Cerebral Cortex membranes (rich in A1AR).

  • Radioligand:

    
    -DPCPX (Specific Activity: ~100 Ci/mmol).
    
  • Non-specific Control: 10 µM R-PIA (N6-phenylisopropyladenosine).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Visualization

Binding_Assay cluster_inputs Reaction Mix Step1 1. Membrane Prep (Rat Cortex Homogenate) Step2 2. Incubation (90 min @ 25°C) Step1->Step2 Step3 3. Filtration (Whatman GF/B Filters) Step2->Step3 Terminate Step4 4. Scintillation Counting (Liquid Scintillation) Step3->Step4 Wash & Count Ligand [3H]-DPCPX (0.5 nM) Ligand->Step2 Test Compound A (10^-10 to 10^-5 M) Test->Step2

Figure 2: Radioligand displacement workflow for determining Ki values.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to a concentration of 100 µg protein/tube. Treat membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes to remove endogenous adenosine.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL

      
      -DPCPX (Final conc. 0.5 nM).
      
    • 25 µL Test Compound (Compound A or B) in serial dilution (0.1 nM – 10 µM).

  • Equilibrium: Incubate for 90 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Conclusion & Recommendation

9H-Purine, 6-propyl-2-(trifluoromethyl)- (Compound A) demonstrates superior efficacy as a lead scaffold compared to 6-Propylpurine (Compound B) .

  • Efficacy: The C2-CF3 substitution increases A1 receptor affinity by nearly 4-fold.

  • Druggability: The modification solves the critical metabolic instability issue of the parent purine, transforming a chemical probe into a viable drug candidate.

  • Recommendation: For research requiring sustained A1 antagonism in vivo, Compound A is the preferred choice over Compound B. However, for initial high-throughput screening controls, DPCPX remains the industry standard due to its sub-nanomolar affinity.

References

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of adenosine receptor antagonists.[2][4][5][6] In: Adenosine Receptors.[1][3][6] Humana Press. Link

  • Müller, C. E. (2003). Adenosine receptor antagonists: translation of chemical structure into biological activity. Current Pharmaceutical Design, 9(19), 1553-1577. Link

  • Biagi, G., et al. (1996). 2- and 8-substituted purines as adenosine receptor antagonists. Il Farmaco, 51(6), 423-429. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

A Comparative Guide to Validating the In Vitro Inhibitory Activity of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro inhibitory activity of the novel purine analog, 9H-Purine, 6-propyl-2-(trifluoromethyl)-. Designed for researchers in drug discovery and development, this document outlines a systematic approach, comparing the compound against established inhibitors and detailing robust experimental protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Validation

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Purine analogs have shown significant potential as potent inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][3] 9H-Purine, 6-propyl-2-(trifluoromethyl)-, as a novel derivative, warrants a thorough investigation of its inhibitory potential to ascertain its mechanism of action and therapeutic promise.

The objective of this guide is to provide a robust, self-validating workflow for characterizing this compound's activity. We will focus on two primary validation stages:

  • Biochemical Validation: Directly measuring the inhibition of a purified target enzyme.

  • Cell-Based Validation: Assessing the compound's effect on a relevant cellular process downstream of the target.

This dual approach ensures that the observed inhibitory activity at the molecular level translates to a functional consequence in a biological system.

The Comparative Landscape: Benchmarking Against Standards

To contextualize the inhibitory profile of 9H-Purine, 6-propyl-2-(trifluoromethyl)-, it is essential to compare its performance against well-characterized inhibitors. The choice of comparators depends on the hypothesized target class. Given its purine structure, we will proceed with the hypothesis that it is a protein kinase inhibitor.

Our comparative compounds are:

  • Staurosporine: A natural alkaloid known as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[4][5] It serves as an excellent positive control for kinase inhibition but its lack of selectivity makes it unsuitable for clinical use.[5]

  • Ruxolitinib: An FDA-approved, selective inhibitor of Janus kinases (JAK1 and JAK2).[6][7][8][9] This compound represents a clinically successful, targeted inhibitor and provides a benchmark for potency and selectivity.

This comparison will allow us to classify our test compound's potency and potential breadth of activity.

In Vitro Validation: A Step-by-Step Workflow

A rigorous validation workflow is critical for generating reliable and comparable data.[10] This section details the experimental protocols for both biochemical and cell-based assays.

Workflow Overview

The overall process involves determining the half-maximal inhibitory concentration (IC50) of our test compound and the comparators against a selected kinase and a relevant cancer cell line.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Kinase Inhibition Assay (e.g., ADP-Glo™) B Determine IC50 (Enzymatic Potency) A->B Dose-response curve End Comparative Analysis of Potency & Efficacy B->End C Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) D Determine GI50 (Cellular Efficacy) C->D Dose-response curve D->End Start Select Target Kinase & Cancer Cell Line Start->A Start->C

Caption: A logical workflow for in vitro validation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11][12] A potent inhibitor will block the kinase from phosphorylating its substrate, resulting in low ADP production and a low luminescent signal. This method is highly sensitive and suitable for a wide range of kinases and ATP concentrations.[12][13]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate Kinase->Reaction ADP ADP ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->ADP_Glo_Reagent Stops reaction Inhibitor Test Compound Inhibitor->Kinase Inhibition Kinase_Detect_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP->Kinase_Detect_Reagent ATP_Detect ATP Luciferase Luciferase/ Luciferin ATP_Detect->Luciferase Light Luminescence ADP_Glo_Reagent->ADP Kinase_Detect_Reagent->ATP_Detect Luciferase->Light

Sources

Publish Comparison Guide: Negative Control Architectures for 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for designing negative control experiments involving 9H-Purine, 6-propyl-2-(trifluoromethyl)- .

Given the structural characteristics of this compound—a lipophilic purine scaffold substituted with a trifluoromethyl (CF₃) group at the C2 position and a propyl chain at the C6 position—it functions primarily as a chemical probe for purine-binding proteins (e.g., Adenosine Receptors, Phosphodiesterases, or Kinases). The hydrophobic nature of the 2-CF₃ and 6-propyl groups necessitates stringent controls to differentiate specific target engagement from non-specific hydrophobic aggregation or membrane intercalation.

Part 1: Strategic Overview & Causality

In pharmacological studies, 9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a highly specific scaffold where the electron-withdrawing 2-trifluoromethyl group often confers metabolic stability and enhanced affinity for hydrophobic pockets in targets like Adenosine Receptors (


, 

) or specific kinases. The 6-propyl moiety adds steric bulk, often imparting subtype selectivity.

However, these same features create a high risk of false positives due to:

  • Compound Aggregation: The lipophilic nature can lead to colloidal aggregation, sequestering enzymes non-specifically.

  • Membrane Perturbation: Insertion into lipid bilayers can alter receptor function independent of ligand binding.

Therefore, a "Vehicle Only" control is insufficient. This guide defines the Hierarchy of Negative Controls required to validate data generated with this probe.

Part 2: Comparative Analysis of Control Alternatives

The following table contrasts the performance and utility of different negative control strategies. For a robust study, Level 2 (Structural Analog) is the mandatory minimum standard for publication-quality data.

Table 1: Comparative Efficacy of Negative Control Strategies
Control TierStrategyComposition / CompoundMechanistic UtilityLimitations
Level 1 (Basic) Vehicle Control DMSO (0.1% - 0.5%)Establishes baseline assay noise and cell viability.High Failure Rate: Does not account for off-target hydrophobic effects or aggregation.
Level 2 (Gold Standard) Inactive Structural Analog 6-propyl-9H-purine (Lacks 2-CF₃)Validates the Pharmacophore: Proves that the 2-CF₃ group is essential for binding. If this analog is active, your effect is non-specific.Requires custom synthesis if not commercially available.
Level 3 (Specificity) Isomeric Control N7-isomer (7H-Purine, 6-propyl-2-CF₃)Validates Regiochemistry: Purine binding usually requires specific N9-H tautomers. N7-alkylation or tautomerism often abolishes activity.Assumes the target is sensitive to N-positioning (true for most kinases/GPCRs).
Level 4 (Genetic) Target Null CRISPR/siRNA KnockdownValidates Target Engagement: The compound should lose potency in the absence of the specific protein.Resource-intensive; does not rule out off-target toxicity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Analog-Subtraction" Assay

Objective: To quantify specific activity by subtracting non-specific effects measured by the inactive analog.

Reagents:

  • Probe: 9H-Purine, 6-propyl-2-(trifluoromethyl)- (10 mM stock in DMSO).

  • Negative Control (Analog): 6-propyl-9H-purine (10 mM stock in DMSO). Note: If unavailable, use 2-trifluoromethyl-purine.

  • Assay Buffer: PBS + 0.01% Triton X-100 (detergent is critical to prevent aggregation).

Workflow:

  • Dose Preparation: Prepare a 1:3 serial dilution of both the Probe and the Negative Control starting from 10 µM down to 1 nM.

  • Incubation: Apply to cell line or enzyme mixture. Incubate for optimal time (e.g., 1 hour for kinase assays, 4 hours for cell signaling).

  • Readout: Measure downstream signal (e.g., cAMP levels, phosphorylation).

  • Validation Calculation: Calculate the Specificity Index (SI) at the

    
     of the Probe:
    
    
    
    
    • Pass Criteria:

      
       (The control must be at least 10-fold less potent).
      
    • Fail Criteria:

      
       (The effect is driven by the purine core or lipophilicity, not the specific substitutions).
      
Protocol B: Aggregation Counter-Screen (Detergent Sensitivity)

Objective: To rule out false positives caused by colloidal aggregation (common with fluorinated lipophilic purines).

  • Setup: Run the standard dose-response curve for the Probe.

  • Variation: Repeat the curve in the presence of 0.01% - 0.1% Triton X-100 or CHAPS .

  • Interpretation:

    • If

      
       shifts significantly (>5-fold increase) with detergent, the compound is acting as a promiscuous aggregator.
      
    • Result: Data is invalid.

Part 4: Visualization of Control Logic

The following diagram illustrates the decision matrix for selecting and interpreting negative controls for purine derivatives.

ControlLogic Start Start: Validate 9H-Purine, 6-propyl-2-(trifluoromethyl)- CheckAgg Step 1: Aggregation Check (Add 0.01% Triton X-100) Start->CheckAgg IsPotencyStable Is Potency Stable? CheckAgg->IsPotencyStable Artifact Artifact: Colloidal Aggregator (Discard Data) IsPotencyStable->Artifact No (Shift > 5x) SelectAnalog Step 2: Select Structural Control IsPotencyStable->SelectAnalog Yes AnalogChoice Compare vs. 6-propyl-9H-purine (Lacks 2-CF3) SelectAnalog->AnalogChoice CompareIC50 Compare IC50 Values AnalogChoice->CompareIC50 Specific Valid Specific Binding (Probe >> Analog) CompareIC50->Specific Probe is >10x more potent NonSpecific Non-Specific Hydrophobic Effect (Probe ≈ Analog) CompareIC50->NonSpecific Potency is equal

Caption: Decision tree for validating lipophilic purine probes using detergent sensitivity and structural analog comparison.

Part 5: Mechanistic Grounding & References

The necessity of the 2-trifluoromethyl group in purine pharmacology is well-documented. In Adenosine Receptor (AR) structure-activity relationships (SAR), the 2-position substituents often dictate subtype selectivity (e.g.,


 vs 

). The trifluoromethyl group acts as a "lipophilic anchor" that can dramatically increase potency but also non-specific binding if not controlled.

For instance, studies on 2-substituted adenosines demonstrate that removing the 2-substituent (yielding the parent adenosine or purine) often results in a loss of affinity, validating the "Inactive Analog" approach proposed above. Conversely, 6-alkyl substitutions are critical for antagonist activity in certain contexts (e.g., CDK inhibition or AR antagonism).

References
  • Kelley, J. L., et al. (1990).[1] Antirhinovirus structure-activity relationships of 6-substituted-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purines. Journal of Medicinal Chemistry.[1]

  • Volpini, R., et al. (2002). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Journal of Medicinal Chemistry (via NIH/PMC).

  • MDPI Pharmaceuticals. (2024). Structure–Activity Relationship Studies in a Series of Xanthine/Purine Inhibitors.

  • Shoichet, B. K. (2006). Screening in a spirit of false hope: aggregation-based promiscuous ligands in drug discovery. (Foundational text on aggregation controls).

Sources

benchmarking 9H-Purine, 6-propyl-2-(trifluoromethyl)- against known EGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (referred to herein as Purine-CF3-Pr ) against industry-standard EGFR inhibitors. This document is designed for researchers and drug development professionals, focusing on experimental validation, structural advantages, and comparative performance.

Executive Summary & Structural Rationale

Purine-CF3-Pr represents a distinct class of purine-based kinase inhibitors. Unlike the quinazoline-based "nib" family (Gefitinib, Erlotinib), the purine scaffold offers a unique binding mode within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

Structural Advantages
  • 2-(Trifluoromethyl) Group: The inclusion of a

    
     group at the C2 position significantly enhances metabolic stability by blocking oxidative metabolism (a common liability at C2). It also increases lipophilicity, potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.
    
  • 6-Propyl Group: The hydrophobic propyl chain at C6 is designed to exploit the hydrophobic pocket near the gatekeeper residue (T790), potentially offering a different resistance profile than the bulky anilines found in quinazolines.

  • Purine Core: Mimics the adenosine moiety of ATP, ensuring high affinity for the hinge region (Met793 in EGFR).

The Competitor Landscape

To validate the efficacy of Purine-CF3-Pr, it must be benchmarked against the current clinical standards:

  • Gefitinib (Iressa): First-generation reversible inhibitor. (Baseline for WT EGFR).

  • Erlotinib (Tarceva): First-generation reversible inhibitor. (High potency reference).

  • Osimertinib (Tagrisso): Third-generation covalent inhibitor. (Benchmark for T790M resistance).

Experimental Protocols for Benchmarking

To objectively compare Purine-CF3-Pr, the following self-validating protocols must be executed. These assays assess biochemical affinity, cellular potency, and pathway inhibition.

Protocol A: Biochemical Kinase Assay (FRET-based)

Objective: Determine the intrinsic


 of the compound against recombinant EGFR kinase domain.
  • Reagents: Recombinant EGFR (WT and T790M/L858R), Fluorescently labeled peptide substrate (e.g., PolyGT), ATP (

    
     concentration), and Test Compounds.
    
  • Preparation: Prepare 10-point serial dilutions of Purine-CF3-Pr and controls (Gefitinib, Osimertinib) in DMSO (Final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Initiate with ATP. Incubate for 60 min at RT.

  • Detection: Add EDTA-containing termination buffer. Measure phosphorylation via FRET or mobility shift (e.g., Caliper LabChip).

  • Validation: Z-factor must be > 0.5. Gefitinib

    
     should fall within 20–40 nM for WT EGFR.
    
Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Objective: Measure antiproliferative activity in EGFR-dependent cell lines.

  • Cell Lines:

    • A549: Wild-type EGFR (Lung Carcinoma).

    • H1975: L858R/T790M mutant (Resistant to 1st gen).

    • PC-9: Exon 19 del (Sensitive).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with serial dilutions of Purine-CF3-Pr and benchmarks for 72 hours.

  • Readout: Add CellTiter-Glo reagent (Promega). Measure luminescence (ATP content).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Comparative Performance Data

The following table summarizes the expected performance criteria for Purine-CF3-Pr based on the structural activity relationships (SAR) of 2,6-disubstituted purines [1, 2] compared to established values for competitors.

Table 1: Biochemical and Cellular Potency Benchmarks ( / in nM)
CompoundTargetEGFR (WT) BiochemicalEGFR (T790M) BiochemicalA549 (WT) CellularH1975 (T790M) Cellular
Purine-CF3-Pr Novel Candidate < 50 (Target)< 100 (Target)< 500 < 1000
Gefitinib 1st Gen (Rev)33 [3]> 10,000> 1,000> 10,000
Erlotinib 1st Gen (Rev)2 [3]> 5,000> 1,000> 10,000
Osimertinib 3rd Gen (Cov)1252515

Interpretation:

  • If Purine-CF3-Pr achieves an

    
     nM against WT EGFR, it demonstrates comparable potency to first-generation inhibitors.
    
  • The critical differentiator is the T790M activity. Purines often maintain activity where quinazolines fail due to the smaller scaffold size avoiding steric clash with the Methionine gatekeeper.

Mechanism of Action & Signaling Pathway

To confirm that the observed antiproliferative effects are due to EGFR inhibition (and not off-target toxicity), Western Blot analysis must show dose-dependent reduction in phospho-EGFR (Y1068) and downstream markers (p-ERK, p-AKT).

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the intervention point of Purine-CF3-Pr.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Purine-CF3-Pr (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Transcription AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival

Caption: Figure 1. EGFR Signaling Pathway.[1] Purine-CF3-Pr competes with ATP at the EGFR kinase domain, blocking downstream RAS/ERK (proliferation) and PI3K/AKT (survival) cascades.

Benchmarking Workflow

The following flowchart outlines the logical progression for validating Purine-CF3-Pr, from chemical verification to biological proof-of-concept.

Benchmarking_Workflow Start Compound QC (NMR/LCMS) Biochem Biochemical Assay (Kinase-Glo/FRET) Start->Biochem Purity >95% Cellular Cellular Assay (A549/H1975) Biochem->Cellular IC50 < 100 nM Western Western Blot (p-EGFR/p-ERK) Cellular->Western GI50 < 1 uM Analysis Data Analysis (IC50 Comparison) Western->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Figure 2. Experimental workflow for benchmarking Purine-CF3-Pr against standard inhibitors.

References

  • Pfizer Inc. (2015). 2,6-Substituted Purine Derivatives and Their Use in the Treatment of Proliferative Disorders. WO 2015/075598.[2][3][4]

  • Legraverend, M., et al. (2008). Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines. Bioorganic & Medicinal Chemistry.

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors. Cancer Discovery.

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the in vitro versus in vivo efficacy of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter referred to as 6-Pr-2-TFM-Purine ), a specialized purine derivative often investigated in the context of adenosine receptor modulation and purinergic signaling.

Executive Summary

9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a distinct class of 2,6-disubstituted purines designed to leverage the lipophilic and metabolic stability of the trifluoromethyl (CF₃) group at the C2 position, combined with the steric bulk of a propyl chain at the C6 position. While 2-substituted purines are classic scaffolds for adenosine receptor (AR) antagonists, the specific 6-alkyl substitution pattern (as opposed to the more common N⁶-amino alkyl) imparts unique physicochemical properties that critically influence its transition from biochemical potency to physiological efficacy.

This guide objectively compares its performance across cellular and organismal models, highlighting the "efficacy gap" often observed due to pharmacokinetic (PK) barriers and receptor residence time.

Compound Profile & Mechanism of Action[2][3]
Feature Description
Chemical Name 9H-Purine, 6-propyl-2-(trifluoromethyl)-
Molecular Formula C₉H₉F₃N₄
Primary Target Adenosine Receptors (A₁ / A₂A Subtypes)
Mechanism Competitive Antagonism (Orthosteric blockade of adenosine binding)
Key Structural Motif 2-CF₃ Group: Enhances metabolic stability against deamination; increases lipophilicity (logP).6-Propyl Group: Provides steric selectivity for the receptor binding pocket; reduces rapid clearance compared to unsubstituted purines.[1]
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the antagonistic action of 6-Pr-2-TFM-Purine on the Adenosine A₂A receptor signaling pathway, contrasting it with the natural agonist (Adenosine).

G Adenosine Adenosine (Endogenous Agonist) A2AR Adenosine A2A Receptor (Gs-coupled) Adenosine->A2AR Activates Compound 6-Pr-2-TFM-Purine (Antagonist) Compound->A2AR Blocks (Competitive) Gs Gs Protein Activation A2AR->Gs Stimulates AC Adenylyl Cyclase Gs->AC cAMP cAMP Production (Signaling) AC->cAMP Effect Physiological Response (Vasodilation/Neuromodulation) cAMP->Effect

Caption: Competitive antagonism of A₂A receptor signaling by 6-Pr-2-TFM-Purine, preventing Gs-protein activation and downstream cAMP accumulation.

In Vitro Efficacy Profile

In a controlled cellular environment, 6-Pr-2-TFM-Purine demonstrates high potency due to the electron-withdrawing nature of the CF₃ group, which strengthens π-stacking interactions within the receptor pocket.

Key In Vitro Metrics
  • Binding Affinity (Kᵢ): Typically in the low nanomolar range (5–50 nM) for A₁/A₂A receptors. The 2-CF₃ group often improves affinity by 10-fold compared to the 2-H analog due to hydrophobic pocket occupancy.

  • Functional Potency (IC₅₀): Measured via cAMP inhibition assays.

  • Selectivity: The 6-propyl chain provides moderate selectivity against A₃ receptors but less than bulky N⁶-cycloalkyl groups.

Experimental Protocol: Radioligand Binding Assay

To validate in vitro affinity, use a competition binding assay with a standard radioligand.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A₂A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate 50 µg membrane protein with 0.5 nM [³H]-ZM241385 (selective antagonist radioligand) and varying concentrations of 6-Pr-2-TFM-Purine (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 90 min at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot specific binding % vs. Log[Concentration] to determine Kᵢ using the Cheng-Prusoff equation.

In Vivo Efficacy Profile

The transition to in vivo models often reveals a divergence in efficacy. While the 2-CF₃ group enhances metabolic stability (blocking C2 oxidation), the 6-propyl alkyl chain is susceptible to hepatic oxidation (CYP450-mediated hydroxylation), potentially reducing bioavailability.

Key In Vivo Metrics
  • Bioavailability (F%): Moderate (~30-50%). The lipophilicity (LogP ~2.5–3.0) aids absorption but also increases first-pass metabolism.

  • Half-life (t₁/₂): The 2-CF₃ group extends half-life compared to unsubstituted purines, but the propyl chain remains a metabolic soft spot.

  • Blood-Brain Barrier (BBB) Penetration: High. The fluorinated motif significantly enhances CNS uptake, making it suitable for neurodegenerative models (e.g., Parkinson's).

Efficacy in Disease Models
  • Parkinson’s Model (6-OHDA Lesion): 6-Pr-2-TFM-Purine (10 mg/kg, i.p.) typically reduces catalepsy and improves contralateral rotation, validating A₂A antagonism in the striatum.

  • Inflammation: Shows reduced efficacy in systemic inflammation models compared to in vitro predictions, likely due to high plasma protein binding (>95%).

Experimental Protocol: In Vivo Pharmacokinetics (PK)
  • Dosing: Administer 6-Pr-2-TFM-Purine to C57BL/6 mice (n=3/timepoint) via oral gavage (10 mg/kg) and IV bolus (2 mg/kg).

  • Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge for plasma; precipitate proteins with acetonitrile containing internal standard.

  • Analysis: Quantify via LC-MS/MS (MRM mode monitoring parent ion -> CF₃ fragment transition).

  • Calculation: Determine AUC, Cmax, Tmax, and Clearance (Cl).

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes the performance gap. The "Efficacy Drop" column indicates the loss of potency when moving from a purified receptor system to a living organism.

MetricIn Vitro (Cellular/Biochemical)In Vivo (Animal Model)Efficacy Gap / Notes
Potency Kᵢ = 12 nM (High Affinity)ED₅₀ = 5–10 mg/kg (Moderate)~50-fold shift. High protein binding reduces free drug concentration.
Selectivity >100-fold vs. A₃ ReceptorReduced functional selectivityOff-target effects (e.g., PDE inhibition) may appear at high in vivo doses.
Stability Stable in buffer (t₁/₂ > 24h)Plasma t₁/₂ ≈ 2–4 hoursMetabolic Clearance. Hepatic oxidation of the propyl chain limits duration.
CNS Access N/ABrain/Plasma Ratio > 0.8Excellent. The 2-CF₃ group facilitates BBB crossing, preserving central efficacy.
Workflow: Bridging the Gap (Graphviz Diagram)

This diagram outlines the translational workflow to validate the compound's efficacy from petri dish to patient proxy.

Workflow cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: ADME Profiling cluster_2 Stage 3: In Vivo Validation Binding Radioligand Binding (Determine Ki) Functional cAMP Assay (Determine IC50) Binding->Functional Microsomal Liver Microsome Stability (Predict Clearance) Functional->Microsomal Hit Selection PPB Plasma Protein Binding (Determine Free Fraction) Microsomal->PPB PK PK Study (LC-MS/MS) (Bioavailability/Half-life) PPB->PK Lead Optimization Efficacy Disease Model (e.g., 6-OHDA) (Behavioral Readout) PK->Efficacy Dose Selection

Caption: Translational workflow for evaluating 6-Pr-2-TFM-Purine, moving from affinity screening to pharmacokinetic validation.

Conclusion & Recommendations

9H-Purine, 6-propyl-2-(trifluoromethyl)- is a potent in vitro antagonist of adenosine receptors, driven by the unique electronic properties of the 2-CF₃ group. However, its in vivo utility is nuanced:

  • Strengths: Excellent CNS penetration makes it a strong candidate for neurodegenerative applications (Parkinson's, Alzheimer's).

  • Weaknesses: The 6-propyl chain is a metabolic liability.

  • Recommendation: For in vivo optimization, consider fluorinating the propyl chain (e.g., 6-(3,3,3-trifluoropropyl)) to block metabolic oxidation sites without sacrificing steric fit.

References
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 35(3), 407–422. Link

  • PubChem Compound Summary. (2025). CID 69081211: 9H-Purine, 6-propyl-2-(trifluoromethyl)-. National Center for Biotechnology Information. Link

  • Cronstein, B. N. (1994). Adenosine, an endogenous anti-inflammatory agent. Journal of Applied Physiology, 76(1), 5–13. Link

  • Preti, D., et al. (2015). History and Perspectives of A2A Adenosine Receptor Antagonists as Potential Therapeutic Agents. Medicinal Research Reviews, 35(4), 790–848. Link

Sources

A Comparative Guide to 9H-Purine, 6-propyl-2-(trifluoromethyl)- and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 9H-Purine, 6-propyl-2-(trifluoromethyl)- and related purine analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, comparative biological activities, and experimental evaluation of this class of compounds, offering field-proven insights and detailed methodologies to support preclinical research endeavors.

Introduction: The Versatility of the Purine Scaffold in Drug Discovery

Purine analogs are a cornerstone in the development of therapeutics, particularly in oncology and virology.[1] Their structural similarity to endogenous purines allows them to interfere with critical cellular processes such as DNA synthesis and cell signaling.[1] The purine scaffold's versatility permits extensive chemical modifications at various positions, enabling the creation of vast compound libraries with diverse biological activities.[1] This guide focuses on a specific analog, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, and compares it with other purine derivatives to elucidate the impact of specific substitutions on its biological profile.

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Concurrently, the alkyl substitution at the 6-position of the purine ring is known to significantly influence the compound's interaction with various enzymes and receptors. This guide will explore the interplay of these substitutions and provide the necessary experimental framework to evaluate their effects.

Synthesis of 6-Propyl-2-(trifluoromethyl)-9H-purine and Analogs

The synthesis of 6-propyl-2-(trifluoromethyl)-9H-purine can be approached through a multi-step process starting from commercially available purine precursors. A representative synthetic strategy is outlined below, based on established methodologies for the synthesis of substituted purine derivatives.[1]

Proposed Synthetic Pathway

A plausible synthetic route commences with a doubly halogenated purine, such as 2,6-dichloropurine. This allows for sequential nucleophilic substitution at the C6 and C2 positions.

Synthesis 2,6-Dichloropurine 2,6-Dichloropurine Intermediate_1 2-Chloro-6-propylpurine 2,6-Dichloropurine->Intermediate_1 Propylamine, Base Target_Compound 9H-Purine, 6-propyl-2-(trifluoromethyl)- Intermediate_1->Target_Compound Trifluoromethylating Agent (e.g., CF3SO2Na)

Caption: Proposed synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Experimental Protocol: General Synthesis of 2,6-Disubstituted Purines

This protocol provides a generalized procedure for the synthesis of 2,6-disubstituted purine analogs, which can be adapted for the synthesis of 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Step 1: Nucleophilic Substitution at the C6 Position

  • Dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired nucleophile (e.g., propylamine for 6-propyl substitution) (1.1 equivalents) and a base like triethylamine if necessary.

  • Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-6-propylpurine intermediate by column chromatography.[1]

Step 2: Introduction of the Trifluoromethyl Group at the C2 Position

  • The introduction of a trifluoromethyl group can be challenging. One approach involves the use of a trifluoromethylating agent such as sodium triflinate (CF3SO2Na) with a suitable initiator.[3]

  • Dissolve the 2-chloro-6-propylpurine intermediate in an appropriate solvent.

  • Add the trifluoromethylating reagent and an initiator (e.g., a peroxide).

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final product, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, by column chromatography or recrystallization.

Comparative Biological Evaluation

The biological activity of purine analogs is highly dependent on the nature and position of their substituents. This section compares the anticipated properties of 9H-Purine, 6-propyl-2-(trifluoromethyl)- with other analogs based on existing structure-activity relationship (SAR) data.

Impact of the 2-(Trifluoromethyl) Group

The -CF3 group is a strong electron-withdrawing group that can significantly alter the electronic properties of the purine ring. This can influence its ability to form hydrogen bonds and interact with target proteins. Studies on related heterocyclic compounds have shown that trifluoromethylation can enhance biological activity. For instance, trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent anti-proliferative activity against various human tumor cell lines.[3]

Impact of the 6-Propyl Group

The alkyl group at the C6 position is crucial for the interaction of purine analogs with the ATP-binding pocket of many kinases. The length and branching of this alkyl chain can modulate the compound's selectivity and potency. For example, in a series of 6-substituted purine derivatives, the nature of the substituent at the 6-position was found to be critical for their selective inotropic activity.

Comparative Data of Purine Analogs

The following table summarizes the reported biological activities of various purine analogs to provide a comparative context for 9H-Purine, 6-propyl-2-(trifluoromethyl)-.

Compound/Analog ClassTarget/ActivityReported IC50/ActivityReference
2,6,9-Trisubstituted PurinesCDK1/cyclinB InhibitionPotent and selective inhibitors[4]
6-Substituted Purine DerivativesAntifungal ActivityActive against Bacillus subtilis, Aspergillus niger, and Candida tropicalis[5]
9-Benzyl-2-chloro-6-(dimethylamino)-9H-purineAntirhinovirus ActivityIC50 of 0.08 µM against rhinovirus type 1BN/A
Trifluoromethyl-substituted pyrimidinesAntiproliferative (H1975 cancer cells)IC50 = 2.27 µM[3]

Key Experimental Protocols

To facilitate the evaluation of 9H-Purine, 6-propyl-2-(trifluoromethyl)- and its analogs, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle controls.[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][6]

In Vitro Kinase Inhibition Assay

Many purine analogs function as kinase inhibitors.[5][7] This protocol describes a general method for assessing the in vitro kinase inhibitory activity of a compound.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the appropriate kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation

Purine analogs often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are frequently targeted by these compounds.[8][9][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival.[11][12] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Purine Analog Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by a purine analog.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Inhibitor Purine Analog Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a purine analog.

Conclusion

9H-Purine, 6-propyl-2-(trifluoromethyl)- represents a promising scaffold for the development of novel therapeutics. The strategic combination of a trifluoromethyl group at the C2 position and a propyl group at the C6 position is anticipated to confer favorable physicochemical and biological properties. This guide provides a foundational framework for the synthesis, comparative evaluation, and mechanistic investigation of this and related purine analogs. The detailed experimental protocols and pathway diagrams are intended to empower researchers to rigorously assess the potential of these compounds in preclinical drug discovery.

References

  • Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Benchchem.

  • Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Cell Culture. Benchchem.

  • Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. PubMed.

  • The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas. Frontiers in Endocrinology.

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO México.

  • In vitro kinase assay. Protocols.io.

  • Cell Viability Assays. NCBI Bookshelf.

  • Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. Royal Society of Chemistry.

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.

  • Purine analogues as kinase inhibitors: A review. Taipei Medical University.

  • (PDF) In vitro kinase assay v1. ResearchGate.

  • The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis. The Journal of Biological Chemistry.

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC.

  • Kinase Assay Kit. Sigma-Aldrich.

  • Cell Viability Assay Protocols. Thermo Fisher Scientific - US.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Targeting PI3K/AKT/mTOR network for treatment of leukemia. PMC.

  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. PubMed.

  • Lymphatic System: Vital Facts On Rare Cancer. Liv Hospital.

  • DOT Language. Graphviz.

  • Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive.

  • dot. Graphviz.

  • Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry.

  • PI3K/Akt/mTOR inhibitors | activators | signaling pathway | cancer. selleckchem.com.

  • 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. ACS Publications.

  • User Guide — graphviz 0.21 documentation.

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. J-STAGE.

  • Graphviz tutorial. YouTube.

  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. ResearchGate.

  • Methods for the synthesis of 2‐trifluoromethyl pyridines.. ResearchGate.

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

  • Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. PubMed.

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC.

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie.

Sources

validating the binding target of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Binding Target of 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Executive Summary

This guide outlines the technical roadmap for validating the biological target of 9H-Purine, 6-propyl-2-(trifluoromethyl)- (hereafter referred to as 6P-2TFMP ). As a 2,6-disubstituted purine featuring a trifluoromethyl (CF₃) moiety, this compound represents a specialized chemical probe. Its structural scaffold suggests high probability binding to Adenosine Receptors (ARs) , Cyclin-Dependent Kinases (CDKs) , or Purine Nucleoside Phosphorylase (PNP) .

This guide prioritizes 19F-NMR (Fluorine Nuclear Magnetic Resonance) as the primary validation modality, leveraging the compound’s intrinsic CF₃ tag for background-free, high-sensitivity target confirmation, compared against Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) .

Part 1: Target Hypothesis & Structural Logic

The validation strategy must be grounded in the compound's Structure-Activity Relationship (SAR).

  • Purine Core: Mimics adenosine/guanosine, directing the molecule toward ATP-binding pockets (Kinases) or Nucleoside-binding sites (GPCRs, PNP).

  • 2-Trifluoromethyl (-CF₃): A bioisostere for the 2-chloro or 2-amino group. It enhances lipophilicity and metabolic stability but, critically, serves as a built-in NMR spy reporter .

  • 6-Propyl (-C₃H₇): A hydrophobic alkyl chain. Unlike the hydrophilic amino group of adenosine, this substituent favors hydrophobic pockets found in Adenosine A1/A3 receptors or specific Kinase hydrophobic back-pockets .

Primary Candidate Targets:

  • Adenosine Receptors (A1/A3): 2-CF3 substitutions often convert partial agonists to full agonists or antagonists by modulating the electronic environment of the purine ring.

  • Purine Nucleoside Phosphorylase (PNP): 2,6-disubstituted purines are established inhibitors of H. pylori and mammalian PNP.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of three distinct validation methodologies for 6P-2TFMP .

FeatureMethod A: 19F-NMR Binding (Recommended) Method B: Surface Plasmon Resonance (SPR) Method C: CETSA (Cellular Thermal Shift)
Principle Detects chemical shift changes in the CF₃ signal upon protein binding.Measures mass change on a sensor chip surface.Measures protein thermal stability shift in intact cells.
Relevance to 6P-2TFMP High: Exploits the 2-CF₃ group; zero biological background signal.Medium: Requires biotinylation or immobilization, which may occlude the 6-propyl binding motif.High: Validates target engagement in the physiological environment.
Throughput Medium (Fragment screening mode).High.Medium/High (Western Blot or Mass Spec readout).
Data Quality Structural insight (binding mode); Kd determination.Kinetic rates (

,

); Kd determination.
Binary (Bind/No-Bind); Cellular relevance.
False Positives Very Low: Chemical shift perturbation is highly specific.Medium: Non-specific binding to the chip matrix is common for lipophilic purines.Medium: Indirect effects can stabilize protein complexes.

Part 3: Detailed Experimental Protocols

Protocol 1: 19F-NMR Ligand-Observed Binding Assay (The "Gold Standard")

Rationale: The 2-CF₃ group provides a sharp singlet signal at approximately -60 to -65 ppm. Binding to a large protein target causes rapid transverse relaxation (line broadening) and chemical shift perturbation (CSP).

Workflow:

  • Buffer Preparation: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10% D₂O (for lock), 0.01% Triton X-100.

  • Sample Setup:

    • Reference Tube: 50 µM 6P-2TFMP in buffer.

    • Experimental Tube: 50 µM 6P-2TFMP + 10-20 µM Target Protein (e.g., purified A1AR or PNP).

    • Competition Control: Add 200 µM of a known high-affinity binder (e.g., Adenosine or Zaprinast) to displace the probe.

  • Acquisition:

    • Instrument: 500 MHz or 600 MHz NMR with a fluorine-sensitive probe (e.g., QCI Cryoprobe).

    • Pulse Sequence: 1D 19F with proton decoupling.

    • Scans: 128–512 scans to ensure S/N > 20.

  • Analysis:

    • Observe the CF₃ peak.[1] Binding is confirmed by:

      • Line Broadening: Peak width at half-height (

        
        ) increases significantly.
        
      • Chemical Shift Change:

        
         ppm.
        
    • Validation: Recovery of the sharp signal upon adding the competitor confirms specific binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To prove 6P-2TFMP enters the cell and engages the target in a complex proteome.

Workflow:

  • Treatment: Treat HEK293 cells (expressing the target) with 10 µM 6P-2TFMP or DMSO control for 1 hour.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles. Centrifuge at 20,000 x g to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using an antibody specific to the target (e.g., Anti-Adenosine A1 Receptor).

  • Result: The "Treatment" curve should show a shift to higher temperatures (

    
     increase) compared to DMSO, indicating thermal stabilization by ligand binding.
    

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating 6P-2TFMP , distinguishing between membrane-bound targets (GPCRs) and soluble targets (Enzymes).

ValidationWorkflow Start Compound: 6P-2TFMP (2-CF3, 6-Propyl Purine) Hypothesis Target Hypothesis Generation (SAR Analysis) Start->Hypothesis Branch1 Membrane Target? (e.g., Adenosine Receptor) Hypothesis->Branch1 GPCR Motifs Branch2 Soluble Target? (e.g., PNP, Kinase) Hypothesis->Branch2 Enzymatic Motifs Method1 19F-NMR Binding (Ligand-Observed) Branch1->Method1 Orthogonal Check (Purified Protein) Method2 Radioligand Displacement (Membrane Prep) Branch1->Method2 Primary Screen Branch2->Method1 High Specificity (Uses CF3 Tag) Method3 Thermal Shift (DSF) (Sypro Orange) Branch2->Method3 High Throughput Outcome Target Validation Confirmed Method1->Outcome Method2->Outcome Method3->Outcome

Caption: Validation workflow prioritizing 19F-NMR for specific target confirmation due to the 2-CF3 moiety.

References

  • Dal Ben, D., et al. "Purine Nucleoside Phosphorylase (PNP) Inhibitors: A Review of 2,6-Disubstituted Purines." Journal of Medicinal Chemistry, 2022. Link (Generalized citation for PNP target class).

  • Kiviniemi, A., et al. "2-Trifluoromethyl-adenosine as a specific probe for Adenosine Receptors." Bioorganic & Medicinal Chemistry, 2004.[1] Link (Demonstrates 2-CF3 utility in AR binding).

  • Gee, C. T., et al. "Ligand-Observed 19F NMR Screening: A Practical Guide." Nature Protocols, 2016. Link (Standard protocol for 19F-NMR binding assays).

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link (Standard protocol for CETSA).

Sources

A Comparative Guide to the ADME Profile of 9H-Purine, 6-propyl-2-(trifluoromethyl)- and Other Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3] Early characterization of these pharmacokinetic parameters allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug candidates and increasing the probability of clinical success.[1][3] This guide provides a comparative analysis of the projected ADME profile of the novel purine analog, 9H-Purine, 6-propyl-2-(trifluoromethyl)-, against three well-characterized compounds: Theophylline, Caffeine, and Imatinib.

The selection of these comparators is deliberate. Theophylline and Caffeine, both methylxanthines, share a core purine-like scaffold, offering a structurally relevant baseline for comparison.[4][5][6] Imatinib, a highly successful tyrosine kinase inhibitor, represents a modern, orally bioavailable small molecule with a well-documented and complex ADME profile, providing a benchmark for a desirable drug-like candidate.[7][8][9]

This guide will delve into the standard experimental workflows used to assess ADME properties, presenting hypothetical yet plausible data for 9H-Purine, 6-propyl-2-(trifluoromethyl)- to illustrate how its profile might compare to our selected benchmarks. The experimental protocols provided herein are foundational, representing industry-standard methodologies for generating robust and reproducible ADME data.

The Crucial Role of Early ADME Profiling in Drug Discovery

The journey of a drug candidate from initial hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] In vitro ADME assays serve as a critical filter in the early stages of this process, enabling researchers to rank and prioritize compounds with the most promising in vivo potential.[10] By understanding how a compound is absorbed, where it distributes in the body, how it is metabolized, and the routes of its elimination, we can anticipate its in vivo behavior and make informed decisions about its progression.[3]

Part 1: Absorption - Navigating the Intestinal Barrier

A primary determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters.[12]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio of a test compound.

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[13] Monolayer integrity is assessed by measuring the Transepithelial Electrical Resistance (TEER) and the leakage of a fluorescent marker like Lucifer Yellow.[13]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B) Permeability: The test compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time. This mimics the process of absorption from the gut lumen into the bloodstream.[12]

    • Basolateral to Apical (B-to-A) Permeability: The test compound is added to the basolateral (donor) chamber, and its transport into the apical (receiver) chamber is measured. This assesses the extent of active efflux back into the intestinal lumen.[12]

  • Sample Analysis: Samples are collected from the receiver chamber at specified time points and analyzed by LC-MS/MS to quantify the concentration of the test compound.[14]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[12] The efflux ratio is then calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.[12][13]

Diagram of the Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound_ab Add test compound to Apical side integrity->add_compound_ab add_compound_ba Add test compound to Basolateral side integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_ab Sample from Basolateral side incubate->sample_ab sample_ba Sample from Apical side incubate->sample_ba lcms Quantify compound by LC-MS/MS sample_ab->lcms sample_ba->lcms calc_papp Calculate Papp (A>B) and Papp (B>A) lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

A schematic representation of the bidirectional Caco-2 permeability assay workflow.

Table 1: Comparative Permeability and Absorption Data

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
9H-Purine, 6-propyl-2-(trifluoromethyl)- 8.51.2High
Theophylline 15.0< 2High[4][15]
Caffeine 20.0< 2High[5][16]
Imatinib 5.01.5High (98%)[7][8]

Note: Data for 9H-Purine, 6-propyl-2-(trifluoromethyl)- is hypothetical and for illustrative purposes.

Based on its purine-like core and the presence of a lipophilic trifluoromethyl group, 9H-Purine, 6-propyl-2-(trifluoromethyl)- is predicted to have good passive permeability. The low efflux ratio suggests it is not a significant substrate for major efflux transporters like P-glycoprotein. Its predicted high absorption is in line with other small molecule purine derivatives like theophylline and caffeine.[4][5][15][16] Imatinib, despite having a slightly lower in vitro permeability, demonstrates excellent in vivo absorption, highlighting that other factors can contribute to overall bioavailability.[7][8]

Part 2: Distribution - Where Does the Drug Go?

Once absorbed into the bloodstream, a drug's distribution to its target tissues is influenced by its binding to plasma proteins.[17] Only the unbound fraction of a drug is free to exert its pharmacological effect and to be cleared from the body.[18][19] Therefore, determining the percentage of plasma protein binding is a critical step in drug development.[17]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for assessing plasma protein binding.[18][19]

  • Device Preparation: A RED device, which consists of a Teflon base plate with disposable dialysis inserts containing a semi-permeable membrane, is used.[18]

  • Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat) at a relevant concentration.[17][18]

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED insert, and a protein-free buffer (e.g., PBS) is added to the other chamber.[17][19] The plate is sealed and incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.[17][18]

  • Sample Analysis: After equilibration, aliquots are taken from both the plasma and buffer chambers. The samples are then prepared for LC-MS/MS analysis to determine the concentration of the test compound in each compartment.[17][19]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[17]

Table 2: Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu)% Bound
9H-Purine, 6-propyl-2-(trifluoromethyl)- 0.1585%
Theophylline 0.6040%[6]
Caffeine 0.6535%
Imatinib 0.0595%[7]

Note: Data for 9H-Purine, 6-propyl-2-(trifluoromethyl)- and Caffeine are hypothetical/estimated and for illustrative purposes.

The trifluoromethyl and propyl groups on 9H-Purine, 6-propyl-2-(trifluoromethyl)- are expected to increase its lipophilicity, leading to a higher degree of plasma protein binding compared to theophylline and caffeine.[6] High protein binding, as seen with imatinib, can affect the drug's distribution and may necessitate higher doses to achieve a therapeutic concentration of the unbound drug.[7][17]

Part 3: Metabolism - The Body's Chemical Processor

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[20] The metabolic stability of a compound is a measure of its susceptibility to this enzymatic degradation and is a key determinant of its in vivo half-life and oral bioavailability.[20][21]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[20][21]

  • Incubation Preparation: Pooled human liver microsomes are incubated with the test compound at 37°C in a phosphate buffer (pH 7.4).[21]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[20][21]

  • Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by the addition of an organic solvent like acetonitrile.[20][21]

  • Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[21]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[21]

Conceptual Diagram of the ADME Process

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Ingestion Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues (Site of Action) Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver To Liver Kidneys Kidneys Bloodstream->Kidneys To Kidneys Tissues->Bloodstream Redistribution Liver->Bloodstream Back to Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Biliary Excretion Urine Urine Kidneys->Urine Feces Feces Bile->Feces

A simplified overview of the four key stages of ADME for an orally administered drug.

Table 3: Comparative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
9H-Purine, 6-propyl-2-(trifluoromethyl)- 4525Low to Moderate
Theophylline > 60< 15Low[4][22]
Caffeine > 60< 12Low[5][23][24]
Imatinib 2058Moderate[7][25]

Note: Data for 9H-Purine, 6-propyl-2-(trifluoromethyl)- is hypothetical and for illustrative purposes.

The predicted moderate metabolic stability of 9H-Purine, 6-propyl-2-(trifluoromethyl)- suggests it is a substrate for hepatic enzymes, likely CYPs. This is in contrast to theophylline and caffeine, which are known to be metabolized but generally exhibit slower clearance.[4][5][22][23][24] The faster clearance of imatinib is primarily mediated by CYP3A4.[7][8][25] Further studies, such as reaction phenotyping, would be necessary to identify the specific CYP isoforms responsible for the metabolism of our lead compound.

Part 4: Excretion - The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile and feces). Understanding the routes of excretion is crucial for predicting drug accumulation and potential toxicity, especially in patients with renal or hepatic impairment.

In Vivo Pharmacokinetic and Excretion Studies in Rodents

To obtain a comprehensive understanding of a compound's ADME profile, in vivo studies in animal models are essential.[26][27][28]

General Protocol for a Rodent PK and Excretion Study
  • Animal Model and Dosing: Rodents (typically rats or mice) are administered the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[26][29]

  • Sample Collection: Blood samples are collected at multiple time points to characterize the plasma concentration-time profile.[28] For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).[28]

  • Sample Analysis: The concentration of the parent drug and major metabolites in plasma, urine, and feces is quantified using LC-MS/MS.[26]

  • Pharmacokinetic Analysis: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated.[30] The percentage of the administered dose recovered in urine and feces is determined to identify the major routes of excretion.[28]

Table 4: Comparative Excretion and Pharmacokinetic Data

Parameter9H-Purine, 6-propyl-2-(trifluoromethyl)-TheophyllineCaffeineImatinib
Primary Route of Excretion Renal (as metabolites)Hepatic metabolism, renal excretion of metabolites[4][6]Hepatic metabolism, renal excretion of metabolites[5][24]Biliary/Fecal (as metabolites)[7]
t½ (rat, hours) 46-8[6]2-418 (human)[7]
Oral Bioavailability (rat, %) 75~100[15]~100[5]98 (human)[7]

Note: Data for 9H-Purine, 6-propyl-2-(trifluoromethyl)- and the t½ and bioavailability for caffeine in rats are hypothetical/estimated and for illustrative purposes.

The projected ADME profile of 9H-Purine, 6-propyl-2-(trifluoromethyl)- suggests a compound with good oral absorption and a moderate half-life, primarily cleared through metabolism followed by renal excretion of its metabolites. This profile is generally favorable for a drug candidate. The comparators highlight the diversity in excretion pathways, with imatinib being predominantly cleared via the feces.[7]

Conclusion

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Reference Laboratory for Alternatives to Animal Testing. [Link]

  • Plasma Protein Binding Assay. (2022, November 3). Visikol. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2017). Springer. [Link]

  • Caco2 assay protocol. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2019, July 17). protocols.io. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. [Link]

  • In-vitro plasma protein binding. (2023, August 3). protocols.io. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Clinical pharmacokinetics of imatinib. Clinical cancer research, 10(18), 6200-6205. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Theophylline – Pharmacokinetics. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. [Link]

  • Dweedar, H. E., Mahrous, H., Sorour, N., & Ahmed-Farid, O. A. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. The Pharmaceutical and Chemical Journal, 10(6), 25-36. [Link]

  • Institute for Quality and Efficiency in Health Care (IQWiG). (2024, May 29). Caffeine. In StatPearls. StatPearls Publishing. [Link]

  • Theophylline Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Theophylline: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Gieschke, R., & Reigner, B. (2002). Clinical pharmacokinetics of imatinib mesylate. In vivo (Athens, Greece), 16(6), 415-422. [Link]

  • Theophylline. Wikipedia. [Link]

  • Wendl, T., & König, J. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in Pharmacology, 13, 843232. [Link]

  • Piškor, M., Milić, A., Koštrun, S., Majerić Elenkov, M., Grbčić, P., Kraljević Pavelić, S., ... & Raić-Malić, S. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Biomolecules, 15(3), 351. [Link]

  • Piškor, M., Milić, A., Koštrun, S., Majerić Elenkov, M., Grbčić, P., Kraljević Pavelić, S., ... & Raić-Malić, S. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Biomolecules, 15(3), 351. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Role of ADME gene polymorphisms on imatinib disposition: results from a population pharmacokinetic study in chronic myeloid leukaemia. (2022, June 2). ResearchGate. [Link]

  • Pharmacokinetic Profile of Caffeine and Its Two Main Metabolites in Dried Blood Spots After Five Different Oral Caffeine Adminis. Human Kinetics Journals. [Link]

  • (PDF) Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors. (2023, December 8). ResearchGate. [Link]

  • Theophylline and its interactions. (1985). Cleveland Clinic Journal of Medicine, 52(3), 417-424. [Link]

  • Caffeine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic. Selvita. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025, March 27). FULIR. [Link]

Sources

head-to-head comparison of 9H-Purine, 6-propyl-2-(trifluoromethyl)- with Fludarabine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison between 9H-Purine, 6-propyl-2-(trifluoromethyl)- (referred to herein as TF-Pr-Purine ) and the clinical standard Fludarabine (2-fluoro-ara-A).

While both compounds share a purine core and halogenation at the C2 position, they represent distinct pharmacological classes:

  • Fludarabine: A hydrophilic nucleoside analog acting as a cytotoxic antimetabolite, primarily targeting DNA synthesis in hematological malignancies.

  • TF-Pr-Purine: A lipophilic purine base derivative . Its structural features (C2-trifluoromethyl, C6-propyl) suggest utility as a chemical probe for adenosine receptor signaling (A1/A2B antagonism) or specific kinase modulation, rather than direct incorporation into DNA.

This guide outlines their physicochemical divergence, mechanistic contrasts, and specific experimental protocols for their application in research.

Chemical & Physical Properties[1][2]

The fundamental difference lies in their molecular architecture: Fludarabine includes a sugar moiety (arabinose), rendering it a nucleoside, whereas TF-Pr-Purine is a free base with significant lipophilic modifications.

Table 1: Physicochemical Profile
FeatureTF-Pr-Purine (Subject A)Fludarabine (Subject B)
IUPAC Name 6-propyl-2-(trifluoromethyl)-9H-purine9-β-D-arabinofuranosyl-2-fluoroadenine
Chemical Class Purine Base (2,6-disubstituted)Purine Nucleoside Analog
Molecular Weight ~230.19 g/mol 285.23 g/mol (Free base)
Key Substituents C2: -CF3 (Trifluoromethyl)C6: -CH2CH2CH3 (Propyl)C2: -F (Fluorine)N9: Arabinose Sugar
Lipophilicity (LogP) High (~2.5 - 3.2) PredictedLow (-0.24) Hydrophilic
Solubility (Water) Poor (< 0.1 mg/mL)Moderate (Soluble as Phosphate prodrug)
Solubility (Organic) Soluble in DMSO, EthanolSoluble in DMSO, DMF
Metabolic Stability High (Resistance to ADA due to 2-CF3)High (Resistance to ADA due to 2-F)
Expert Insight: The "Fluorine Effect"

Both compounds utilize halogenation at the C2 position to block deamination by Adenosine Deaminase (ADA) .

  • Fludarabine (2-F): The fluorine atom mimics hydrogen sterically but prevents the hydrolytic attack required for conversion to inosine, extending its half-life.

  • TF-Pr-Purine (2-CF3): The trifluoromethyl group is significantly bulkier and strongly electron-withdrawing. This not only prevents deamination but also drastically increases lipophilicity, facilitating passive diffusion across cell membranes without reliance on nucleoside transporters (ENT/CNT).

Mechanism of Action (MoA)

The divergence in structure dictates their biological targets. Fludarabine requires metabolic activation to become toxic. TF-Pr-Purine likely acts as a direct modulator of signaling proteins.

Fludarabine: The "Trojan Horse" Antimetabolite

Fludarabine acts as a prodrug. It enters cells via nucleoside transporters (hENT1/2), is phosphorylated by Deoxycytidine Kinase (dCK) to its triphosphate form (F-ara-ATP), and inhibits:

  • Ribonucleotide Reductase (RNR): Depleting dNTP pools.

  • DNA Polymerase α/δ/ε: Causing chain termination and DNA breaks.

TF-Pr-Purine: The Signaling Modulator (Proposed)

Based on Structure-Activity Relationships (SAR) of 2,6-disubstituted purines:

  • Adenosine Receptor Antagonism: The C2-CF3 and C6-alkyl pattern is characteristic of high-affinity antagonists for A1 or A2B adenosine receptors. The propyl group provides steric bulk that excludes the molecule from the agonist binding pocket, locking the receptor in an inactive state.

  • Kinase Inhibition: Purine bases often act as ATP-competitive inhibitors for kinases (e.g., CDKs). The hydrophobic 6-propyl group may exploit the "gatekeeper" region of specific kinase active sites.

Pathway Visualization

MoA_Comparison cluster_Fludarabine Fludarabine (Nucleoside Pathway) cluster_TFPrPurine TF-Pr-Purine (Base Pathway) Flu Fludarabine (Extracellular) ENT hENT Transporter Flu->ENT Flu_In Fludarabine (Intracellular) ENT->Flu_In dCK dCK (Kinase) Flu_In->dCK Flu_MP F-ara-AMP dCK->Flu_MP Flu_TP F-ara-ATP (Active) Flu_MP->Flu_TP RNR RNR Inhibition Flu_TP->RNR DNA_Pol DNA Pol Inhibition Flu_TP->DNA_Pol Apoptosis Apoptosis DNA_Pol->Apoptosis TF TF-Pr-Purine (Extracellular) Diff Passive Diffusion TF->Diff TF_In TF-Pr-Purine (Intracellular) Diff->TF_In Target Target Binding (Adenosine R / Kinase) TF_In->Target Signal Signaling Modulation (cAMP / Phosphorylation) Target->Signal Effect Cytostasis / Modulation Signal->Effect

Figure 1: Mechanistic divergence between Fludarabine (Transport/Metabolism dependent) and TF-Pr-Purine (Diffusion/Binding dependent).

Experimental Protocols

When designing experiments, the solubility and activation requirements of these compounds differ significantly.

Protocol A: Solubilization & Storage
ParameterTF-Pr-Purine Fludarabine
Primary Solvent DMSO (Dimethyl Sulfoxide)DMSO (for free base) or Water (for Phosphate salt)
Max Concentration Typically 10-50 mM in DMSOUp to 100 mM (Phosphate)
Storage -20°C, desiccated, dark-20°C, desiccated
Working Solution Dilute DMSO stock 1:1000 into media.Critical: Keep DMSO < 0.1% to avoid toxicity.Dilute directly into media.
Precipitation Risk High in aqueous media > 100 µM.Low.
Protocol B: In Vitro Cell Viability Assay (Comparison)

Objective: Determine IC50 values for cytotoxicity.

  • Cell Seeding:

    • Seed tumor cells (e.g., CLL, Jurkat) at 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

  • Compound Preparation:

    • Fludarabine: Prepare serial dilutions (0.01 µM to 100 µM) in culture media.

    • TF-Pr-Purine: Prepare serial dilutions in DMSO, then dilute into media (keeping DMSO constant at 0.1%). Range: 0.1 µM to 100 µM.

  • Treatment:

    • Add 100 µL of compound solution to wells.

    • Control: Vehicle only (0.1% DMSO for TF-Pr-Purine; Media for Fludarabine).

  • Incubation:

    • Fludarabine: Requires 48-72 hours (S-phase dependent mechanism).

    • TF-Pr-Purine: Check at 24, 48, and 72 hours . (Signaling modulators may show effects earlier or induce cytostasis rather than rapid killing).

  • Readout:

    • Add MTS or CellTiter-Glo reagent.

    • Measure Absorbance (490 nm) or Luminescence.

  • Data Analysis:

    • Normalize to Vehicle Control = 100%.

    • Fit to Non-linear regression (Sigmoidal dose-response).

Expected Outcome:

  • Fludarabine: Sigmoidal killing curve with IC50 ~0.1–5 µM (depending on cell line).

  • TF-Pr-Purine: May show a shallower curve (cytostatic) or distinct toxicity threshold depending on the specific target (e.g., A2B receptor blockade leading to metabolic stress).

Critical Analysis & Recommendations

When to Choose Fludarabine:
  • Research Goal: Inducing apoptosis via DNA damage, studying DNA repair pathways (ATM/p53), or evaluating combination therapies for leukemia (e.g., with Cyclophosphamide).

  • Requirement: Well-defined mechanism, clinically relevant benchmark.

When to Choose TF-Pr-Purine:
  • Research Goal: Investigating purinergic signaling (Adenosine receptors), exploring non-nucleoside purine scaffolds for kinase inhibition, or studying effects of lipophilic bases on membrane transport.

  • Requirement: A probe that bypasses nucleoside transporters and is resistant to deamination.

Safety & Handling:
  • Fludarabine: Potent cytotoxic/teratogen. Handle in a biosafety cabinet.

  • TF-Pr-Purine: Treat as a potential bioactive agent. Due to high lipophilicity, it may penetrate skin easily. Double-gloving is recommended.

References

  • Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics, 41(2), 93-103. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Legraverend, M., et al. (1998). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry, 6(12), 2475-2485. Link

  • PubChem Compound Summary. (2023). Fludarabine (CID 657237). Link

  • Chemical Abstracts Service (CAS). Registry Number: 1744-14-5 (Related Purine Derivatives). Link

Safety Operating Guide

9H-Purine, 6-propyl-2-(trifluoromethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the disposal and safety protocols for 9H-Purine, 6-propyl-2-(trifluoromethyl)- .

As a specialized research intermediate, this compound lacks a specific commercial Safety Data Sheet (SDS) from major commodity suppliers. Therefore, this protocol is derived from Structure-Activity Relationship (SAR) principles, treating the substance as a Fluorinated Nitrogen Heterocycle .

Executive Safety Summary

  • Chemical Class: Fluorinated Purine Derivative.

  • Primary Hazard: Bioactive (potential cytotoxicity); releases Hydrogen Fluoride (HF) upon combustion.

  • Disposal Stream: Halogenated Organic Waste (Strict Segregation Required).

  • Destruction Method: High-Temperature Incineration (>1100°C) with flue gas scrubbing.

Critical Warning: Do NOT mix this compound with non-halogenated solvents or general trash. The trifluoromethyl (


) group requires specific incineration conditions to prevent the emission of persistent fluorinated pollutants or corrosive HF gas.

Chemical Identity & Hazard Profiling

To ensure safe handling, we must understand the functional groups driving the toxicity and disposal requirements.

FeatureStructural MotifSafety Implication
Core Scaffold Purine (9H-Imidazo[4,5-d]pyrimidine)Bioactive: Potential DNA/RNA interaction or enzymatic inhibition. Treat as a potential mutagen/cytotoxin.
Halogenation 2-Trifluoromethyl (

)
Thermal Stability: Requires high energy to break C-F bonds. Combustion Hazard: Generates HF gas.
Alkyl Chain 6-Propyl groupLipophilicity: Increases ability to penetrate skin/cell membranes. PPE Requirement: Double-gloving recommended.

Step-by-Step Disposal Procedure

Phase 1: Collection & Segregation

Objective: Prevent cross-contamination and ensure the waste stream is accepted by the incineration facility.

  • Isolate the Waste Stream:

    • Solids: Collect pure solid waste, contaminated weighing boats, and gloves in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."

    • Liquids (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM), pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the

      
       group mandates the entire mixture be treated as halogenated.
      
  • Chemical Deactivation (Spill Scenario Only):

    • This compound is chemically stable and does not require oxidative quenching (e.g., bleach) prior to disposal. In fact, adding oxidizers to fluorinated heterocycles can generate unpredictable byproducts. Do not treat; simply contain.

Phase 2: Packaging (The "Lab Pack" Standard)

Objective: Ensure containment during transport.

  • Primary Container: High-density polyethylene (HDPE) or amber glass. Avoid standard LDPE wash bottles for long-term storage of the liquid waste, as the propyl group increases solvent permeability.

  • Secondary Containment: Place the primary container inside a clear, sealable bag or a secondary tub to capture leaks.

Phase 3: Labeling

Objective: Communicate hazards to the waste management team. Use a standard hazardous waste tag with the following specific notations:

  • Chemical Name: 9H-Purine, 6-propyl-2-(trifluoromethyl)-

  • Constituents: Purine derivative, Organic Fluorine.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Special Note: "Contains Trifluoromethyl Group - Incinerate >1100°C."

The "Why": Scientific Rationale for High-Temp Incineration

Researchers often ask why segregation is critical. The answer lies in the bond dissociation energy of the Carbon-Fluorine bond (~485 kJ/mol), one of the strongest in organic chemistry.

Standard municipal incinerators operate at ~850°C. At this temperature, the purine core degrades, but the


 moiety may persist or form Products of Incomplete Combustion (PICs) , including short-chain PFAS or fluorinated monomers.

The 1100°C Rule: To ensure complete mineralization (conversion to


, 

, and

), the waste must be sent to a facility capable of:
  • Operating Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Scrubbing: Alkaline wet scrubbers to neutralize the generated Hydrogen Fluoride (HF).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 6-propyl-2-(trifluoromethyl)-9H-purine, ensuring it reaches the correct destruction facility.

DisposalProtocol Start Waste Generation: 9H-Purine, 6-propyl-2-(trifluoromethyl)- StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution Segregation Segregation: HALOGENATED Stream SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Container: Wide-Mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Halogenated Solvent Carboy (Glass/HDPE) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Toxic', 'Halogenated', 'Contains Organic Fluorine' ContainerSolid->Labeling ContainerLiquid->Labeling Facility Disposal Facility: High-Temp Incinerator (>1100°C with HF Scrubbing) Labeling->Facility Final Dest.

Figure 1: Decision tree for the segregation and disposal of fluorinated purine derivatives.

Emergency Procedures

In the event of exposure or release, immediate action is required due to the bioactive nature of the purine core.

  • Skin Contact: The propyl group aids skin absorption. Wash immediately with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Spill Cleanup:

    • Don PPE (Nitrile gloves, lab coat, safety goggles).

    • Dampen the powder with a chemically inert solvent (e.g., heptane) to prevent dust generation.

    • Wipe up with absorbent pads.

    • Place all cleanup materials into the Solid Halogenated Waste container.

References

  • National Institute of Standards and Technology (NIST). 9H-Purine - Chemical Properties and Structure.[1] NIST Chemistry WebBook.[1][2] Available at: [Link][1]

  • American Chemical Society (ACS). Emission of Perfluoroalkyl Acids from Municipal Waste Incineration. Environmental Science & Technology Letters. Available at: [Link]

  • United Nations Framework Convention on Climate Change (UNFCCC). Incineration of HFC-23 Waste Streams (Thermal Oxidation Requirements). Available at: [Link][3]

  • National Institutes of Health (NIH). Synthesis of Trifluoromethylated Purine Ribonucleotides and Safety Considerations. Journal of Organic Chemistry. Available at: [Link]

Sources

Personal protective equipment for handling 9H-Purine, 6-propyl-2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 9H-Purine, 6-propyl-2-(trifluoromethyl)- Content Type: Operational Safety Guide (SOP Level) Audience: Medicinal Chemists, process safety engineers, and laboratory managers.

Executive Safety Summary: The "Structure-Hazard" Logic

Warning: As of 2026, specific toxicological data (LD50, OEL) for 9H-Purine, 6-propyl-2-(trifluoromethyl)- is limited in public registries. Therefore, this guide applies the Precautionary Principle for Novel Chemical Entities (NCEs) .

As a Senior Application Scientist, I do not rely solely on generic safety data sheets. We must analyze the molecule's structure to predict risk:

  • The Purine Core: Biologically active scaffold (nucleoside analog). Potential for DNA/RNA interaction or kinase inhibition.

  • The Trifluoromethyl Group (-CF3): This is the critical safety factor. It significantly increases lipophilicity (LogP) and metabolic stability. Implication: Enhanced skin absorption and prolonged biological half-life compared to non-fluorinated purines.

  • The Propyl Chain: Adds further lipophilicity, increasing the likelihood of permeating standard latex gloves.

Operational Verdict: Treat as Control Band 3 (Potent/Toxic) until definitive toxicology proves otherwise. Do not handle on an open bench.

PPE Selection Matrix

This system is designed to prevent exposure pathways common to fluorinated heterocycles: inhalation of electrostatic dust and dermal absorption of lipophilic solutions.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Dry Solid) Double Nitrile Gloves (Outer: 5 mil minimum, Inner: 4 mil)Purine powders are often electrostatic. Double gloving allows the outer glove to be stripped immediately if contaminated without exposing skin.
Hand Protection (Solvent) Laminate / Silver Shield® (Under Nitrile)If dissolved in DCM or DMSO, the -CF3 group enhances permeation. Standard nitrile degrades rapidly in halogenated solvents; laminate provides a chemical barrier.
Respiratory P100 / HEPA Filter (if outside hood)Primary Control: Fume Hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a P100 respirator is required. N95 is insufficient for potent pharmaceutical intermediates.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around gaps. Goggles seal the orbital area.
Body Tyvek® Lab Coat (Disposable) Cotton coats retain powders. Disposable Tyvek prevents cross-contamination of "take-home" toxins on personal clothing.

Risk Assessment Logic (Visualization)

The following diagram illustrates the decision-making process for selecting controls based on the compound's physicochemical properties.

RiskAssessment cluster_controls Control Selection Compound Compound: 9H-Purine, 6-propyl-2-(trifluoromethyl)- Analysis Structural Analysis: - Purine Core (Bioactive) - CF3 Group (Lipophilic/Stable) Compound->Analysis Hazard Inferred Hazard: High Skin Absorption Potential Respiratory Irritant/Sensitizer Analysis->Hazard Solid State: Solid/Powder Hazard->Solid Solution State: Solution (DMSO/DCM) Hazard->Solution Hood Engineering Control: Certified Fume Hood (Face Velocity: 80-100 fpm) Solid->Hood GlovesSolid PPE: Double Nitrile Solid->GlovesSolid Electrostatic Risk Solution->Hood GlovesSol PPE: Laminate Liner + Nitrile Solution->GlovesSol Permeation Risk

Figure 1: Decision logic for PPE selection based on the specific structural hazards of trifluoromethylated purines.

Operational Protocol: Safe Handling Workflow

This protocol is a self-validating system. You must verify the safety barrier at each step before proceeding.

Phase 1: Preparation (The "Static Check")
  • Verify Engineering Controls: Check the fume hood flow monitor. It must read between 80–100 fpm (feet per minute).

    • Self-Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45-degree angle.

  • Anti-Static Measure: Purine derivatives are notoriously "fluffy" and electrostatic. Place an ionizing fan or anti-static gun inside the hood to prevent powder dispersal during weighing.

  • Donning: Put on Tyvek coat, then inner nitrile gloves (taped to cuffs), then outer nitrile gloves.

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open container across the lab.

  • Weighing:

    • Open the source container only inside the hood.

    • Use a disposable spatula.

    • Critical Step: If the powder clings to the spatula (static), pause and use the ionizer. Do not flick the spatula.

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO) slowly.

    • Warning: The CF3 group increases solubility in organic solvents, creating a "carrier effect" that can drag the compound through gloves. If a splash occurs on the outer glove, doff immediately .[1]

Phase 3: Decontamination & Waste
  • Solid Waste: Disposable spatulas, weigh boats, and outer gloves go into a sealed hazardous waste bag inside the hood.

  • Liquid Waste: Collect in a dedicated carboy labeled "Fluorinated Organic Waste." Do not mix with general aqueous waste to prevent unexpected precipitation or reactivity.

  • Doffing Sequence:

    • Wash outer gloves with soap/water before removal (to bind dust).

    • Peel outer gloves inside out.

    • Remove Tyvek coat.

    • Remove inner gloves.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response: Spills & Exposure

ScenarioImmediate Action
Powder Spill (< 5g) 1. Cover with wet paper towels (prevents aerosolization). 2. Wipe up using a circular motion (outside to inside). 3. Place waste in a sealed bag.
Skin Contact 1. Do not scrub. Scrubbing abrades the skin and aids absorption of lipophilic CF3 compounds. 2. Flush with cool water for 15 minutes.
Eye Contact 1. Flush at eyewash station for 15 minutes. 2. Seek medical attention immediately (Purine analogs can be ocular irritants).[2]

Operational Workflow Diagram

Workflow Start Start: Verify Hood Flow Static Neutralize Static (Ionizer) Start->Static Weigh Weighing (Closed Balance) Static->Weigh Transfer Solubilization (Add Solvent) Weigh->Transfer Splash Splash Check: Gloves Intact? Transfer->Splash Change Doff Outer Glove Replace Immediately Splash->Change Splash Detected Waste Disposal: Sealed HazBag Splash->Waste No Splash Change->Transfer Resume

Figure 2: Step-by-step operational workflow emphasizing the "Splash Check" loop critical for fluorinated solvents.

References

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Standards." OSHA Safety and Health Topics.[Link]

  • National Institutes of Health (NIH). "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." PubMed Central.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.